molecular formula C6H6BrN3O B056094 5-Bromopyridine-3-carbohydrazide CAS No. 112193-41-6

5-Bromopyridine-3-carbohydrazide

Katalognummer: B056094
CAS-Nummer: 112193-41-6
Molekulargewicht: 216.04 g/mol
InChI-Schlüssel: VERXTAUONOFMLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromopyridine-3-carbohydrazide (CAS 112193-41-6) is a valuable brominated nicotinic acid derivative supplied as an off-white crystalline powder for use in chemical and pharmaceutical research. This compound, with a molecular formula of C 6 H 6 BrN 3 O and a molecular weight of 216.04 g/mol, serves as a versatile building block in organic synthesis and medicinal chemistry. Research Applications: This carbohydrazide is primarily recognized as a useful reagent for proteomics research. Its structure, featuring both a hydrazide functional group and a bromine substituent on the pyridine ring, makes it a key intermediate for the synthesis of diverse heterocyclic compounds, including various hydrazones and other complex molecules with potential biological activity. Physical & Chemical Properties: The compound has a melting point of 204-205 °C and a predicted density of 1.709±0.06 g/cm 3 . It is recommended to store the product at 2-8°C protected from light to ensure stability. Synthesis Information: A common synthesis route involves the hydrazinolysis of methyl 5-bromonicotinate. The reaction is typically conducted using hydrazine hydrate in ethanol under reflux conditions, yielding the target carbohydrazide. Safety and Handling: This product is labeled as harmful and irritant (GHS07). Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERXTAUONOFMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351297
Record name 5-bromopyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

112193-41-6
Record name 5-bromopyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromonicotinohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Bromopyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromopyridine-3-carbohydrazide

This compound (CAS No: 112193-41-6) is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a pyridine ring substituted with a bromine atom and a carbohydrazide functional group, offers a unique combination of reactive sites. The bromine atom at the 5-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl systems.[4] Simultaneously, the hydrazide moiety serves as a versatile handle for forming hydrazones, pyrazoles, oxadiazoles, and other key pharmacophores, or for acting as a crucial hydrogen bond donor/acceptor in interactions with biological targets.[5][6]

This dual functionality makes this compound a valuable intermediate in the synthesis of novel therapeutics, particularly kinase inhibitors and antitubercular agents.[4][5] This guide provides a detailed examination of the primary synthetic routes to this compound, offering field-proven insights into methodological choices, reaction mechanisms, and practical execution for researchers and drug development professionals.

Primary Synthesis Pathway: Hydrazinolysis of 5-Bromonicotinate Esters

The most prevalent and efficient method for preparing this compound is through the hydrazinolysis of a corresponding alkyl 5-bromonicotinate, such as the methyl or ethyl ester.[1] This pathway is favored for its operational simplicity, mild reaction conditions, and generally high yields. The overall strategy involves two key stages: the initial esterification of 5-bromonicotinic acid followed by the nucleophilic acyl substitution with hydrazine.

Causality and Mechanistic Insight

The core of this synthesis is the hydrazinolysis reaction. Hydrazine (NH₂NH₂) is a potent alpha-effect nucleophile, meaning its reactivity is significantly enhanced compared to other amines with similar basicity. This heightened nucleophilicity allows it to efficiently attack the electrophilic carbonyl carbon of the ester. The reaction proceeds via a classic nucleophilic acyl substitution mechanism, where the alkoxy group (-OR) of the ester is displaced by the hydrazinyl group (-NHNH₂), forming a stable tetrahedral intermediate that subsequently collapses to yield the final carbohydrazide product. Ethanol or methanol are excellent solvent choices as they readily dissolve both the starting ester and hydrazine hydrate, facilitating a homogeneous reaction environment. Heating under reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[1][7]

G cluster_0 Route 1: Ester Hydrazinolysis A 5-Bromonicotinic Acid B Methyl 5-Bromonicotinate A->B Esterification (MeOH, H₂SO₄) C This compound B->C Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux)

Caption: Workflow for the synthesis of this compound via the ester hydrazinolysis pathway.

Experimental Protocol 1: Two-Step Synthesis from 5-Bromonicotinic Acid

This protocol details the synthesis starting from the commercially available 5-bromonicotinic acid.

Step A: Synthesis of Methyl 5-Bromonicotinate

Rationale: The carboxylic acid is first converted to its methyl ester via Fischer esterification. This step protects the acidic proton and transforms the hydroxyl group into a better leaving group (methoxide) for the subsequent hydrazinolysis. Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

  • 1. Reagent Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-bromonicotinic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).

  • 2. Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.

  • 3. Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours, or until TLC analysis (e.g., using a 1:1 mixture of ethyl acetate and hexanes) indicates the complete consumption of the starting material.

  • 4. Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • 5. Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude solid, methyl 5-bromonicotinate, is often of sufficient purity for the next step. If required, it can be further purified by recrystallization from a suitable solvent like ethanol.

Step B: Hydrazinolysis to this compound

Rationale: This is the final, key transformation. The methyl 5-bromonicotinate is treated with hydrazine hydrate, which acts as the nucleophile to displace the methoxy group and form the stable hydrazide product.

  • 1. Reagent Setup: Dissolve methyl 5-bromonicotinate (1.0 eq) in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask fitted with a reflux condenser.[1]

  • 2. Hydrazine Addition: Add hydrazine hydrate (approx. 3.0-5.0 eq) to the solution. An excess is used to ensure the reaction goes to completion.

  • 3. Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress can be monitored by TLC. The product is typically much more polar than the starting ester.

  • 4. Isolation: Upon completion, cool the mixture in an ice bath. The product, this compound, will often precipitate as a white or off-white solid.

  • 5. Purification: Collect the solid by vacuum filtration, wash thoroughly with cold ethanol and then diethyl ether to remove any residual impurities, and dry under vacuum to yield the final product.

ParameterStep A: EsterificationStep B: Hydrazinolysis
Starting Material 5-Bromonicotinic AcidMethyl 5-Bromonicotinate
Key Reagents Methanol, H₂SO₄ (cat.)Hydrazine Hydrate, Ethanol
Temperature Reflux (~65-70°C)Reflux (~78-80°C)
Reaction Time 4-6 hours3-5 hours
Typical Yield >90%>85%

Alternative Pathway: Synthesis via Acyl Chloride Intermediate

An alternative, though less common, route involves the activation of 5-bromonicotinic acid into a highly reactive acyl chloride intermediate, which is then quenched with hydrazine.

Causality and Mechanistic Insight

This method leverages the high reactivity of acyl chlorides. Reagents like thionyl chloride (SOCl₂) or dichlorosulfoxide convert the carboxylic acid into 5-bromonicotinoyl chloride.[1] This intermediate is an exceptionally strong electrophile. The subsequent introduction of hydrazine hydrate results in a rapid and often exothermic reaction to form the carbohydrazide. While potentially faster, this method requires stricter control of reaction conditions, particularly temperature and moisture, as thionyl chloride and the resulting acyl chloride are highly sensitive to water.[1]

G cluster_1 Route 2: Acyl Chloride Pathway D 5-Bromonicotinic Acid E 5-Bromonicotinoyl Chloride (Reactive Intermediate) D->E Activation (SOCl₂, Heat) F This compound E->F Nucleophilic Attack (Hydrazine Hydrate)

Caption: Workflow for the synthesis of this compound via an acyl chloride intermediate.

Experimental Protocol 2: Synthesis via Acyl Chloride

Rationale: This protocol is designed for rapid synthesis but requires careful handling of corrosive and moisture-sensitive reagents.

  • 1. Acyl Chloride Formation: In a fume hood, equip a flame-dried flask with a reflux condenser and drying tube. Add 5-bromonicotinic acid (1.0 eq) and slowly add thionyl chloride (SOCl₂, ~2.0-3.0 eq). A catalytic amount of DMF can be added to facilitate the reaction.

  • 2. Reaction: Gently heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The solid acid should dissolve as it is converted to the liquid acyl chloride.

  • 3. Reagent Removal: After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure. This step is critical to prevent unwanted side reactions in the next step.

  • 4. Hydrazide Formation: Cool the flask containing the crude acyl chloride in an ice bath. In a separate flask, prepare a solution of hydrazine hydrate (2.0-2.5 eq) in an inert solvent like anhydrous tetrahydrofuran (THF).

  • 5. Quenching: Slowly add the acyl chloride to the hydrazine solution with vigorous stirring, maintaining a low temperature (0-5°C) to control the exothermic reaction.

  • 6. Isolation and Purification: After the addition is complete, allow the mixture to stir at room temperature for an additional hour. The product can be isolated by filtration if it precipitates, or by removing the solvent and purifying the residue via recrystallization or column chromatography.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Ester HydrazinolysisRoute 2: Acyl Chloride
Reagents Alcohols, hydrazine, acid catalystThionyl chloride, hydrazine
Conditions Mild (reflux in alcohol)Harsher (reflux in SOCl₂), moisture-sensitive
Safety Relatively safe, standard proceduresRequires fume hood, handling of corrosive and water-reactive reagents
Scalability Excellent, easily scalableMore challenging to scale due to exothermicity and reagent handling
Purity Often high, product precipitatesCan have impurities from side reactions if not controlled carefully
Recommendation Preferred method for general lab-scale and industrial synthesisViable for rapid synthesis when ester route is problematic

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the hydrazinolysis of an alkyl 5-bromonicotinate. This two-step method, starting from 5-bromonicotinic acid, is robust, high-yielding, and avoids the hazardous reagents associated with the acyl chloride pathway. The choice of the ester route provides a self-validating system where clean conversion and straightforward purification are standard outcomes. For drug development professionals requiring a dependable supply of this key intermediate, the ester hydrazinolysis pathway represents the authoritative and field-proven standard.

References

Introduction: The Strategic Importance of 5-Bromopyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromopyridine-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and organic synthesis. Its structure, which combines a pyridine ring, a reactive bromine atom, and a carbohydrazide moiety, offers multiple points for chemical modification. This unique combination makes it a valuable intermediate for constructing more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1][2] As an active intermediate, its dual reactive sites—the bromine atom and the hydrazide group—provide a pathway for synthesizing a diverse array of compounds, from potential anti-cancer drugs to specialized polymer materials.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple datasheet, we will explore the causality behind its observed properties, detail the experimental methodologies for its characterization, and discuss its chemical reactivity. The insights provided are intended to empower researchers to leverage this compound's full potential in their synthetic and drug discovery endeavors.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is identified by a unique set of chemical descriptors that ensure its unambiguous classification in databases and publications.

IdentifierValue
CAS Number 112193-41-6[3][4]
Molecular Formula C₆H₆BrN₃O[1][4]
Molecular Weight 216.04 g/mol [1][4]
IUPAC Name This compound[4]
InChI 1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11)
InChIKey VERXTAUONOFMLH-UHFFFAOYSA-N[4]
SMILES NNC(=O)C1=CC(Br)=CN=C1[4]

The molecule's architecture is central to its properties. The pyridine ring provides a rigid, aromatic core. The electron-withdrawing nature of the nitrogen atom and the bromine atom influences the electron density of the ring, making specific positions susceptible to nucleophilic attack.[1] The carbohydrazide group (-CONHNH₂) is a key functional group, capable of acting as both a hydrogen bond donor and acceptor, which significantly impacts its solubility and reactivity.[1]

Caption: Chemical structure of this compound.

Physical and Stability Properties

The macroscopic properties of a compound dictate its handling, storage, and formulation requirements.

PropertyObservationRationale
Appearance White to off-white solid powder.[1]The crystalline nature and lack of extended chromophores result in a colorless solid.
Melting Point Not consistently reported; decomposition may occur.The presence of strong intermolecular forces, like hydrogen bonds, suggests a relatively high melting point.[1]
Boiling Point 199-202 °CThis value likely represents boiling under vacuum or decomposition, as compounds with strong hydrogen bonding often degrade before boiling at atmospheric pressure.
Solubility Low solubility in water and non-polar solvents. Soluble in polar organic solvents such as DMSO, DMF, methanol, and ethanol.[1]The hydrazide moiety can form hydrogen bonds with polar solvents, promoting dissolution. The aromatic pyridine ring and bromine atom contribute to its overall low polarity, limiting water solubility.[1]
Stability Stable under normal ambient conditions.The aromatic system provides inherent stability. However, it may react with strong oxidizing or reducing agents due to the hydrazide group.[1]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. Each method provides a unique piece of structural information, and together they offer a complete and validated characterization.

Analytical Workflow: A Self-Validating System

A robust analytical workflow ensures that the material meets the required specifications for subsequent experiments. The process is designed to be self-validating, where results from orthogonal techniques corroborate one another.

Caption: A typical workflow for the synthesis and characterization of a chemical entity.

Key Characterization Techniques
  • Infrared (IR) Spectroscopy: This technique is ideal for the rapid confirmation of key functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands for N-H stretching (typically in the 3200-3400 cm⁻¹ region), C=O (amide I band, ~1660-1720 cm⁻¹), and vibrations from the pyridine ring.[5][6] The presence of these peaks provides direct evidence of the carbohydrazide moiety and the aromatic core.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise connectivity of atoms.

    • ¹H NMR: The spectrum would reveal distinct signals for the protons on the pyridine ring, with their chemical shifts and coupling constants confirming their relative positions. The protons of the -NH and -NH₂ groups in the hydrazide moiety would typically appear as exchangeable, often broad, signals.[5][7]

    • ¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide and the carbons of the pyridine ring, confirming the carbon skeleton.[5][7]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals (M+ and M+2) of almost equal intensity, which is a classic diagnostic marker for a monobrominated compound.[5]

  • Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of a sample quantitatively. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress and purification efficiency.[5] For gas chromatography (GC), derivatization is often required for reactive and polar compounds like hydrazides to improve their volatility and thermal stability.[8][9]

Chemical Properties and Synthetic Utility

The true value of this compound lies in its reactivity, which allows for its elaboration into a wide range of derivatives.

G cluster_hydrazide Hydrazide Reactions cluster_bromine Bromine Reactions Core This compound Aldehyde Aldehydes/Ketones Core->Aldehyde BoronicAcid Arylboronic Acid Core->BoronicAcid Hydrazone Hydrazone Derivatives Aldehyde->Hydrazone Condensation App1 Antimicrobials, Anticancer Agents Hydrazone->App1 Applications Biaryl Biaryl Pyridines BoronicAcid->Biaryl Suzuki Coupling App2 Kinase Inhibitors, Functional Materials Biaryl->App2 Applications

Caption: Key reaction pathways for this compound.

Reactions of the Hydrazide Moiety

The hydrazide group is a versatile functional handle. Its most common transformation is the condensation reaction with aldehydes and ketones to form stable N-acylhydrazones.[1] This reaction is widely used in medicinal chemistry to link the pyridine core to other pharmacophores, creating hybrid molecules with potential biological activity.[10][11]

Reactions at the Bromine Position

The bromine atom on the pyridine ring is a prime site for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[2]

  • Suzuki-Miyaura Coupling: This is a powerful and widely used method to form carbon-carbon bonds. Reacting this compound (or its ester precursor) with various aryl or heteroaryl boronic acids allows for the synthesis of a vast library of biaryl compounds. This strategy is particularly prevalent in the development of kinase inhibitors, where one aryl ring interacts with the hinge region of the enzyme's ATP binding site and the other explores different pockets to achieve potency and selectivity.[2]

Synthesis Overview

The preparation of this compound is typically straightforward. The most common route involves the reaction of a methyl or ethyl ester of 5-bromonicotinic acid (methyl 5-bromopyridine-3-carboxylate) with hydrazine hydrate in a suitable solvent like ethanol, often with heating.[1][7][12] An alternative method starts with 5-bromonicotinic acid itself, which is first converted to the more reactive acid chloride using a reagent like thionyl chloride, followed by reaction with hydrazine hydrate.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic scaffold for innovation in drug discovery and materials science. Its well-defined physicochemical properties—including its solubility profile, stability, and distinct spectroscopic signatures—make it a reliable and predictable component in complex synthetic routes. The dual reactivity of the hydrazide and bromo functionalities provides chemists with a powerful platform for generating molecular diversity through established and robust reaction pathways like hydrazone formation and Suzuki coupling. A thorough understanding of the principles outlined in this guide is essential for any scientist aiming to effectively utilize this versatile building block in their research programs.

References

5-Bromopyridine-3-carbohydrazide: A Versatile Heterocyclic Building Block for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Heterocyclic compounds form the bedrock of medicinal chemistry, with specific scaffolds repeatedly proving their value in interacting with biological targets.[1] Among these, pyridine derivatives are paramount. This guide provides an in-depth technical exploration of 5-Bromopyridine-3-carbohydrazide, a bifunctional heterocyclic building block. We will dissect its synthesis, explore its key chemical transformations, and illuminate its applications as a strategic intermediate in the development of novel therapeutics and advanced materials. This document is intended for researchers and application scientists in organic synthesis and drug discovery, offering both foundational knowledge and actionable experimental insights.

The Strategic Value of Bifunctional Heterocyclic Scaffolds

The "Privileged Structure" Concept

In drug discovery, certain molecular frameworks, termed "privileged structures," are capable of binding to multiple, distinct biological targets. Heterocyclic systems, particularly those containing nitrogen, are the most prominent examples of such scaffolds.[1] Their prevalence in a vast array of pharmacologically active compounds underscores their utility.[1] The pyridine ring, a bioisostere of benzene, offers favorable target interactions through hydrogen bonding, π-π stacking, and metal coordination, making it a cornerstone of modern drug design.[2]

This compound: A Module for Complexity

This compound emerges as a particularly valuable building block due to its unique trifecta of reactive sites:

  • The Pyridine Ring: A stable aromatic core that orients substituents in a defined three-dimensional space and whose nitrogen atom can act as a hydrogen bond acceptor.

  • The Carbohydrazide Moiety (-CONHNH₂): A versatile functional group that serves as a nucleophile and a precursor for a wide range of other heterocyclic systems. It is a key component for constructing hydrazones, oxadiazoles, pyrazoles, and triazoles.[2] The N-C=O linkage is a known toxophore that contributes to the biological activity of many compounds.[2]

  • The Bromo Substituent: A crucial handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.

This strategic combination allows for a modular and divergent approach to synthesis, enabling the rapid generation of diverse compound libraries from a single, reliable intermediate.[3]

Physicochemical Properties and Structural Analysis

A thorough understanding of a building block's properties is critical for its effective use in synthesis.

Core Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₆BrN₃O[3][4]
Molecular Weight ~216.04 g/mol [3][4]
Appearance White to off-white solid/powder[3]
CAS Number 112193-41-6[4][5]
Solubility Low in water; Soluble in polar organic solvents (e.g., DMSO, DMF)[3]
Stability Stable under normal conditions; may react with strong oxidizing/reducing agents[3]
Structural Features and Predicted Reactivity

The molecule's reactivity is dictated by the interplay of its functional groups. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group deactivates the ring towards electrophilic substitution but makes the bromine atom a prime site for nucleophilic aromatic substitution or, more commonly, oxidative addition in metal-catalyzed cross-coupling. The hydrazide moiety's terminal -NH₂ group is a potent nucleophile, readily attacking electrophilic centers like aldehydes and ketones.

G main This compound N_ring Pyridine Nitrogen (H-bond acceptor, Inductive effects) main->N_ring Br Bromo Group (Position 5) (Cross-coupling handle) main->Br Hydrazide Carbohydrazide Moiety (Nucleophilic -NH₂, Precursor to heterocycles) main->Hydrazide

Caption: Key reactive centers of this compound.

Synthesis of the Building Block

The most common and efficient method for preparing this compound is the hydrazinolysis of a corresponding 5-bromonicotinic acid ester.[3] This reaction is robust, high-yielding, and proceeds under mild conditions.

Standard Synthetic Workflow

The synthesis begins with a commercially available precursor, typically methyl or ethyl 5-bromonicotinate, which is treated with hydrazine hydrate in an alcoholic solvent. The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide.

G Start Methyl 5-bromonicotinate Process Reflux Start->Process Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol (Solvent) Reagent->Process Product This compound Process->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from Methyl 5-bromonicotinate

Disclaimer: This protocol is a representative example and should be adapted and performed by qualified personnel with appropriate safety precautions.

  • Materials:

    • Methyl 5-bromonicotinate (1.0 eq)

    • Hydrazine hydrate (80% solution, 5.0 eq)

    • Ethanol (or Methanol), anhydrous

    • Ice-cold deionized water

    • Büchner funnel, filter paper, round-bottom flask, reflux condenser

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 5-bromonicotinate (1.0 eq) in a minimal amount of ethanol (approx. 10-15 mL per gram of ester).[3]

    • Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature. The addition is typically exothermic; maintain control with a water bath if necessary.[6]

    • Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 3-5 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.

    • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. A precipitate will typically form. Pour the mixture into a larger volume of ice-cold water to ensure complete precipitation of the product.[6]

    • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

    • Drying: Dry the resulting white or off-white solid under vacuum to a constant weight. The product is often of sufficient purity for subsequent steps, but recrystallization from ethanol can be performed if needed.

Synthetic Utility and Key Reactions

The power of this compound lies in its ability to undergo a variety of transformations at its two primary reactive sites.

G center_node This compound hydrazone Hydrazones (Schiff Bases) center_node->hydrazone R-CHO/R₂CO Acid catalyst oxadiazole 1,3,4-Oxadiazoles center_node->oxadiazole RCO₂H or CS₂ then oxidation suzuki Suzuki Coupling (Aryl/Vinyl) center_node->suzuki R-B(OH)₂ Pd catalyst, Base sonogashira Sonogashira Coupling (Alkynyl) center_node->sonogashira R-C≡CH Pd/Cu catalyst, Base buchwald Buchwald-Hartwig (N/O-Arylation) center_node->buchwald R₂NH / ROH Pd catalyst, Base

Caption: Synthetic transformations of this compound.

Condensation Reactions: Formation of Hydrazones

The most direct application of the carbohydrazide moiety is its condensation with aldehydes or ketones to form stable N-acylhydrazones (a type of Schiff base).[3] This reaction is highly reliable and often proceeds in high yield under simple acidic catalysis.[7]

  • Causality: The reaction is driven by the nucleophilicity of the terminal -NH₂ group attacking the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond. An acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.[7]

  • Protocol: Synthesis of N'-(arylmethylidene)-5-bromopyridine-3-carbohydrazide

    • Setup: Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

    • Addition: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution. Add a catalytic amount of concentrated sulfuric acid or glacial acetic acid (1-3 drops).[7]

    • Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours, monitoring by TLC.

    • Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates directly from the solution. If not, the volume can be reduced under vacuum or the product can be precipitated by adding water.

    • Purification: Collect the solid by vacuum filtration, wash with cold ethanol and/or water, and dry.

Cyclization Reactions: Building New Heterocyclic Rings

The hydrazide and hydrazone derivatives are excellent precursors for five-membered heterocycles like 1,3,4-oxadiazoles and pyrazoles, which are themselves important pharmacophores.[2] For instance, oxidative cyclization of the N-acylhydrazone can lead to oxadiazoles, while reaction with 1,3-dicarbonyl compounds can yield pyrazoles.

Cross-Coupling Reactions: Leveraging the Bromo Handle

The bromine atom at the 5-position is a robust handle for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse substituents, a highly desirable strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl functionalities.

  • Buchwald-Hartwig Amination: Reaction with amines or alcohols allows for the formation of C-N or C-O bonds.

Applications in Medicinal Chemistry and Materials Science

The derivatives of this compound are being explored for a range of applications, primarily driven by the biological potential of the resulting scaffolds.

  • Anticancer and Anti-inflammatory Agents: The hydrazide moiety provides a hydrogen bonding domain essential for interaction with amino acid residues in enzyme active sites.[7] Many hydrazone-containing compounds have shown promise as anti-inflammatory, anticonvulsant, and anticancer agents.[2][6] For example, isatin-hydrazone hybrids have been investigated for their anti-inflammatory properties.[7]

  • Antimicrobial Agents: The pyridine-hydrazide core is famously represented by Isoniazid, a primary drug for treating tuberculosis.[2] This has inspired the synthesis of new derivatives to combat multidrug-resistant microbial strains.

  • Materials Science: The rigid, aromatic structure and potential for hydrogen bonding make these molecules interesting candidates for the construction of polymers and coordination complexes with specific thermal or optical properties.[3]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic building block that provides a reliable and versatile entry point into several classes of high-value compounds. Its dual functionality allows for sequential or orthogonal synthetic strategies, enabling the construction of complex molecules with precision. The continued exploration of its reactivity, particularly in novel cross-coupling and cyclization reactions, will undoubtedly lead to the discovery of new chemical entities with significant potential in both medicine and materials science. The broad market prospects for such versatile intermediates suggest a bright future for its application in diverse research and development fields.[3]

References

The Biological Potential of 5-Bromopyridine Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous FDA-approved drugs.[1] Its unique electronic properties, conferred by the nitrogen heteroatom, allow for a diverse range of intermolecular interactions, making it a privileged structure in drug design. The strategic functionalization of this ring system is a key endeavor in the pursuit of novel therapeutics. This guide focuses on a particularly compelling class of functionalized pyridines: the 5-bromopyridine derivatives. The introduction of a bromine atom at the 5-position not only provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions but also significantly influences the compound's physicochemical and biological properties.[2][3] This document serves as a technical exploration of the vast biological potential encapsulated within this chemical class, offering insights for researchers, scientists, and drug development professionals.

I. The Anticancer Promise of 5-Bromopyridine Derivatives

The fight against cancer necessitates a continuous pipeline of innovative therapeutic agents.[4] 5-Bromopyridine derivatives have emerged as a promising class of compounds with potent antiproliferative activities across a range of cancer cell lines.[5][6]

A. Mechanism of Action: Targeting Key Oncogenic Pathways

A significant breakthrough in understanding the anticancer effects of 5-bromopyrimidine analogs (a closely related class) has been the identification of their ability to inhibit the Bcr-Abl tyrosine kinase.[7] This constitutively active kinase is the pathogenic driver in certain leukemias.[7] The inhibition of this pathway disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival.

The Bcr-Abl oncoprotein activates a complex network of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are central to cell growth and survival.[8][9] 5-Bromopyrimidine-based inhibitors are thought to compete with ATP for binding to the kinase domain of Bcr-Abl, thereby preventing its autophosphorylation and the subsequent activation of these downstream effectors. This targeted inhibition leads to cell cycle arrest and apoptosis in Bcr-Abl-positive cancer cells.

Bacterial_Cell_Division cluster_0 Normal Cell Division DNA_Replication DNA Replication & Segregation FtsZ_Assembly FtsZ Ring Assembly DNA_Replication->FtsZ_Assembly Septum_Formation Septum Formation FtsZ_Assembly->Septum_Formation Daughter_Cells Daughter Cells Septum_Formation->Daughter_Cells Bromopyridine 5-Bromopyridine Derivative Bromopyridine->FtsZ_Assembly Inhibition Inhibition Neuroprotection cluster_0 Cellular Stress Oxidative_Stress Oxidative Stress (ROS) Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage Neuroprotection Neuroprotection Bromopyridine 5-Bromopyridine Derivative Bromopyridine->Oxidative_Stress Inhibition Bromopyridine->Neuroinflammation Inhibition Bromopyridine->Neuroprotection

References

A Technical Guide to the Discovery and Development of Novel Carbohydrazide Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carbohydrazide Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of new therapeutic agents. The carbohydrazide moiety (-NHNHCO-) is one such "privileged structure."[1] Its derivatives are a versatile class of organic compounds that have garnered significant attention due to their broad spectrum of pharmacological activities.[2][3] These compounds serve as crucial building blocks in the synthesis of various heterocyclic systems and Schiff bases, exhibiting a remarkable range of biological effects, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][3][4]

The therapeutic potential of carbohydrazides stems from their unique structural features. The presence of the active acylhydrazone portion (-CONHN=CH-) allows for diverse chemical modifications, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with biological targets.[3] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel carbohydrazide compounds, offering field-proven insights for researchers and drug development professionals.

Part 1: Core Synthesis and Characterization

The synthesis of carbohydrazide derivatives is typically straightforward, making this scaffold highly accessible for library generation and exploratory chemistry. The most common and reliable approach involves a two-step sequence: hydrazinolysis of an ester followed by condensation with an aldehyde or ketone.

The Causality Behind the Synthetic Pathway

The foundational step is the conversion of a carboxylic acid ester to its corresponding acid hydrazide. This is most efficiently achieved through nucleophilic acyl substitution using hydrazine hydrate.

  • Choice of Reactant (Ester vs. Acid): Starting from the ester (e.g., a methyl or ethyl ester) is generally preferred over the carboxylic acid. The ester's carbonyl carbon is more electrophilic than the carboxylate anion that would form from the acid in the presence of a basic reagent like hydrazine, leading to a more efficient reaction.

  • Solvent Selection: An alcoholic solvent, such as ethanol or methanol, is the standard choice. It readily dissolves both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. Furthermore, its boiling point allows for effective refluxing to drive the reaction to completion without requiring excessively high temperatures that could degrade the reactants or products.[2]

The second step involves the formation of a hydrazone (a type of Schiff base) via condensation of the newly formed carbohydrazide with a selected aldehyde or ketone.

  • Catalyst: This reaction is often catalyzed by a few drops of a weak acid, like glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde/ketone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. This significantly accelerates the rate of condensation.[2]

  • Reaction Conditions: Refluxing the mixture for several hours is typically sufficient to ensure the completion of the reaction. The formation of the stable C=N double bond is the thermodynamic driving force of this step.[5]

General Synthetic Workflow Diagram

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Condensation (Schiff Base Formation) Ester Carboxylic Acid Ester (R-COOR') Hydrazide Carbohydrazide Intermediate (R-CONHNH2) Ester->Hydrazide + Hydrazine Hydrate (N2H4·H2O) Reflux in Ethanol Aldehyde Aldehyde / Ketone (R''-CHO) Hydrazone Final Hydrazone Product (R-CONH-N=CHR'') Hydrazide->Hydrazone Aldehyde->Hydrazone + Glacial Acetic Acid (cat.) Reflux in Ethanol

Caption: General two-step synthesis of carbohydrazide-hydrazone derivatives.

Self-Validating Experimental Protocol: Synthesis of Pyrazine-2-Carbohydrazide Derivatives

This protocol is adapted from established methodologies for synthesizing pyrazine-based carbohydrazides, which have shown significant antimicrobial potential.[5][6]

Step 1: Synthesis of Pyrazine Carbohydrazide Intermediate

  • Reactant Preparation: Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).

  • Esterification: Add a few drops of concentrated sulfuric acid as a catalyst and reflux the mixture for 72 hours to form the methyl pyrazinoate ester in situ.

  • Hydrazinolysis: After cooling, add 100% hydrazine hydrate (0.3 mol) to the reaction mixture.

  • Reaction: Reflux the new mixture for 8 hours.

  • Isolation: Allow the mixture to cool and evaporate slowly at room temperature. The resulting orange crystals of pyrazine carbohydrazide are filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of the Final (E)-N'-benzylidenepyrazine-2-carbohydrazide

  • Reactant Preparation: To a stirred solution of the pyrazine carbohydrazide (10 mmol) from Step 1 in 40 mL of absolute ethanol, add an equimolar amount of the desired substituted benzaldehyde (10 mmol).

  • Reaction: Reflux the reaction mixture for 6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[6]

  • Isolation: Reduce the volume of the yellow solution and allow it to evaporate slowly at room temperature.

  • Purification: The obtained solid product is recrystallized from ethanol to yield the purified hydrazone derivative.[5]

Step 3: Structural Characterization and Validation

  • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups. Expect to see characteristic peaks for N-H stretching, C=O (amide) stretching, and C=N (azomethine) stretching.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the final structure. In ¹H-NMR, key signals include the amide proton (often >11 ppm), the azomethine proton (-N=CH-, often >8 ppm), and signals corresponding to the pyrazine and substituted benzene rings.[5] The disappearance of the aldehyde proton signal and the appearance of the new azomethine proton signal validate the success of the condensation step.

Part 2: A Spectrum of Biological Activities and SAR Insights

The true value of the carbohydrazide scaffold lies in its wide-ranging biological activities. By modifying the peripheral R groups (as depicted in the workflow), researchers can target different diseases.

Antimicrobial and Antifungal Activity

Carbohydrazide derivatives are potent antimicrobial agents.[3] The hydrazone linkage is critical for this activity.

  • Mechanism of Action: While not fully elucidated for all derivatives, the mode of action is often attributed to the chelation of essential metal ions required for microbial enzyme function or interference with microbial cell wall synthesis. The lipophilicity of the molecule, enhanced by aromatic substituents, can also increase its ability to penetrate microbial cell membranes.[6]

  • Structure-Activity Relationship (SAR):

    • Pyrazine Ring: The presence of a pyrazine ring, as seen in the anti-tuberculosis drug Pyrazinamide, is a known pharmacophore that enhances antimicrobial activity.[5][6]

    • Substituents on the Aromatic Ring: The nature and position of substituents on the aldehyde-derived phenyl ring significantly impact potency. For instance, studies on (E)‐N'‐benzylidenepyrazine‐2‐carbohydrazides revealed that a hydroxyl (-OH) group at the 2-position of the phenyl ring is crucial for antimycobacterial and antifungal activity.[8]

    • Fused Heterocycles: While expanding the aromatic system might seem beneficial, studies have shown that fused bicyclic heteroarenes (e.g., quinoline) can sometimes decrease antifungal activity, suggesting that the target's binding pocket may be sterically constrained.[9]

Table 1: Selected Antimicrobial/Antifungal Activity of Carbohydrazide Derivatives

Compound ClassOrganismActivity (MIC)Reference
(E)-N'-(2-hydroxybenzylidene)pyrazine-2-carbohydrazideM. tuberculosis H37Rv62.5 µg/mL[8]
(E)-N'-(2,3-dihydroxybenzylidene)pyrazine-2-carbohydrazideM. tuberculosis H37Rv31.25 µg/mL[8]
N'-(salicylidene)furan-2-carbohydrazide (5.6a)Cryptococcus neoformans0.5 µg/mL[9]
N'-(salicylidene)thiophene-2-carbohydrazide (5.7b)Cryptococcus neoformans0.5 µg/mL[9]
Functionally Substituted Pyridine Carbohydrazide (Cpd 6)Candida spp. (MDR strains)16–24 µg/mL[10]
Anticancer Activity

Numerous novel carbohydrazide derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[7][11][12]

  • Mechanism of Action: The anticancer effects are often multimodal. Compound 7d , an imidazopyridine carbohydrazide, was found to induce cell cycle arrest in the G0/G1 phase and trigger apoptosis in MCF-7 breast cancer cells.[11] In silico studies predicted that it could target Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), a tyrosine kinase involved in cell proliferation.[11]

  • Structure-Activity Relationship (SAR):

    • Imidazopyridine Scaffold: This heterocyclic core has been identified as a promising backbone for developing anticancer agents.[12]

    • Aryl Hydrazone Moiety: The presence of a substituted aryl hydrazone pendant is critical for cytotoxic potential. For compound 7d , a 4-bromophenyl group was identified as the most potent substituent among the series tested against MCF-7 and HT-29 cells.[11]

    • Triazole Linkers: Interestingly, introducing a 1,2,3-triazole linker between the hydrazinyl group and the aryl pendant has been shown to diminish cytotoxic potential, highlighting the sensitivity of the structure to even small modifications.[12]

Table 2: Selected Anticancer Activity (IC₅₀) of Carbohydrazide Derivatives

CompoundCell LineActivity (IC₅₀)Reference
Imidazopyridine Derivative 7d MCF-7 (Breast)22.6 µM[11]
Imidazopyridine Derivative 7d HT-29 (Colon)13.4 µM[11]
Pyrazole Carbohydrazide 8a Leukemia Cell LinesActive at 10⁻⁴ M[7]
Salicylaldehyde-pyrazole-carbohydrazideA549 (Lung)Potent inhibitor[13]
Anticonvulsant Activity

The carbohydrazide scaffold has also been successfully exploited to develop novel anticonvulsant agents.[14][15]

  • Pharmacophore Model: A common pharmacophore model for anticonvulsant activity includes an aromatic ring, an electron donor group, and a hydrogen bond donor/acceptor site, a model that carbohydrazide derivatives fit well.[16]

  • Mechanism of Action: The precise mechanism is often linked to the modulation of ion channels or neurotransmitter systems. Some sulfonamide-based carbohydrazides are known to be potent inhibitors of carbonic anhydrase (CA), an enzyme linked to neuronal excitability.[17][18] The anticonvulsant effects of other derivatives may be mediated through enhanced GABAergic inhibition in the brain.[15]

  • Structure-Activity Relationship (SAR):

    • Halogen Substitution: For N'-benzylidene pyridine-3-carbohydrazides, halogen substitution on the phenyl ring is key. Substitutions at the meta and para positions provide significantly better protection in animal seizure models (MES and scPTZ) than ortho substitution.[14]

    • Trifluoromethoxy Group: The most potent analog in one study featured a trifluoromethoxy substituted phenyl ring, demonstrating broad protection across multiple seizure models.[14]

SAR Conceptual Diagram

SAR cluster_R1 Heterocyclic Core (R1) cluster_R2 Substituted Aryl Ring (R2) Core Carbohydrazide Scaffold (-CONHNH-) Pyrazine Pyrazine (Antimicrobial) Core->Pyrazine Modifies Target Selectivity Imidazopyridine Imidazopyridine (Anticancer) Core->Imidazopyridine Pyridine Pyridine (Anticonvulsant) Core->Pyridine OH 2-OH Group (Antimycobacterial) Core->OH Modifies Potency & Pharmacokinetics Br 4-Br Group (Anticancer) Core->Br CF3O CF3O Group (Anticonvulsant) Core->CF3O

Caption: Structure-Activity Relationship (SAR) concept for carbohydrazide derivatives.

Part 3: Modern Drug Discovery and Future Perspectives

The discovery of novel carbohydrazides is increasingly supported by modern computational techniques.

  • In Silico Screening: Molecular docking is routinely used to predict the binding modes of newly synthesized compounds with their putative biological targets. This allows for a rational understanding of observed SAR and helps prioritize which analogs to synthesize next.[11][19] For example, docking studies have helped demonstrate how potent carbohydrazide derivatives interact with key residues in the active sites of targets like PDGFRA.[11]

Screening Workflow for Novel Antimicrobials

Workflow start Design & Synthesize Carbohydrazide Library primary_screen Primary Screening (e.g., Broth Microdilution for MIC Determination) start->primary_screen hit_id Hit Identification (Compounds with MIC < Threshold) primary_screen->hit_id secondary_screen Secondary Assays - Time-Kill Kinetics - MDR Strain Testing - Cytotoxicity (e.g., Hemolysis) hit_id->secondary_screen Potent Hits sar_analysis SAR Analysis & In Silico Docking hit_id->sar_analysis Inactive Analogs secondary_screen->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt SAR Data lead_opt->start Iterative Design preclinical Preclinical Candidate lead_opt->preclinical Optimized Lead

Caption: Integrated workflow for the discovery of novel antimicrobial carbohydrazides.

Conclusion

Carbohydrazide derivatives represent a significant and enduring pharmacophore in medicinal chemistry.[2] Their synthetic tractability, coupled with a diverse and tunable range of biological activities, ensures their continued relevance in the search for new drugs. The ability to systematically modify the core structure and its substituents allows for the development of potent and selective agents against microbial, cancerous, and neurological disorders. Future research will undoubtedly focus on integrating advanced computational methods with innovative synthetic strategies to further exploit this privileged scaffold, leading to the discovery of next-generation therapeutic agents with improved efficacy and safety profiles.

References

A-Z Technical Guide: 5-Bromopyridine-3-carbohydrazide as a Foundational Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromopyridine-3-carbohydrazide

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile building block, particularly for researchers, medicinal chemists, and drug development professionals. Its utility stems from a unique trifecta of structural features: a pyridine ring, a reactive bromine substituent, and a nucleophilic carbohydrazide moiety. This combination allows for a diverse array of chemical transformations, making it a key intermediate in the synthesis of novel pharmaceuticals, functional materials, and agrochemicals.

The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The bromine atom at the 5-position serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions. Simultaneously, the carbohydrazide group at the 3-position is a potent nucleophile and a precursor to a variety of important heterocyclic systems, such as oxadiazoles, pyrazoles, and triazoles. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this powerful starting material.

Property Value Reference
CAS Number 112193-41-6[1][2]
Molecular Formula C₆H₆BrN₃O[1][2]
Molecular Weight 216.04 g/mol [1][2]
Appearance Off-white crystalline powder[1]
Melting Point 204-205 °C[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF); low solubility in water.
Storage 2-8°C, protect from light[1]

Synthesis of this compound

The most direct and widely adopted synthesis of this compound involves the hydrazinolysis of the corresponding ester, methyl 5-bromonicotinate. This reaction is a classic nucleophilic acyl substitution where hydrazine hydrate acts as the nitrogen nucleophile, attacking the electrophilic carbonyl carbon of the ester. The choice of an alcohol like methanol or ethanol as the solvent is strategic; it readily dissolves the starting ester and is compatible with hydrazine hydrate, facilitating a homogenous reaction mixture. The reaction proceeds smoothly, often under reflux, to drive the substitution to completion.

Workflow for Synthesis

Synthesis_Workflow Start Methyl 5-bromonicotinate Process Reflux Start->Process 1. Add Reagents Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Methanol (Solvent) Reagent->Process Product This compound Process->Product 2. Reaction & Work-up

Caption: Synthesis of this compound.

Field-Proven Experimental Protocol: Synthesis from Methyl 5-bromonicotinate

This protocol details a reliable method for the laboratory-scale synthesis of the title compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 5-bromonicotinate (1.0 eq).

  • Solvent and Reagent Addition: Add methanol as the solvent (approx. 10-15 mL per gram of ester). While stirring, add hydrazine hydrate (80% solution, ~3.0 eq) dropwise to the suspension. The use of excess hydrazine ensures the complete conversion of the ester.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. A white precipitate will form. Pour the mixture into ice-cold water to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified solid under vacuum to yield this compound as an off-white powder. The product is typically of high purity and can be used in subsequent steps without further purification.[3]

Core Reactivity and Synthetic Transformations

The synthetic power of this compound lies in its two distinct and orthogonally reactive functional groups. This allows for sequential or, in some cases, one-pot multi-component reactions to build molecular complexity rapidly.

Reactivity cluster_hydrazide Reactions at the Carbohydrazide Moiety cluster_pyridine Reactions at the Bromopyridine Core Start This compound Hydrazone Hydrazone Formation (Schiff Base) Start->Hydrazone + Aldehyde/Ketone Oxadiazole 1,3,4-Oxadiazole Synthesis Start->Oxadiazole + Acid Chloride / POCl₃ etc. Pyrazole Pyrazole Synthesis Start->Pyrazole + 1,3-Dicarbonyl Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki + Boronic Acid [Pd Catalyst] OtherCoupling Other Cross-Couplings (Buchwald-Hartwig, etc.) Start->OtherCoupling + Amine, etc. [Pd Catalyst]

Caption: Key reaction pathways for the title compound.

Transformations of the Carbohydrazide Moiety

The carbohydrazide group (-CONHNH₂) is a versatile functional handle for synthesizing a range of acyclic and heterocyclic structures.

The reaction of the terminal -NH₂ group of the carbohydrazide with aldehydes or ketones is a robust and high-yielding condensation reaction that forms stable N-acylhydrazone derivatives.

  • Mechanism: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone.[4] This is followed by the elimination of a water molecule, typically under mildly acidic or basic conditions, to form the C=N double bond of the hydrazone.[5][6] The rate-limiting step at neutral pH is often the dehydration of the tetrahedral intermediate.[5]

  • Significance: This transformation is fundamental in dynamic combinatorial chemistry and is a cornerstone for creating libraries of compounds for biological screening. The resulting hydrazones are often biologically active themselves or serve as intermediates for further cyclization reactions.

Carbohydrazides are key precursors for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a heterocycle known for its metabolic stability and ability to act as a bioisostere for ester and amide groups.

  • Mechanism & Causality: A common method involves the reaction of the carbohydrazide with an acid chloride or carboxylic acid, followed by dehydrative cyclization.[7] Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or even strong acids are employed to facilitate the removal of water and promote ring closure.[7][8] The choice of a powerful dehydrating agent is critical because it must overcome the stability of the intermediate diacylhydrazine to form the aromatic oxadiazole ring.

  • Protocol Insight: A mixture of the carbohydrazide and a carboxylic acid can be refluxed with POCl₃ to afford the 2,5-disubstituted 1,3,4-oxadiazole in a one-pot procedure.

The reaction with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, provides a direct route to pyrazole derivatives. This is a variation of the classic Knorr pyrazole synthesis.[9][10]

  • Mechanism: The synthesis involves a double condensation reaction. One nitrogen of the hydrazine moiety reacts with one carbonyl group, and the other nitrogen reacts with the second carbonyl group, leading to cyclization and dehydration to form the stable, aromatic pyrazole ring.[11][12] The reaction is typically catalyzed by acid.

Transformations of the 5-Bromopyridine Core

The bromine atom on the electron-deficient pyridine ring is an ideal functional group for modern cross-coupling chemistry.

This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.

  • Mechanism: The catalytic cycle involves three key steps:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a Pd(II) intermediate.[13][14]

    • Transmetalation: In the presence of a base (e.g., K₃PO₄, Na₂CO₃), the organic group from a boronic acid or ester is transferred to the palladium center.[13][15]

    • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[13][14]

  • Experimental Insight: A typical Suzuki reaction involves the bromopyridine substrate, an arylboronic acid (1.1-1.5 eq), a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base in a solvent mixture such as 1,4-dioxane/water or DMF, heated to 80-100 °C.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound are of significant interest due to their wide range of biological activities. The ability to rapidly generate diverse molecular structures from this single starting material makes it a valuable platform for lead discovery and optimization.

  • Anticancer Agents: Many pyridine and carbohydrazide derivatives have demonstrated potent cytotoxic activities against various cancer cell lines.[8] The structural motifs accessible from this starting material, such as imidazopyridines and triazoles, are known to target key cellular pathways involved in cancer progression.[7]

  • Antimicrobial and Antifungal Agents: The 1,3,4-oxadiazole ring, readily synthesized from the carbohydrazide, is a well-known pharmacophore in antimicrobial drug design.

  • Anti-inflammatory and Analgesic Activity: Various hydrazone and pyrazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.

  • Anti-thrombolytic Activity: In a study on novel pyridine derivatives, compounds synthesized via Suzuki coupling of a similar bromopyridine precursor showed promising activity in dissolving blood clots.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands out as a strategically designed starting material that offers chemists a reliable and efficient entry point to a vast chemical space. Its dual reactivity allows for the independent or sequential functionalization of both the pyridine core and the hydrazide side chain. This capability facilitates the rapid assembly of complex molecules with desirable pharmacophoric features. For researchers in drug discovery and materials science, mastering the chemistry of this building block opens up a wealth of possibilities for innovation and the development of next-generation functional molecules.

References

Reactivity of the bromine atom in 5-Bromopyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromopyridine-3-carbohydrazide

Executive Summary

This compound is a heterocyclic building block of paramount importance in medicinal chemistry and materials science.[1] Its strategic value stems from a unique molecular architecture: an electron-deficient pyridine ring functionalized with a bromine atom at the 5-position and a carbohydrazide moiety at the 3-position. This arrangement provides two distinct points for chemical modification. This guide focuses specifically on the reactivity of the carbon-bromine (C-Br) bond, a versatile handle for introducing molecular complexity. As a Senior Application Scientist, this document provides an in-depth exploration of the electronic factors governing the C-Br bond's reactivity and presents field-proven protocols for its most critical transformations, namely palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this scaffold in the synthesis of novel chemical entities.

The Molecular Architecture of this compound

This compound (CAS No. 112193-41-6) is a key intermediate used in the synthesis of a wide range of biologically active compounds.[1][2] Its utility is derived from the interplay of its three core components:

  • The Pyridine Ring: An inherently electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivates the ring towards traditional electrophilic substitution but primes it for nucleophilic substitution and metal-catalyzed reactions.[3]

  • The Carbohydrazide Group (-CONHNH₂): Located at the 3-position, this group is a known pharmacophore and a versatile synthetic handle for constructing further heterocyclic systems or for acting as a hydrogen-bond donor/acceptor in interactions with biological targets.[1][4]

  • The Bromine Atom (-Br): Positioned at the 5-position, the bromine atom is the primary focus of this guide. Its presence is the key that unlocks access to a vast chemical space through modern cross-coupling chemistry.[5]

Electronic Landscape and C-Br Bond Reactivity

The reactivity of the bromine atom at the C5 position is not merely that of a simple aryl bromide. It is profoundly influenced by the electronic environment created by the pyridine nitrogen and the carbohydrazide substituent.

Synergistic Electronic Effects

The pyridine ring's electron density is modulated by two main forces:

  • Inductive Effects (-I): Both the pyridine nitrogen and the bromine atom are electronegative, withdrawing electron density from the ring via the sigma framework. This effect enhances the electrophilicity of the carbon atom bonded to the bromine, making it more susceptible to the initial step of many catalytic cycles.[3]

  • Mesomeric/Resonance Effects (+M): The bromine atom's lone pairs can be delocalized into the pyridine ring, partially offsetting the inductive deactivation.[3]

The carbohydrazide group at the C3 position also exerts a significant electron-withdrawing effect, further modulating the ring's electronic properties and influencing the reactivity of the distal C5-Br bond.

Caption: Electronic influences on this compound.

The C-Br Bond: A Locus for Cross-Coupling

The C(sp²)-Br bond is significantly weaker than its C-Cl counterpart, making it more susceptible to the crucial first step of palladium-catalyzed cross-coupling reactions: oxidative addition.[6] This step involves the insertion of a low-valent palladium(0) complex into the C-Br bond, forming a Pd(II) intermediate. This is the rate-determining step for many coupling reactions, and the inherent reactivity of the C-Br bond makes this compound an excellent substrate.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

The most powerful application of the bromine atom on this scaffold is its participation in palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and broad scope.[7][8]

The General Catalytic Cycle

Nearly all palladium-catalyzed cross-couplings involving this substrate proceed through a common catalytic cycle, which is essential for any researcher in the field to understand.

catalytic_cycle Generalized Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Aryl-Pd(II)-Br Complex oxidative_addition->pd_complex Forms transmetalation Transmetalation pd_complex->transmetalation coupled_complex Aryl-Pd(II)-R Complex transmetalation->coupled_complex Forms reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regenerates product Coupled Product (Aryl-R) reductive_elimination->product Releases aryl_halide This compound (Aryl-Br) aryl_halide->oxidative_addition coupling_partner Coupling Partner (R-M) coupling_partner->transmetalation

Caption: Generalized catalytic cycle for cross-coupling reactions.

Causality of Component Selection

The success of a cross-coupling reaction is critically dependent on the judicious choice of four components:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources (or precursors to it). Pre-formed catalysts like Pd(PPh₃)₄ offer convenience by already containing the necessary ligands.

  • Ligand: Typically electron-rich phosphines (e.g., PPh₃, XPhos, SPhos) or N-heterocyclic carbenes (NHCs). The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the oxidative addition and reductive elimination steps. The choice of ligand is often the most critical parameter for optimization.[9]

  • Base: The base plays multiple roles. In Suzuki coupling, it activates the boronic acid.[10] In Buchwald-Hartwig amination, it deprotonates the amine.[8] Common choices range from mild bases like K₂CO₃ and K₃PO₄ to strong bases like NaOt-Bu or LHMDS.[11]

  • Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are frequently used to solubilize the reactants and catalyst system while remaining stable at the required reaction temperatures.[9]

Key Transformations of the C5-Bromine Atom

The following sections provide detailed protocols for two of the most impactful cross-coupling reactions performed on this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, enabling the synthesis of biaryl structures commonly found in kinase inhibitors and other pharmaceuticals.[5][7] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.[10]

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

Component Purpose Equivalents
This compoundStarting Material1.0
Arylboronic AcidCoupling Partner1.2 - 1.5
Pd(PPh₃)₄Palladium Catalyst0.02 - 0.05
K₃PO₄ or K₂CO₃Base2.0 - 3.0
1,4-Dioxane / Water (4:1)Solvent System-

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

    • Scientist's Note: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This step is critical for reproducibility and yield.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 4:1 v/v) via cannula or syringe. The mixture should be stirred to form a suspension.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, allowing for the facile synthesis of aryl amines.[8] This reaction has largely replaced harsher classical methods and is a go-to strategy in pharmaceutical development.[8][9]

This protocol provides a general procedure for the amination of this compound.

Component Purpose Equivalents
This compoundStarting Material1.0
Primary or Secondary AmineCoupling Partner1.2
Pd₂(dba)₃Palladium Pre-catalyst0.01 - 0.02
XPhos or SPhosLigand0.02 - 0.04
NaOt-Bu or LHMDSBase1.4
Toluene or DioxaneSolvent-

Step-by-Step Methodology:

  • Inert Atmosphere: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (e.g., XPhos, 0.02 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.) to a flame-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 eq.) and the anhydrous, degassed solvent (e.g., toluene).

  • Amine Addition: Finally, add the amine (1.2 eq.) via syringe. Seal the flask.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Extraction & Concentration: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to yield the N-aryl product.

Experimental Design and Characterization

A systematic approach is crucial for success when working with these complex catalytic systems. The following workflow outlines a logical progression from reaction setup to final analysis.

Caption: Systematic workflow for cross-coupling and product validation.

Conclusion and Future Outlook

The bromine atom in this compound is a highly reactive and synthetically valuable functional group. Its true potential is realized through palladium-catalyzed cross-coupling chemistry, which provides reliable and versatile pathways to novel C-C and C-N bonded structures. Understanding the electronic principles that govern its reactivity, combined with the application of robust and well-optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, empowers chemists to rapidly generate diverse libraries of compounds for drug discovery and materials science. The continued development of more active and stable catalyst systems will undoubtedly further expand the synthetic utility of this essential heterocyclic building block.

References

Spectroscopic data (NMR, IR, MS) of 5-Bromopyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromopyridine-3-carbohydrazide

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a pivotal intermediate in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring a brominated pyridine ring and a reactive carbohydrazide moiety, makes it a valuable building block for synthesizing complex organic molecules with diverse biological activities.[1] Accurate structural elucidation and purity confirmation are paramount for its application in research and development. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the principles, protocols, and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Implications

This compound (C₆H₆BrN₃O, M.W. 216.04 g/mol ) possesses a distinct set of functional groups that give rise to a characteristic spectroscopic fingerprint.[2][3] Understanding this structure is the first step in predicting and interpreting its spectral data.

Caption: Chemical structure of this compound.

The key structural features for spectroscopic analysis are:

  • Aromatic Pyridine Ring: Gives rise to signals in the aromatic region of NMR spectra and characteristic C=C/C=N stretching vibrations in IR.

  • Hydrazide Group (-CONHNH₂): Contains a carbonyl (C=O) group and exchangeable N-H protons, which are readily identifiable in IR and ¹H NMR, respectively.

  • Bromo Substituent: The bromine atom's strong electronegativity and unique isotopic distribution are key identifiers in ¹³C NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Expertise & Experience: The Rationale Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for this compound. Its high polarity effectively dissolves the carbohydrazide, and its ability to form hydrogen bonds slows down the exchange rate of the N-H protons of the hydrazide group, often allowing them to be observed as distinct, albeit sometimes broad, signals.[4][5] In contrast, solvents like CDCl₃ might not fully dissolve the compound, and protic solvents like D₂O would cause the N-H signals to disappear due to rapid proton exchange, which is a useful confirmatory experiment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Shimming: Homogenize the magnetic field by shimming the spectrometer on the deuterated solvent signal.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of 0-12 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 0-180 ppm is required to capture all carbon signals, including the downfield carbonyl carbon.

¹H NMR Data Interpretation

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Expected Coupling Constant (J, Hz) Integration
H-28.8 - 9.0Doublet (d)~2.01H
H-68.6 - 8.8Doublet (d)~2.01H
H-48.2 - 8.4Triplet (t) or dd~2.01H
-CONH -10.0 - 10.5Broad Singlet (br s)-1H
-NHNH₂ 4.5 - 5.0Broad Singlet (br s)-2H
  • Aromatic Protons: The protons on the pyridine ring (H-2, H-4, H-6) appear far downfield due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. Their specific splitting pattern (multiplicity) confirms their relative positions.

  • Hydrazide Protons: The -NH and -NH₂ protons are exchangeable and appear as broad singlets. Their chemical shifts are highly dependent on concentration and temperature. A D₂O shake experiment would confirm their assignment by causing these peaks to disappear.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Carbonyl)163 - 166
C-2150 - 153
C-6147 - 150
C-4138 - 141
C-3130 - 133
C-5118 - 121
  • Carbonyl Carbon: The C=O carbon of the amide is the most deshielded, appearing significantly downfield.[5]

  • Pyridine Carbons: The chemical shifts of the ring carbons are influenced by the nitrogen atom and the bromine substituent. C-5, being directly attached to the bromine, is observed further upfield than might be expected for an aromatic carbon due to the heavy atom effect.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: KBr Pellet Method
  • Preparation: Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pressing: Transfer the fine powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

IR Data Interpretation

The IR spectrum provides clear evidence for the key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
N-H Stretch3200 - 3400Strong, BroadConfirms -NH and -NH₂ groups of the hydrazide.[5]
Aromatic C-H Stretch3000 - 3100MediumIndicates the pyridine ring C-H bonds.
C=O Stretch (Amide I)1650 - 1680Strong, SharpDefinitive evidence of the carbonyl group.[5][6]
N-H Bend (Amide II)1580 - 1620Medium-StrongCoupled with Amide I, confirms the amide linkage.
C=N, C=C Stretch1400 - 1600Medium-StrongAromatic ring vibrations.
C-Br Stretch600 - 700MediumLocated in the fingerprint region.

The presence of strong, sharp peaks for the C=O stretch and broad absorptions for the N-H stretches provides a quick and reliable confirmation of the carbohydrazide structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition of a molecule.

Expertise & Experience: Selecting the Right Ionization

For a polar molecule like this compound, Electrospray Ionization (ESI) is the ideal technique.[5] It is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

MS Data Interpretation
  • Molecular Ion: The calculated monoisotopic mass of C₆H₆⁷⁹BrN₃O is 214.97. The expected primary peak in the ESI-MS spectrum would be the protonated molecule, [M+H]⁺, at m/z 215.98 .

  • The Bromine Isotope Pattern: The most telling feature in the mass spectrum is the isotopic signature of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in a pair of peaks for any bromine-containing ion:

    • An [M+H]⁺ peak corresponding to the ⁷⁹Br isotope.

    • An [M+2+H]⁺ peak of almost equal intensity, corresponding to the ⁸¹Br isotope. The observation of this characteristic "doublet" of peaks separated by 2 m/z units is unequivocal proof of the presence of a single bromine atom in the molecule.[5]

MS_Bromine_Isotope cluster_spectrum Resulting Mass Spectrum Molecule C6H6BrN3O in Solution Ionization ESI Source (+ve mode) Molecule->Ionization Detector Mass Analyzer/ Detector Ionization->Detector [C6H6(79Br)N3O + H]+ [C6H6(81Br)N3O + H]+ Spectrum [M+H]+ and [M+2+H]+ peaks ~1:1 Ratio Detector->Spectrum

Caption: Workflow illustrating the detection of the characteristic bromine isotope pattern in ESI-MS.

Integrated Analytical Workflow for Quality Assurance

The synthesis of this compound, often prepared from methyl 5-bromonicotinate and hydrazine hydrate, requires rigorous analytical oversight to ensure the final product's identity and purity.[1] A multi-technique approach is the industry standard for quality control.

QC_Workflow cluster_analysis Spectroscopic Analysis cluster_checks Verification Checks Start Synthesis of This compound Product Crude Product Start->Product Purify Purification (e.g., Recrystallization) Product->Purify MS MS Analysis Purify->MS IR IR Analysis Purify->IR NMR NMR (1H, 13C) Purify->NMR Final Final Product MS_Check Correct [M+H]+? Bromine Isotope Pattern? MS->MS_Check IR_Check Key Functional Groups? (C=O, N-H) IR->IR_Check NMR_Check Correct Signals & Integration? NMR->NMR_Check MS_Check->Final IR_Check->Final NMR_Check->Final

Caption: Integrated workflow for synthesis and spectroscopic quality control.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed atomic map of the molecule's framework. IR spectroscopy rapidly confirms the presence of essential functional groups, particularly the carbohydrazide moiety. Finally, mass spectrometry validates the molecular weight and provides definitive evidence of the bromine atom through its unique isotopic signature. Together, these methods form a robust analytical package that ensures the identity, purity, and structural integrity of this vital chemical intermediate, enabling its confident use in advanced research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Bromopyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Pyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within the vast chemical space of potential inhibitors, pyridine-based scaffolds are particularly prominent. Their ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent ATP-competitive inhibition, makes them a privileged core structure in medicinal chemistry.

This application note provides a detailed guide for the synthesis of novel kinase inhibitors using 5-Bromopyridine-3-carbohydrazide as a versatile starting material. This compound offers a unique combination of features: a pyridine core for hinge binding, a reactive carbohydrazide moiety for the construction of diverse heterocyclic systems, and a bromine atom that serves as a crucial handle for late-stage functionalization via cross-coupling reactions. We will explore a robust and flexible synthetic strategy, explain the chemical rationale behind each step, and provide detailed protocols for laboratory execution.

Core Synthetic Strategy: From Carbohydrazide to a Decorated Pyridazinone Scaffold

Our overarching strategy involves a two-stage approach. First, we will utilize the carbohydrazide functional group to construct a pyridazinone ring, a heterocyclic system known to be present in various kinase inhibitors.[1][2][3] This is achieved through a cyclocondensation reaction with a suitable 1,3-dicarbonyl equivalent. Second, the bromine atom on the pyridine ring will be exploited for introducing chemical diversity through palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of inhibitor potency and selectivity.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Scaffold Decoration start This compound pyridazinone 6-Aryl-2-(5-bromopyridin-3-yl)pyridazin-3(2H)-one start->pyridazinone Cyclocondensation chalcone Aryl Chalcone (α,β-unsaturated ketone) chalcone->pyridazinone pyridazinone_ref Pyridazinone Intermediate boronic_acid Aryl Boronic Acid final_product Final Kinase Inhibitor Candidate boronic_acid->final_product pyridazinone_ref->final_product Suzuki Coupling

Caption: A two-stage synthetic strategy for kinase inhibitors.

Part 1: Synthesis of the Pyridazinone Core

The first critical step is the construction of the pyridazinone heterocycle. This is efficiently achieved through the cyclocondensation of this compound with an α,β-unsaturated ketone, commonly known as a chalcone. This reaction proceeds via an initial Michael addition of the hydrazide to the enone system, followed by intramolecular cyclization and dehydration.

Protocol 1: Synthesis of 2-(5-bromopyridin-3-yl)-6-phenylpyridazin-3(2H)-one

This protocol details the synthesis of a representative pyridazinone intermediate.

Materials:

  • This compound

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add glacial acetic acid (20 mL) and stir until the solid is partially dissolved.

  • Add the chalcone (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to yield the crude 2-(5-bromopyridin-3-yl)-6-phenylpyridazin-3(2H)-one.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Rationale: Glacial acetic acid serves as both the solvent and an acid catalyst for this reaction, promoting both the initial Michael addition and the subsequent dehydration step. The use of a slight excess of the chalcone ensures the complete consumption of the starting carbohydrazide.

Part 2: Diversification via Suzuki Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing a wide array of substituents. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbons, making it ideal for this purpose.[4] This allows for the exploration of the structure-activity relationship (SAR) by introducing different aryl or heteroaryl groups.

Protocol 2: Suzuki-Miyaura Coupling for Final Product Synthesis

This protocol describes a general method for the Suzuki coupling of the pyridazinone intermediate with an aryl boronic acid.

Materials:

  • 2-(5-bromopyridin-3-yl)-6-phenylpyridazin-3(2H)-one (from Protocol 1)

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2) (0.05 eq)

  • Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-(5-bromopyridin-3-yl)-6-phenylpyridazin-3(2H)-one (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (1,4-Dioxane and Water) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor candidate.

Rationale: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required to activate the boronic acid. A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation of the palladium catalyst.

G cluster_workflow Experimental Workflow start Start: This compound protocol1 Protocol 1: Cyclocondensation start->protocol1 intermediate Intermediate: Pyridazinone Core protocol1->intermediate protocol2 Protocol 2: Suzuki Coupling intermediate->protocol2 purification Purification: Column Chromatography protocol2->purification characterization Characterization: NMR, MS purification->characterization bioassay Biological Assay: Kinase Inhibition characterization->bioassay

Caption: A typical workflow for synthesis and evaluation.

Biological Evaluation and Data Presentation

Once synthesized, the novel compounds should be evaluated for their ability to inhibit specific protein kinases. An in vitro kinase assay is the standard method for determining the potency of an inhibitor. The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: Representative Kinase Inhibition Data for Pyridazinone-Based Inhibitors

The following table presents hypothetical, yet representative, IC50 values for a series of synthesized compounds against a target kinase, illustrating how SAR data can be organized.

Compound IDR Group (from Suzuki Coupling)Target Kinase IC50 (nM)
KI-001 Phenyl150
KI-002 4-Methoxyphenyl75
KI-003 3-Aminophenyl25
KI-004 4-Fluorophenyl110

Data is for illustrative purposes and based on typical potencies of similar scaffolds.

Conclusion and Future Directions

The synthetic route detailed in these application notes provides a robust and versatile platform for the generation of a library of novel kinase inhibitors based on a 2,6-disubstituted pyridazin-3(2H)-one scaffold derived from this compound. The strategic placement of the bromine atom allows for extensive exploration of the structure-activity relationship through late-stage functionalization. Future work should focus on synthesizing a diverse range of analogs by varying both the chalcone input in Protocol 1 and the boronic acid in Protocol 2. This will enable the development of highly potent and selective kinase inhibitors for further preclinical evaluation.

References

Application Notes & Protocols: Strategic Use of 5-Bromopyridine-3-carbohydrazide in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine-3-Carbohydrazide Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, mild conditions, and exceptional functional group tolerance.[1][2][3] Its impact is particularly profound in medicinal chemistry and materials science, where the efficient construction of carbon-carbon bonds is paramount.[4] Within this context, the pyridine carbohydrazide moiety has emerged as a "privileged scaffold"—a molecular framework frequently found in biologically active compounds and approved pharmaceuticals.[5][6][7][8]

This guide focuses on a particularly versatile building block: 5-Bromopyridine-3-carbohydrazide . This substrate is strategically designed for diversification. The bromine atom at the 5-position serves as an ideal electrophilic handle for the Suzuki-Miyaura reaction, while the pyridine ring and the carbohydrazide functional group offer multiple points for subsequent modification and interaction with biological targets. The electron-deficient nature of the pyridine ring further enhances the reactivity of the C-Br bond, making it a reliable coupling partner.[9]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide, moving beyond simple procedural steps to explain the underlying principles that govern reaction success. We will delve into the catalytic cycle, dissect the role of each reaction component, and provide field-tested protocols for achieving high-yield synthesis of novel 5-arylpyridine-3-carbohydrazide derivatives.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimization. The process is a catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[10] The cycle consists of three fundamental, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4][11]

  • Oxidative Addition : This is the initial and often rate-determining step where the active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[1] This forms a square-planar Pd(II) complex. The reactivity order for halides is generally I > Br > Cl, making bromides excellent, readily available substrates.[10]

  • Transmetalation : In this crucial step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is not spontaneous; it requires activation of the boronic acid by a base.[12] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which readily transfers its aryl group to the electrophilic palladium center.[13][14][15] This base-mediated activation is a cornerstone of the reaction's success.

  • Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium(II) complex—the pyridine from the original substrate and the aryl group from the boronic acid—couple to form a new C-C bond. This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which re-enters the cycle.[1][4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_key Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-Br PdII_A Ar¹-Pd(II)L₂-Br OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation Ar²-B(OH)₂ + Base PdII_B Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim Forms C-C Bond RedElim->Pd0 Product (Ar¹-Ar²) Ar1Br Ar¹-Br = this compound Ar2BOH2 Ar²-B(OH)₂ = Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: The Rationale Behind Component Selection

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the catalyst system, the base, the solvent, and the boron reagent.

The Palladium Catalyst and Ligand System

The "catalyst" is rarely just palladium metal; it is a complex of palladium and a supporting ligand.

  • Palladium Source : While Pd(0) sources like Pd(PPh₃)₄ can be used directly, it is more common to use stable, air-tolerant Pd(II) pre-catalysts such as Pd(OAc)₂ or PdCl₂(dppf).[10] These are reduced in situ to the active Pd(0) species, often by a phosphine ligand or by homocoupling of the boronic acid.[10]

  • Ligands : Ligands are crucial for stabilizing the palladium center, preventing its precipitation as inactive palladium black, and tuning its electronic and steric properties.[10] For coupling with heteroaryl halides like 5-bromopyridine, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results by promoting the oxidative addition and reductive elimination steps.[9][16]

The Role of the Base

The base is arguably the most critical activator in the system. Its primary role is to convert the neutral boronic acid into a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[12][15]

  • Common Choices : Inorganic bases are most common.

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Cesium carbonate is stronger and more soluble, often used for more challenging couplings.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many systems, including those with sensitive functional groups.[17]

  • Selection Rationale : The choice of base can dramatically influence reaction rates and yields. A stronger base may be required for electron-poor or sterically hindered boronic acids. The base's solubility in the chosen solvent system is also a key consideration.

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Aprotic Solvents : Toluene, 1,4-dioxane, and DMF are common choices. They have high boiling points suitable for heated reactions and are good at dissolving the organic components and the palladium complex.

  • Aqueous Mixtures : Often, a mixture of an organic solvent with water (e.g., dioxane/water 4:1) is highly effective.[18] Water helps dissolve the inorganic base (like K₃PO₄) and can accelerate the transmetalation step.[19]

Experimental Protocols

Safety Note: These procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving palladium catalysts should be conducted under an inert atmosphere.

Protocol 1: Conventional Heating

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Workflow start Start setup Assemble Reaction (Flask, Stir Bar) start->setup add_solids Add Solids: 1. This compound 2. Arylboronic Acid 3. Base (e.g., K₃PO₄) 4. Catalyst (e.g., PdCl₂(dppf)) setup->add_solids inert Seal & Purge (3x Vacuum/Argon Cycles) add_solids->inert add_solvent Add Degassed Solvent (e.g., Dioxane/Water) inert->add_solvent heat Heat to Reaction Temp (e.g., 90-100 °C) add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Cool & Work-up (Dilute, Extract) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify characterize Characterize (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, ~0.1-0.2 M concentration)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate, Hexanes, Water (for workup and chromatography)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., 3 mol%).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen). Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can deactivate the catalyst.[10]

  • Solvent Addition : Prepare a degassed solvent mixture by bubbling an inert gas through the 1,4-dioxane/water mixture for 15-20 minutes. Add the degassed solvent to the flask via syringe.

  • Heating and Monitoring : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS, typically over 4-12 hours.[20]

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.[21]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-arylpyridine-3-carbohydrazide product.[20][21]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent mixture.[20]

Procedure:

  • Setup : In a dedicated microwave reaction vial, combine the reagents, base, and catalyst as described in Protocol 1.

  • Solvent and Sealing : Add the degassed solvent and seal the vial with a crimp cap.

  • Irradiation : Place the vial in the microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for 15-45 minutes. Caution : Do not exceed the pressure or temperature limits of the vial.

  • Work-up and Purification : After cooling to room temperature, perform the work-up and purification steps as outlined in Protocol 1.

Data Presentation: Representative Results

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of a bromopyridine substrate with various arylboronic acids under different conditions, based on literature precedents.[9][22][23] This illustrates how tuning parameters can optimize the yield of the desired 5-arylpyridine-3-carbohydrazide.

EntryArylboronic AcidCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O8012~85
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄ (2)1,4-Dioxane/H₂O956~92
33-Fluorophenylboronic acidPd(OAc)₂ (1) / SPhos (2)K₃PO₄ (2)1,4-Dioxane1004~95
4Thiophene-2-boronic acidPEPPSI-IPr (0.5)Cs₂CO₃ (2)t-AmylOH1002~97
54-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)K₃PO₄ (2.5)1,4-Dioxane/H₂O1008~88

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Reaction temperature too low.4. Poor quality boronic acid.1. Ensure a rigorously inert atmosphere; use fresh, degassed solvents.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments.4. Use freshly purchased or purified boronic acid.
Protodeboronation (Boronic acid replaced by -H)1. Boronic acid is unstable under the conditions.2. Reaction time is excessively long.3. Presence of excess water or protic sources.1. Use the corresponding boronic ester (e.g., pinacol ester) which is more stable.[10]2. Monitor the reaction closely and work up as soon as the starting material is consumed.3. Use an anhydrous solvent system if possible.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Using a Pd(II) pre-catalyst without efficient reduction.1. Improve degassing procedure and maintain a positive pressure of inert gas.[10]2. Add a small amount of a reducing agent or ensure the ligand can facilitate reduction.
Dehalogenation (Bromo-group replaced by -H)1. Side reaction promoted by some catalyst systems.2. Presence of hydride sources (e.g., from solvent decomposition).1. Screen different ligands; sometimes less electron-rich ligands can mitigate this.2. Ensure high-purity solvents are used.

Conclusion

This compound is a highly effective and versatile substrate for Suzuki-Miyaura cross-coupling reactions. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can efficiently synthesize diverse libraries of 5-arylpyridine-3-carbohydrazide derivatives. This strategic approach enables the rapid generation of novel chemical entities with significant potential in drug discovery and materials science, providing a robust platform for exploring new chemical space.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 5-Bromopyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Bromopyridine-3-carbohydrazide Scaffold in Anticancer Drug Discovery

In the landscape of medicinal chemistry, the pyridine nucleus is a privileged scaffold, integral to the structure of numerous therapeutic agents. Its presence often imparts favorable pharmacokinetic properties and provides a versatile framework for molecular elaboration. When functionalized with a hydrazide moiety at the 3-position and a bromine atom at the 5-position, as in this compound, we are presented with a highly strategic starting material for the synthesis of novel anticancer agents. The bromine atom serves as a useful synthetic handle for further modifications, such as cross-coupling reactions, while the carbohydrazide group is a versatile precursor for the construction of various heterocyclic systems known for their potent biological activities.

This application note provides detailed protocols for the synthesis of two promising classes of anticancer compounds derived from this compound: Schiff bases and 1,3,4-oxadiazoles . These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for key experimental choices. The methodologies are grounded in established chemical principles and supported by evidence from peer-reviewed literature, ensuring both scientific integrity and practical applicability.

Part 1: Synthesis of N'-(Arylmethylidene)-5-bromopyridine-3-carbohydrazide Schiff Bases

Schiff bases, characterized by their azomethine (-C=N-) linkage, are a class of compounds that have demonstrated a broad spectrum of pharmacological activities, including notable anticancer effects. The imine bond is often crucial for their biological activity, and the introduction of various substituted aromatic aldehydes allows for the fine-tuning of their steric and electronic properties, which can significantly influence their cytotoxic potency against cancer cell lines.

Causality of Experimental Design

The synthesis of Schiff bases from this compound and substituted aromatic aldehydes is a condensation reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the carbohydrazide. The subsequent dehydration of the carbinolamine intermediate drives the reaction to completion, yielding the stable Schiff base. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for efficient reaction kinetics at reflux temperatures.

Experimental Workflow: Synthesis of Schiff Bases

G cluster_0 Synthesis of Schiff Bases Start Start Dissolve Hydrazide Dissolve this compound in Ethanol Start->Dissolve Hydrazide Add Aldehyde Add Substituted Aromatic Aldehyde Dissolve Hydrazide->Add Aldehyde Add Catalyst Add Glacial Acetic Acid (catalytic) Add Aldehyde->Add Catalyst Reflux Reflux for 2-4 hours Add Catalyst->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter the Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize from suitable solvent Dry->Recrystallize Characterize Characterize (FT-IR, NMR, Mass Spec) Recrystallize->Characterize End End Characterize->End

Caption: Workflow for the synthesis of Schiff bases from this compound.

Detailed Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of N'-(4-chlorobenzylidene)-5-bromopyridine-3-carbohydrazide.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

  • Stirring and heating apparatus

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.08 g (5 mmol) of this compound in 25 mL of absolute ethanol with gentle heating and stirring.

  • To this solution, add a solution of 0.70 g (5 mmol) of 4-chlorobenzaldehyde in 10 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

  • Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate:hexane, 1:1).

  • Upon completion of the reaction (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Characterization:

The structure of the synthesized Schiff base should be confirmed by spectroscopic methods:

  • FT-IR (KBr, cm⁻¹): Look for the appearance of a characteristic C=N stretching vibration around 1600-1650 cm⁻¹ and the disappearance of the C=O stretching of the carbohydrazide.

  • ¹H NMR (DMSO-d₆, δ ppm): The spectrum should show a singlet for the azomethine proton (-N=CH-) typically in the range of 8.0-9.0 ppm, along with signals corresponding to the aromatic protons of the pyridine and benzene rings.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Part 2: Synthesis of 5-(5-bromopyridin-3-yl)-1,3,4-oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a five-membered heterocycle that is a common structural motif in many compounds with potent anticancer activity.[1][2][3] Derivatives of 1,3,4-oxadiazole have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes and growth factors involved in cancer progression.[2] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carbohydrazides is a well-established and efficient method.

Causality of Experimental Design

The synthesis of 5-(5-bromopyridin-3-yl)-1,3,4-oxadiazole-2-thiol is achieved through the cyclization of this compound with carbon disulfide in the presence of a base, typically potassium hydroxide. The base deprotonates the hydrazide, increasing its nucleophilicity. The subsequent reaction with carbon disulfide and intramolecular cyclization with the elimination of water leads to the formation of the oxadiazole ring. The resulting thiol can then be further functionalized.

Experimental Workflow: Synthesis of 1,3,4-Oxadiazole-2-thiol

G cluster_1 Synthesis of 1,3,4-Oxadiazole-2-thiol Start Start Dissolve Hydrazide Dissolve this compound and KOH in Ethanol Start->Dissolve Hydrazide Add CS2 Add Carbon Disulfide Dissolve Hydrazide->Add CS2 Reflux Reflux for 6-8 hours Add CS2->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Cool & Acidify Cool and Acidify with HCl Monitor->Cool & Acidify Reaction Complete Filter Filter the Precipitate Cool & Acidify->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Characterize Characterize (FT-IR, NMR, Mass Spec) Recrystallize->Characterize End End Characterize->End

Caption: Workflow for the synthesis of 5-(5-bromopyridin-3-yl)-1,3,4-oxadiazole-2-thiol.

Detailed Protocol: Synthesis of 5-(5-bromopyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Carbon Disulfide (CS₂)

  • Absolute Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Standard laboratory glassware and safety equipment for handling CS₂

Procedure:

  • In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 2.16 g (10 mmol) of this compound and 0.67 g (12 mmol) of potassium hydroxide in 50 mL of absolute ethanol.

  • To the stirred solution, add 1.5 mL (25 mmol) of carbon disulfide dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Dry the product in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain pure 5-(5-bromopyridin-3-yl)-1,3,4-oxadiazole-2-thiol.

Characterization:

  • FT-IR (KBr, cm⁻¹): Look for the disappearance of the C=O and NH₂ stretching bands of the carbohydrazide and the appearance of a C=S stretching band.

  • ¹H NMR (DMSO-d₆, δ ppm): The spectrum should show the characteristic aromatic protons of the pyridine ring and a broad singlet for the SH proton, which is exchangeable with D₂O.

  • Mass Spectrometry: To confirm the molecular weight of the cyclized product.

Application: Anticancer Potential and Evaluation

The synthesized Schiff bases and 1,3,4-oxadiazole derivatives are expected to exhibit cytotoxic activity against a range of cancer cell lines.

Rationale for Anticancer Activity
  • Schiff Bases: The azomethine linkage in Schiff bases is a key pharmacophore that can interact with various biological targets. The lipophilicity and electronic properties of the substituted aryl ring can modulate the compound's ability to cross cell membranes and interact with intracellular targets. Many Schiff bases have been reported to induce apoptosis in cancer cells.[4]

  • 1,3,4-Oxadiazoles: This heterocyclic system is a bioisostere of amide and ester groups, which can lead to improved metabolic stability and pharmacokinetic properties. 1,3,4-Oxadiazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases and histone deacetylases.[2][5]

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete culture medium.

  • Treat the cells with different concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcomes and Data Interpretation

The synthesized compounds are expected to show a dose-dependent inhibition of cancer cell growth. The IC₅₀ values will provide a quantitative measure of their cytotoxic potency.

Compound ClassTarget Cancer Cell LinesExpected IC₅₀ Range (µM)
Schiff BasesMCF-7, HeLa1 - 50
1,3,4-OxadiazolesMCF-7, HeLa, HepG20.5 - 30

Note: The expected IC₅₀ values are indicative and will depend on the specific substitutions on the aromatic rings and the sensitivity of the cancer cell lines.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential anticancer activity. The protocols provided herein for the synthesis of Schiff bases and 1,3,4-oxadiazoles offer a robust foundation for researchers in the field of drug discovery. The subsequent evaluation of these compounds for their cytotoxic effects against various cancer cell lines is a critical step in identifying lead candidates for further development. The structure-activity relationship studies of these synthesized compounds will provide valuable insights for the design of more potent and selective anticancer agents.

References

Application Note: 5-Bromopyridine-3-carbohydrazide as a Versatile Scaffold for Novel Antibacterial Agent Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antibacterial Scaffolds

The escalating crisis of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Pathogens that have acquired resistance to frontline antibiotics necessitate a continuous search for novel therapeutic agents.[1][2] A crucial strategy in this endeavor is the exploration of new chemical scaffolds that can serve as starting points for the development of drugs with novel mechanisms of action or the ability to evade existing resistance mechanisms.[3][4]

Heterocyclic compounds, particularly those containing a pyridine nucleus, are of special interest. The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs, and valued for its ability to improve water solubility and engage in specific hydrogen bonding interactions with biological targets.[2] This application note focuses on 5-Bromopyridine-3-carbohydrazide , a highly versatile and reactive building block, and provides a comprehensive guide to its application in the synthesis and evaluation of new potential antibacterial agents.

The Chemical Utility of this compound

This compound is an ideal starting scaffold for library synthesis due to its two distinct and reactive functional handles.[5]

  • The Hydrazide Moiety (-CONHNH₂): This group is a potent nucleophile and a key precursor for synthesizing a wide array of bioactive heterocyclic systems.[6][7] It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones (Schiff bases) or can be used to construct pyrazoles, oxadiazoles, and triazoles, all of which are known to possess antimicrobial properties.[6][8]

  • The Bromo Substituent (-Br): Located at the 5-position of the pyridine ring, the bromine atom is an excellent leaving group for nucleophilic substitution and, more importantly, serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[5][9] This allows for the strategic introduction of diverse aryl and heteroaryl substituents to explore structure-activity relationships (SAR) and optimize potency.[9]

This dual reactivity allows for the creation of large, diverse libraries of compounds from a single, readily available starting material.

G cluster_0 Hydrazide Reactions cluster_1 Cross-Coupling Reactions (at Br) A This compound B Schiff Bases / Hydrazones A->B + Aldehyde/Ketone C Pyrazoles A->C + 1,3-Diketone D Oxadiazoles A->D + Carbon Disulfide E Aryl/Heteroaryl Substitution (e.g., Suzuki Coupling) A->E + Boronic Acid (Pd Catalyst) F Diverse Library of Novel Compounds B->F C->F D->F E->F workflow start Start: 5-Bromopyridine-3- carbohydrazide synthesis PART 1: Synthesis (e.g., Schiff Base Formation) start->synthesis purification Purification & Characterization (NMR, MS, IR) synthesis->purification screening PART 2: Primary Screen (Agar Diffusion Assay) purification->screening mic Secondary Screen (MIC Determination) screening->mic Active Compounds moa Preliminary MoA Studies (e.g., Enzyme Inhibition) mic->moa Potent Compounds hit Identified Hit Compound moa->hit mic_protocol cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis prep1 Dispense 100 µL broth into all wells of a 96-well plate. prep2 Add 100 µL of compound stock to column 1. prep1->prep2 prep3 Perform 2-fold serial dilutions from column 1 to 10. prep2->prep3 inoc Add 100 µL of standardized bacterial inoculum to all wells (except sterility control). prep3->inoc incub Incubate plate at 37°C for 18-24 hours. inoc->incub read Visually inspect for turbidity. Optional: Add Resazurin and read fluorescence/color. incub->read mic_det MIC = Lowest concentration with no visible growth. read->mic_det

References

Application Notes & Protocols: Synthesis of Novel Carbohydrazide Derivatives from 5-Bromopyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine-Carbohydrazide Scaffold

In the landscape of medicinal chemistry and drug development, the pyridine ring stands as a privileged scaffold, present in a multitude of clinically approved drugs. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a cornerstone of modern therapeutic design. When coupled with a carbohydrazide moiety (-CONHNH2), the resulting scaffold becomes a versatile platform for the synthesis of a diverse array of heterocyclic derivatives. The carbohydrazide group itself is a key pharmacophore, known to impart a range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1].

5-Bromopyridine-3-carbohydrazide is a particularly attractive starting material for the synthesis of novel therapeutic agents. The bromine atom at the 5-position of the pyridine ring offers a site for further functionalization, such as cross-coupling reactions, allowing for the creation of complex molecular architectures[2]. The carbohydrazide functional group is a reactive handle that can be readily transformed into various five-membered heterocycles, such as Schiff bases, 1,3,4-oxadiazoles, and pyrazoles, each with its own distinct biological activity profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key intermediate in the synthesis of novel carbohydrazide derivatives. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of Schiff bases, 1,3,4-oxadiazoles, and pyrazoles, and discuss their potential therapeutic applications.

Chemical Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the nucleophilic hydrazide moiety and the electrophilic carbon of the pyridine ring bearing the bromine atom.

  • The Carbohydrazide Moiety: The terminal -NH2 group of the hydrazide is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable Schiff bases (hydrazones)[3]. This reaction is often the first step in the synthesis of more complex heterocyclic systems. The hydrazide can also undergo cyclization reactions with various reagents to form stable five-membered rings.

  • The 5-Bromo-Pyridine Core: The bromine atom on the pyridine ring is a versatile handle for introducing molecular diversity. While the protocols detailed below focus on the reactions of the carbohydrazide group, it is important to recognize that the bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of various aryl, alkyl, and alkynyl groups. This allows for extensive structure-activity relationship (SAR) studies to optimize the biological activity of the synthesized compounds.

The following sections provide detailed protocols for the synthesis of three key classes of derivatives from this compound.

Protocol 1: Synthesis of Novel Schiff Bases (Hydrazones)

Schiff bases, or hydrazones, are a class of compounds characterized by a carbon-nitrogen double bond. They are formed by the condensation of a primary amine (in this case, the hydrazide) with an aldehyde or ketone. Pyridine-based Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects[3][4].

Scientific Rationale

The formation of a Schiff base is a reversible acid-catalyzed reaction. The initial step is the nucleophilic attack of the terminal nitrogen of the carbohydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and the elimination of a water molecule to form the stable imine linkage. A catalytic amount of acid, such as glacial acetic acid, is often used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.

Experimental Workflow

Schiff_Base_Synthesis reagents This compound + Aromatic Aldehyde reaction Reflux (2-4 hours) reagents->reaction solvent Ethanol (Solvent) solvent->reaction catalyst Glacial Acetic Acid (Catalyst) catalyst->reaction workup Cooling & Filtration reaction->workup product Crude Schiff Base workup->product purification Recrystallization product->purification final_product Pure Schiff Base Derivative purification->final_product

Caption: Workflow for the synthesis of Schiff base derivatives.

Detailed Protocol

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Filtration apparatus

  • Melting point apparatus

  • TLC plates (silica gel)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add the substituted aromatic aldehyde (1.0 mmol) and stir to dissolve.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Dry the purified product in a vacuum oven.

Characterization:

The structure of the synthesized Schiff base can be confirmed by various spectroscopic techniques:

  • FT-IR (cm⁻¹): Look for the appearance of a C=N stretching band (around 1600-1650 cm⁻¹) and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide.

  • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) in the range of δ 8-10 ppm.

  • ¹³C NMR: A signal corresponding to the azomethine carbon will appear in the range of δ 140-160 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Protocol 2: Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are isosteric to imidazoles and pyrazoles and are known to exhibit a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties[5][6][7][8].

Scientific Rationale

The synthesis of 1,3,4-oxadiazoles from carbohydrazides typically involves a cyclodehydration reaction. One common method involves the reaction of the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of an N-acylhydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable 1,3,4-oxadiazole ring.

Experimental Workflow

Oxadiazole_Synthesis reagents This compound + Aromatic Carboxylic Acid reaction Reflux (4-6 hours) reagents->reaction dehydrating_agent Phosphorus Oxychloride (POCl₃) dehydrating_agent->reaction workup Quenching with Ice Water & Neutralization reaction->workup product Crude 1,3,4-Oxadiazole workup->product purification Recrystallization product->purification final_product Pure 1,3,4-Oxadiazole Derivative purification->final_product

Caption: Workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Detailed Protocol

Materials:

  • This compound

  • Substituted aromatic carboxylic acid (e.g., 4-chlorobenzoic acid, 4-methoxybenzoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Standard laboratory glassware

  • Ice bath

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask, take a mixture of this compound (1.0 mmol) and the substituted aromatic carboxylic acid (1.0 mmol).

  • Carefully add phosphorus oxychloride (5 mL) to the mixture in a fume hood. The reaction is exothermic.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The solid precipitate that forms is collected by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization:

  • FT-IR (cm⁻¹): Look for the characteristic C-O-C stretching band of the oxadiazole ring (around 1020-1070 cm⁻¹) and the C=N stretching band (around 1610-1630 cm⁻¹). The N-H and C=O stretching bands of the starting carbohydrazide should be absent.

  • ¹H NMR: The signals for the protons of the pyridine and the substituted aromatic ring will be observed. The absence of the -NHNH₂ protons confirms the cyclization.

  • ¹³C NMR: The signals for the two carbons of the oxadiazole ring will appear in the downfield region.

  • Mass Spectrometry: The molecular ion peak will confirm the formation of the desired product.

Protocol 3: Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2][9][10][11].

Scientific Rationale

A common method for the synthesis of pyrazoles involves the condensation of a hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone. The reaction proceeds via a nucleophilic attack of the hydrazide nitrogen on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.

Experimental Workflow

Pyrazole_Synthesis reagents This compound + Acetylacetone reaction Reflux (6-8 hours) reagents->reaction solvent Ethanol (Solvent) solvent->reaction catalyst Glacial Acetic Acid (Catalyst) catalyst->reaction workup Cooling & Pouring into Ice Water reaction->workup product Crude Pyrazole workup->product purification Recrystallization product->purification final_product Pure Pyrazole Derivative purification->final_product

Caption: Workflow for the synthesis of pyrazole derivatives.

Detailed Protocol

Materials:

  • This compound

  • Acetylacetone

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Add acetylacetone (1.0 mmol) to the solution, followed by a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • The solid product that separates out is collected by filtration.

  • Wash the solid with water and dry it.

  • Purify the crude product by recrystallization from ethanol.

Characterization:

  • FT-IR (cm⁻¹): The spectrum will show the characteristic bands for the pyrazole ring. The absence of the C=O stretching band of the carbohydrazide is a key indicator of successful cyclization.

  • ¹H NMR: The spectrum will show signals for the pyridine ring protons, the methyl protons of the pyrazole ring, and a singlet for the pyrazole ring proton.

  • ¹³C NMR: The signals for the carbons of the pyrazole ring will be observed in the aromatic region.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the synthesized pyrazole derivative.

Potential Applications and Biological Activities

The novel carbohydrazide derivatives synthesized from this compound are expected to exhibit a range of biological activities, making them promising candidates for further drug development.

Derivative Class Potential Biological Activities Supporting Rationale
Schiff Bases Antimicrobial, Antifungal, AnticancerThe imine group is a known pharmacophore that can interact with various biological targets. The pyridine moiety enhances bioavailability[4].
1,3,4-Oxadiazoles Anticonvulsant, Anti-inflammatory, AntimicrobialThe 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, leading to improved metabolic stability and a broad spectrum of activities[5][6][8].
Pyrazoles Anticancer, Anti-inflammatory, CytotoxicThe pyrazole scaffold is present in several approved drugs and is known to inhibit various kinases and other enzymes involved in disease pathology[2][9][10][11].

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in these application notes provide a solid foundation for the synthesis of Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. The inherent biological potential of these scaffolds, coupled with the opportunities for further functionalization via the bromo substituent, makes this an exciting area of research for the discovery of new therapeutic agents. Researchers are encouraged to explore the full potential of these derivatives through comprehensive biological screening and structure-activity relationship studies.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 5-Bromopyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromopyridine-3-carbohydrazide in Drug Discovery

This compound is a heterocyclic building block of significant strategic importance for researchers in medicinal chemistry and drug development. Its structure combines three key features: a pyridine ring, a common scaffold in numerous FDA-approved drugs known to engage in critical hydrogen bonding with biological targets; a bromine atom at the 5-position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions; and a carbohydrazide moiety at the 3-position, a functional group known for its role as a pharmacophore and its potential for further derivatization into various heterocycles like oxadiazoles or triazoles.

The ability to selectively functionalize the pyridine core via palladium-catalyzed reactions is a cornerstone of modern synthetic chemistry, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1][2] This guide provides detailed application notes and robust protocols for several key palladium-catalyzed transformations using this compound, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and carbonylative couplings. As a Senior Application Scientist, this document is designed to not only provide step-by-step instructions but also to explain the causality behind experimental choices, ensuring both scientific integrity and successful implementation in the laboratory.

A critical consideration throughout these protocols is the presence of the carbohydrazide group (-CONHNH₂). This moiety contains nucleophilic nitrogen atoms and N-H bonds that could potentially coordinate to the palladium catalyst or participate in side reactions.[3][4] The protocols outlined below are designed with this in mind, employing conditions reported for structurally similar aminopyridines while suggesting specific considerations to mitigate potential interference from the hydrazide functional group.[5][6][7]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and hetero-biaryl scaffolds, which are prevalent motifs in kinase inhibitors and other targeted therapeutics.[5][8][9] The reaction couples the bromopyridine with an organoboron reagent, offering mild conditions and broad functional group tolerance.[10]

Scientific Rationale & Mechanistic Insight

The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical to stabilize the palladium center and facilitate the elementary steps. The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species. For substrates like aminopyridines, which can inhibit the catalyst, careful selection of conditions is paramount.[7]

G

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of 5-bromo-2-methylpyridin-3-amine.[5]

ParameterRecommended ConditionRationale & Notes
Palladium Precatalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ is a reliable choice for many standard couplings. Pd(dppf)Cl₂ is often more robust and effective for heteroaromatic substrates.
Ligand (If using Pd source like Pd(OAc)₂)Triphenylphosphine (PPh₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Base K₃PO₄ or K₂CO₃ (2.0 - 2.5 equivalents)A moderately strong, non-nucleophilic base is preferred to minimize side reactions with the hydrazide. K₃PO₄ is often effective in challenging couplings.[5]
Solvent 1,4-Dioxane/Water (4:1) or DMFThe aqueous dioxane system is standard and effective.[5] DMF can be used if solubility is an issue. Ensure solvents are degassed.
Temperature 85 - 100 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, to achieve a concentration of ~0.1 M).

  • Stir the mixture at the specified temperature (e.g., 90 °C) for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for linking terminal alkynes to aryl halides, providing access to arylalkyne structures that are valuable precursors in organic synthesis and key components in materials science and medicinal chemistry.[11][12]

Scientific Rationale & Mechanistic Insight

The reaction proceeds through two interconnected catalytic cycles.[6] The palladium cycle involves oxidative addition of the bromopyridine to Pd(0), followed by transmetalation with a copper(I) acetylide, and reductive elimination. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base, which then participates in the transmetalation step.[6] The amine base (e.g., triethylamine) typically serves as both the base and a solvent.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Py-R)(Br) TM_Complex L₂Pd(II)(Py-R)(C≡CR') Product Product (Py-R)-C≡CR' CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuAcetylide->TM_Complex Transfers Acetylide Alkyne R'C≡CH + Base

Caption: Interconnected cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is based on established procedures for the Sonogashira coupling of aminobromopyridines and other bromopyridine derivatives.[6][13]

ParameterRecommended ConditionRationale & Notes
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (2.5 mol%)A stable and widely used Pd(II) precatalyst that is reduced in situ.
Copper Co-catalyst Copper(I) Iodide (CuI) (5 mol%)Essential for the formation of the copper acetylide intermediate.
Ligand Triphenylphosphine (PPh₃) (5 mol%)Stabilizes the palladium catalyst and facilitates the reaction.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both the base to deprotonate the alkyne and often as the solvent or co-solvent.
Solvent THF or DMF (if needed)Anhydrous and degassed solvents are crucial. Et₃N can often be used as the sole solvent.
Temperature Room Temperature to 60 °CThe reaction is often efficient at or slightly above room temperature.
Atmosphere Inert (Nitrogen or Argon)Critical for catalyst stability.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.025 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).

  • Add the terminal alkyne (1.1-1.2 eq) via syringe.

  • Stir the reaction at room temperature for 12-24 hours or with gentle heating (e.g., 50 °C) for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[14] This reaction is particularly valuable in pharmaceutical synthesis where aryl amine moieties are common.[15][16]

Scientific Rationale & Mechanistic Insight

The mechanism involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination to yield the arylated amine.[14] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the challenging reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

Caution: The carbohydrazide group of the substrate itself contains N-H bonds. While typically less reactive than primary or secondary amines in this context, potential self-coupling or other side reactions should be considered. Using a highly active catalyst system may allow for lower reaction temperatures, potentially increasing selectivity for the desired amine coupling partner over the hydrazide.

G

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of bromopyridines.[15][16][17]

ParameterRecommended ConditionRationale & Notes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Common and effective palladium sources. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is reduced in situ.
Ligand XPhos, RuPhos, or BINAP (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands (like XPhos) or bidentate ligands (like BINAP) are essential for high efficiency.[14]
Base NaOt-Bu or K₃PO₄ (1.5-2.0 equivalents)A strong, non-nucleophilic base is required. NaOt-Bu is standard. K₃PO₄ can be a milder alternative if base-sensitive groups are present.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Absolutely essential for catalyst activity and longevity.

Step-by-Step Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), the ligand (e.g., XPhos, 0.02 eq), and the base (e.g., NaOt-Bu, 1.5 eq) to a dry Schlenk flask.

  • Add this compound (1.0 eq) and the amine coupling partner (1.1-1.3 eq).

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Seal the flask and heat the mixture with vigorous stirring at the specified temperature (e.g., 100 °C) for 6-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed method to form substituted alkenes by coupling aryl halides with alkenes.[18][19] It is a powerful tool for C-C bond formation and olefin functionalization.

Scientific Rationale & Mechanistic Insight

The reaction mechanism starts with the oxidative addition of the bromopyridine to Pd(0).[18] This is followed by coordination and migratory insertion of the alkene into the palladium-carbon bond. The final steps involve a β-hydride elimination to release the substituted alkene product and reductive elimination of H-Br with a base to regenerate the Pd(0) catalyst.[20] The regioselectivity of the alkene insertion and the stereoselectivity of the product (typically trans) are key features of this reaction.

G

Caption: Simplified workflow of the Heck reaction.

Experimental Protocol: Heck Reaction

This protocol is a general procedure based on Heck reactions of various aryl bromides.[19][21]

ParameterRecommended ConditionRationale & Notes
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)A common and effective precatalyst.
Ligand P(o-tol)₃ or PPh₃ (4-10 mol%)Tri(o-tolyl)phosphine is often superior to PPh₃ in promoting the reaction. Phosphine-free conditions can also be explored.
Base Et₃N, K₂CO₃, or NaOAc (1.5-2.0 equivalents)A mild to moderate base is required to neutralize the HBr generated in the catalytic cycle.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used.
Temperature 100 - 140 °CHigh temperatures are generally required for the Heck reaction.
Atmosphere Inert (Nitrogen or Argon)Recommended to ensure catalyst stability, though some systems are air-tolerant.

Step-by-Step Procedure:

  • To a pressure tube or sealed vial, add this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), the ligand (e.g., P(o-tol)₃, 0.06 eq), and the base (e.g., Et₃N, 2.0 eq).

  • Add the alkene (e.g., butyl acrylate, 1.5 eq).

  • Add the anhydrous, degassed solvent (e.g., DMF).

  • Seal the vessel and heat with stirring at the specified temperature (e.g., 120 °C) for 12-24 hours.

  • Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Carbonylative Couplings: Introduction of a Carbonyl Group

Palladium-catalyzed carbonylative couplings are powerful reactions that introduce a carbonyl group (C=O) from carbon monoxide (CO) gas between the aryl halide and a nucleophile.[2][22] This allows for the synthesis of ketones, amides, and esters directly. The carbonylative Suzuki coupling, for instance, produces valuable biaryl ketones.

Scientific Rationale & Mechanistic Insight

The mechanism is an extension of other cross-coupling reactions. After the initial oxidative addition of the bromopyridine to Pd(0), a molecule of CO inserts into the palladium-carbon bond to form a palladium-acyl complex. This intermediate then undergoes reaction with the nucleophile (e.g., transmetalation with a boronic acid in a Carbonylative Suzuki reaction) followed by reductive elimination to yield the final carbonyl-containing product.[23]

G

Caption: General mechanism for carbonylative cross-coupling.

Experimental Protocol: Carbonylative Suzuki Coupling

This protocol is based on procedures for the carbonylative coupling of 2-bromopyridine.[23] Safety Note: This reaction uses carbon monoxide, a toxic gas. It must be performed in a well-ventilated fume hood with appropriate safety precautions and equipment (e.g., a CO balloon or a high-pressure reactor).

ParameterRecommended ConditionRationale & Notes
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)A reliable Pd(II) source.
Ligand dppf or Xantphos (3-6 mol%)Bidentate phosphine ligands are often effective in stabilizing the acyl-palladium intermediate.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents)An inorganic base is required for the Suzuki part of the coupling.
CO Source CO balloon (1 atm) or High-Pressure ReactorA balloon setup is simpler for screening, but a reactor allows for higher pressures, which can improve reaction rates and selectivity.
Solvent Toluene, THF, or 1,4-DioxaneAnhydrous, degassed solvents are essential.
Temperature 100 - 120 °CElevated temperatures are necessary for both CO insertion and the subsequent coupling step.
Atmosphere Carbon Monoxide (CO)The reaction is conducted under a CO atmosphere.

Step-by-Step Procedure:

  • Add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.03 eq), the ligand (e.g., dppf, 0.04 eq), and the base (e.g., K₂CO₃, 2.5 eq) to a high-pressure reaction vessel or a Schlenk flask.

  • Evacuate the vessel and backfill with carbon monoxide gas (repeat 3 times). If using a balloon, maintain a positive pressure.

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Seal the vessel and heat with vigorous stirring at the specified temperature (e.g., 110 °C) for 12-24 hours.

  • After cooling to room temperature, carefully and slowly vent the excess CO in a fume hood.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable building block for the synthesis of complex molecules in drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and carbonylative couplings—provide a powerful and versatile toolkit for its elaboration. While the presence of the carbohydrazide moiety requires careful consideration in the selection of reagents and conditions, the protocols provided herein, based on sound mechanistic principles and established procedures for analogous compounds, offer a solid foundation for successful synthetic campaigns. Researchers and scientists are encouraged to use these protocols as a starting point for optimization, leveraging the provided rationale to troubleshoot and adapt the methodologies to their specific synthetic targets.

References

5-Bromopyridine-3-carbohydrazide for the synthesis of p38 MAP kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5-Bromopyridine-3-carbohydrazide for the Synthesis of p38 MAP Kinase Inhibitors

Abstract

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Its dysregulation is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making it a high-priority target for therapeutic intervention.[3][4][5] A prominent class of p38 inhibitors is built around a pyridinyl-heterocycle scaffold, which effectively competes with ATP at the kinase's active site.[4][6] This document provides a detailed guide on the strategic use of this compound, a versatile chemical intermediate, for the synthesis of potent p38 MAP kinase inhibitors. We will explore the underlying biological rationale, present a detailed synthetic workflow with step-by-step protocols, and discuss the causality behind key experimental choices.

Introduction: The p38 MAP Kinase Signaling Cascade

The p38 MAP kinases (α, β, γ, and δ) are serine/threonine kinases that function as a central node in cellular signal transduction.[7] The pathway is activated by a wide range of stimuli, which triggers a three-tiered kinase cascade. This typically involves a MAP Kinase Kinase Kinase (MAP3K) activating a MAP Kinase Kinase (MKK3 or MKK6), which in turn dually phosphorylates p38 on specific threonine and tyrosine residues (Thr180/Tyr182) to activate it.[8][9]

Once active, p38 MAPK phosphorylates numerous downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2 and MEF-2.[1][7] This signaling cascade culminates in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), key mediators of the inflammatory response.[4] Inhibition of p38 kinase activity is therefore a validated strategy to suppress the production of these cytokines and mitigate inflammatory disease.[3][5]

p38_Pathway cluster_input Stress Stimuli & Cytokines cluster_cascade Kinase Cascade cluster_output Cellular Response Stress UV, Osmotic Shock MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines TNF-α, IL-1β Cytokines->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates (Thr180/Tyr182) Downstream Downstream Kinases (e.g., MAPKAPK-2) p38->Downstream phosphorylates Transcription Transcription Factors (e.g., ATF-2) p38->Transcription phosphorylates Inflammation Inflammation, Apoptosis, Cell Cycle Control Downstream->Inflammation Transcription->Inflammation

Caption: The p38 MAP Kinase signaling pathway.

Synthetic Strategy: Leveraging this compound

Many potent p38 inhibitors are ATP-competitive and feature a substituted pyridine ring linked to another heterocyclic system.[4][6][10] This general structure, often including a 4-fluorophenyl moiety, has proven highly effective for binding within the ATP pocket of the p38α isoform.[11]

This compound (CAS: 112193-41-6) is an ideal starting material for building such inhibitors for two primary reasons:

  • Inherent Pyridine Scaffold: It provides the core pyridine ring essential for interaction with the kinase hinge region.

  • Versatile Hydrazide Group: The carbohydrazide moiety (-CONHNH₂) is a highly reactive functional group, perfect for constructing a variety of five-membered heterocycles (e.g., oxadiazoles, triazoles, pyrazoles) through cyclization reactions.[12]

  • Bromo Substituent as a Synthetic Handle: The bromine atom at the 5-position is a key feature, serving as a reactive site for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the modular and efficient introduction of diverse aryl or alkyl groups to optimize inhibitor potency and selectivity.

Our synthetic workflow is a two-stage process: first, the construction of a stable pyridinyl-heterocycle core, followed by diversification through cross-coupling.

Synthesis_Workflow Start This compound Step1 Step 1: Hydrazone Formation (Condensation) Start->Step1 Reagent1 + Aldehyde (R-CHO) (e.g., 4-Fluorobenzaldehyde) Reagent1->Step1 Intermediate1 Intermediate: N'-acylhydrazone Step1->Intermediate1 Step2 Step 2: Heterocycle Formation (Oxidative Cyclization) Intermediate1->Step2 Intermediate2 Core Scaffold: 5-Bromo-3-(5-aryl-1,3,4-oxadiazol-2-yl)pyridine Step2->Intermediate2 Step3 Step 3: Diversification (Pd-Catalyzed Cross-Coupling) Intermediate2->Step3 Reagent2 + Boronic Acid (Ar-B(OH)2) (Suzuki Coupling) Reagent2->Step3 Final Final Product: p38 MAP Kinase Inhibitor Step3->Final

Caption: General synthetic workflow for p38 inhibitors.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are for research use only.

Protocol 1: Synthesis of 2-(5-Bromopyridin-3-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

This protocol details the construction of the core heterocyclic scaffold. The hydrazide is first condensed with an aromatic aldehyde to form a hydrazone, which is then oxidatively cyclized to the stable 1,3,4-oxadiazole.

Rationale: The 1,3,4-oxadiazole ring is a bioisostere for ester and amide groups, offering metabolic stability and favorable geometry for protein-ligand interactions. We use 4-fluorobenzaldehyde as it is a common moiety in highly potent p38 inhibitors, known to form key interactions in the ATP-binding pocket.[11]

Materials & Reagents:

ReagentSupplierCAS No.
This compoundChemicalBook112193-41-6
4-FluorobenzaldehydeSigma-Aldrich459-57-4
Ethanol (Absolute)Fisher Sci.64-17-5
Acetic Acid (Glacial)VWR64-19-7
(Diacetoxyiodo)benzene (DIB / BAIB)Sigma-Aldrich3240-34-4
Dichloromethane (DCM)Fisher Sci.75-09-2

Step-by-Step Procedure:

  • Hydrazone Formation:

    • To a 100 mL round-bottom flask, add this compound (2.16 g, 10.0 mmol).

    • Add absolute ethanol (40 mL) and stir to form a suspension.

    • Add 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours.

    • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting materials should be consumed, and a new, less polar spot corresponding to the hydrazone product should appear.

    • After 4 hours, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. This intermediate, N'-(4-fluorobenzylidene)-5-bromonicotinohydrazide, is typically used directly in the next step without further purification.

  • Oxidative Cyclization to the 1,3,4-Oxadiazole:

    • In a 250 mL round-bottom flask, suspend the crude hydrazone intermediate (approx. 10.0 mmol) in dichloromethane (DCM, 80 mL).

    • Stir the suspension at room temperature and add (diacetoxyiodo)benzene (DIB) (3.54 g, 11.0 mmol) portion-wise over 10 minutes. DIB is a mild oxidizing agent that facilitates the cyclization.

    • Stir the reaction mixture at room temperature for 6-8 hours.

    • Validation Checkpoint: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The hydrazone spot should disappear, replaced by the oxadiazole product spot.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to quench any remaining acid and DIB byproducts.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel (gradient elution with 20% to 40% ethyl acetate in hexanes) to yield the pure product, 2-(5-Bromopyridin-3-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole , as a white solid.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Suzuki Cross-Coupling for Final Inhibitor Synthesis

This protocol describes the diversification of the bromo-oxadiazole core. The bromine atom is replaced with an aryl group using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Rationale: The Suzuki coupling is a robust and highly versatile C-C bond-forming reaction. It allows for the introduction of a wide array of commercially available aryl and heteroaryl boronic acids, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[4]

Materials & Reagents:

ReagentSupplierCAS No.
2-(5-Bromopyridin-3-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleFrom Protocol 1N/A
4-(tert-Butyl)phenylboronic acidCombi-Blocks128764-62-3
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Strem Chemicals72287-26-4
Sodium Carbonate (Na₂CO₃)Sigma-Aldrich497-19-8
1,4-DioxaneVWR123-91-1
Water (Deionized)In-house7732-18-5

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 50 mL Schlenk flask, add the bromo-oxadiazole intermediate (321 mg, 1.0 mmol), 4-(tert-butyl)phenylboronic acid (214 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 5 mol%).

    • Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution:

    • Using a syringe, add degassed 1,4-dioxane (15 mL) and degassed deionized water (5 mL). The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

    • Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting bromo-oxadiazole.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution with 10% to 30% ethyl acetate in hexanes) to afford the final p38 inhibitor.

    • Characterization: Confirm the final structure, purity, and identity via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Representative Data & Expected Outcomes

The synthetic protocols described enable the creation of a diverse library of potential p38 inhibitors. The biological activity of these compounds would be assessed using in vitro kinase assays to determine their half-maximal inhibitory concentration (IC₅₀).

Compound IDR Group (at Pyridine-5-position)Synthetic Yield (%) (Representative)p38α IC₅₀ (nM) (Representative)
I-1 -Br (Intermediate)>75% (from Protocol 1)>10,000
I-2 4-(tert-Butyl)phenyl60-85% (from Protocol 2)50 - 250
I-3 4-Methoxyphenyl60-85% (from Protocol 2)100 - 500
SB203580 (Reference Compound)N/A~300[11]

Note: Yields and IC₅₀ values are representative and will vary based on the specific R group and assay conditions. The goal is to use SAR to identify substituents that improve potency.

Conclusion

This compound is a highly valuable and strategic starting material for the efficient, modular synthesis of p38 MAP kinase inhibitors. The protocols outlined herein provide a robust framework for constructing a core pyridinyl-oxadiazole scaffold and subsequently diversifying it through reliable cross-coupling chemistry. This approach allows researchers to rapidly explore the structure-activity relationships required to develop novel and potent therapeutic agents targeting the p38 signaling pathway.

References

Experimental procedure for N-arylation of bromopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Arylation of Bromopyridine Compounds

Introduction: The Strategic Importance of N-Aryl Pyridines

N-aryl pyridine moieties are a cornerstone of modern medicinal chemistry and materials science. Their prevalence in pharmaceuticals stems from their ability to act as versatile pharmacophores, influencing properties like solubility, metabolic stability, and target binding affinity. In materials science, these structures are integral to the development of organic light-emitting diodes (OLEDs) and other advanced functional materials. The efficient synthesis of these compounds is, therefore, a critical endeavor.

This application note provides a detailed experimental protocol and the underlying chemical principles for the N-arylation of bromopyridine compounds, a common and effective strategy for constructing the pivotal C-N bond. We will focus on the widely adopted Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and functional group tolerance.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. The generally accepted mechanism is illustrated below.

Buchwald_Hartwig_Cycle Oxidative_Addition Oxidative Addition ArPd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)(Br)L2 Ligand_Exchange Ligand Exchange ArPd(II)(Br)L2->Ligand_Exchange ArPd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ligand_Exchange->ArPd(II)(NR'R'')L Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive_Elimination ArNR'R'' Ar-NR'R'' Reductive_Elimination->ArNR'R'' Product Pd(0)L2 Pd(0)L2 Reductive_Elimination->Pd(0)L2 Base Base Base->Ligand_Exchange HNR'R'' HNR'R'' HNR'R''->Ligand_Exchange Amine ArBr Ar-Br ArBr->Oxidative_Addition Bromopyridine

Figure 1: The Buchwald-Hartwig Catalytic Cycle. This diagram illustrates the key steps of the palladium-catalyzed N-arylation of a bromopyridine.

Experimental Protocol: N-Arylation of 2-Bromopyridine with Aniline

This protocol details a representative procedure for the N-arylation of 2-bromopyridine with aniline.

Materials and Reagents
Reagent/MaterialGradeSupplierPart Number
2-Bromopyridine≥99%Sigma-Aldrich132078
Aniline≥99.5%Sigma-AldrichA70805
Palladium(II) Acetate (Pd(OAc)₂)99.98% trace metalsSigma-Aldrich520736
Xantphos97%Sigma-Aldrich526460
Cesium Carbonate (Cs₂CO₃)≥99.9%Sigma-Aldrich202129
TolueneAnhydrous, ≥99.8%Sigma-Aldrich244511
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich317894
Saturated Sodium BicarbonateACS ReagentFisher ScientificS233-500
Anhydrous Magnesium Sulfate≥99.5%Sigma-Aldrich244511
Celite® 545---Sigma-AldrichC212
Equipment
  • Schlenk flask (100 mL)

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Cannula for liquid transfer

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Reaction Setup and Procedure

Experimental_Workflow Add_Solids Add Pd(OAc)₂, Xantphos, and Cs₂CO₃ Inert_Atmosphere Evacuate and backfill with N₂/Ar (3x) Add_Solids->Inert_Atmosphere Add_Liquids Add Toluene, 2-Bromopyridine, and Aniline via syringe Inert_Atmosphere->Add_Liquids Reaction Heat to 110 °C with stirring for 12-24 h Add_Liquids->Reaction Monitoring Monitor reaction progress by TLC/LC-MS Reaction->Monitoring Cooling Cool to room temperature Monitoring->Cooling Reaction Complete Filtration Dilute with diethyl ether and filter through Celite® Cooling->Filtration Extraction Wash with saturated NaHCO₃ solution Filtration->Extraction Drying Dry organic layer with MgSO₄ Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by flash chromatography Concentration->Purification End Characterize the pure product (NMR, MS) Purification->End

Figure 2: Experimental workflow for the N-arylation of 2-bromopyridine. This flowchart outlines the key steps from reaction setup to product purification.

Step-by-Step Protocol:

  • Preparation of the Reaction Vessel: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 4.5 mg), Xantphos (0.04 mmol, 23.1 mg), and cesium carbonate (2.8 mmol, 912 mg).

  • Establishing an Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: To the flask, add anhydrous toluene (10 mL) via a syringe. Then, add 2-bromopyridine (2.0 mmol, 0.19 mL) and aniline (2.2 mmol, 0.20 mL) sequentially via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by TLC (e.g., using a 1:4 ethyl acetate/hexane eluent) or LC-MS.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional diethyl ether (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenylpyridin-2-amine.

Key Considerations and Troubleshooting

  • Choice of Ligand: Xantphos is a bulky electron-rich bisphosphine ligand that promotes both oxidative addition and reductive elimination steps in the catalytic cycle. For less reactive bromopyridines, more specialized ligands like Josiphos or Buchwald's biarylphosphine ligands may be necessary.

  • Choice of Base: Cesium carbonate is a strong, yet non-nucleophilic base that is highly effective in these couplings. Other bases like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) can also be used, but may require optimization.

  • Solvent: Toluene is a common choice due to its high boiling point. Dioxane and DMF are also used, but must be rigorously dried as water can deactivate the catalyst.

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

  • Troubleshooting: If the reaction is sluggish or fails, consider increasing the catalyst loading, using a different ligand, or screening alternative bases and solvents. In some cases, using a different palladium precursor, such as Pd₂(dba)₃, may be beneficial.

Conclusion

The N-arylation of bromopyridines via the Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-aryl pyridine derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, this protocol can be adapted to a wide range of substrates, providing a reliable pathway to these valuable compounds for researchers in drug discovery and materials science.

Application Notes and Protocols for the Derivatization of 5-Bromopyridine-3-carbohydrazide for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Bromopyridine-3-carbohydrazide Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a privileged scaffold due to its presence in numerous FDA-approved drugs and its ability to engage in various non-covalent interactions with biological targets. The strategic functionalization of this core structure is a cornerstone of modern therapeutic development. This compound emerges as a particularly valuable starting material, offering two distinct and reactive handles for chemical modification: the hydrazide moiety at the 3-position and the bromine atom at the 5-position. This dual reactivity allows for the systematic construction of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships (SAR).

The hydrazide group is a versatile precursor for the synthesis of hydrazones, which are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Concurrently, the bromine atom provides a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the introduction of a wide array of aryl and heteroaryl substituents.[3] This derivatization at the 5-position can significantly influence the molecule's steric and electronic properties, impacting its binding affinity and selectivity for biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound and the subsequent biological screening of the synthesized derivatives. The protocols detailed herein are designed to be robust and reproducible, offering a solid foundation for the discovery of novel therapeutic agents.

Chemical Derivatization Strategies: A Dual-Pronged Approach

The synthetic utility of this compound lies in its amenability to a variety of chemical transformations. The following sections detail the protocols for two key derivatization strategies: the formation of hydrazones and the Suzuki-Miyaura cross-coupling reaction.

Diagram: Overall Workflow

Workflow A This compound B Hydrazone Synthesis (Reaction with Aldehydes/Ketones) A->B C Suzuki-Miyaura Coupling (Reaction with Boronic Acids) A->C D Library of Novel Hydrazone Derivatives B->D E Library of Novel Biaryl Pyridine Derivatives C->E F Biological Screening D->F E->F G Anticancer Activity (MTT Assay) F->G H Antimicrobial Activity (MIC Determination) F->H I DPP-IV Inhibition Assay F->I J Data Analysis & Hit Identification G->J H->J I->J

Caption: Overall workflow from derivatization to hit identification.

Protocol 1: Synthesis of Hydrazone Derivatives

The reaction of a carbohydrazide with an aldehyde or a ketone to form a hydrazone is a robust and high-yielding condensation reaction. The resulting N-acyl hydrazone scaffold is a common feature in many biologically active compounds.[1]

Rationale: This protocol provides a general method for the synthesis of a diverse library of hydrazone derivatives by reacting this compound with a variety of commercially available or synthesized aldehydes and ketones. The use of a catalytic amount of acid accelerates the reaction.

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehydes/ketones

  • Methanol or Ethanol (anhydrous)

  • Glacial Acetic Acid or Sulfuric Acid (catalytic amount)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of warm methanol or ethanol.

  • Addition of Carbonyl Compound: To this solution, add 1.1 equivalents of the desired aldehyde or ketone.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid or a catalytic amount of sulfuric acid to the reaction mixture.[4]

  • Reaction: Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the collected solid with cold methanol or ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, chloroform-petroleum ether).[5]

  • Characterization: Confirm the structure of the synthesized hydrazone derivatives using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.

Expected Spectroscopic Data for a Representative Hydrazone Derivative:

Spectroscopic Technique Expected Observations
FT-IR (cm-1) Appearance of a C=N stretch (around 1620 cm-1), disappearance of the C=O stretch of the aldehyde/ketone, and the presence of N-H and C=O (amide) stretches.
1H NMR (ppm) Appearance of a singlet for the N=CH proton (for aldehyde-derived hydrazones) typically in the range of 8.0-9.0 ppm. The NH proton often appears as a broad singlet at a downfield chemical shift.
13C NMR (ppm) Appearance of a signal for the C=N carbon.
Mass Spectrometry The molecular ion peak corresponding to the expected molecular weight of the product.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-5 Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl moieties at the 5-position of the pyridine ring.[3] This modification can significantly impact the biological activity of the resulting compounds.

Rationale: This protocol describes a palladium-catalyzed Suzuki-Miyaura coupling of a 5-bromopyridine derivative (either the starting carbohydrazide or a synthesized hydrazone) with an arylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates.

Materials:

  • This compound or its hydrazone derivative

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) (typically 5 mol%)

  • Base (e.g., K3PO4, K2CO3, Cs2CO3) (2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, DMF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or microwave reaction vial

  • Standard laboratory glassware for work-up and purification

Step-by-Step Protocol (Conventional Heating):

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the 5-bromopyridine derivative (1.0 eq), the arylboronic acid (1.1 eq), the base (2.0 eq), and the palladium catalyst (5 mol%).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask.

  • Reaction: Heat the reaction mixture to 85-95 °C and stir for 15-18 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Work-up: After cooling to room temperature, filter the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the coupled product using spectroscopic techniques (FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).

Step-by-Step Protocol (Microwave Irradiation):

  • Reaction Setup: In a microwave reaction vial, combine the 5-bromopyridine derivative (1.0 eq), the arylboronic acid (1.5 eq), the base (2.0 eq), and the palladium catalyst.[6]

  • Solvent Addition: Add the chosen solvent system to the vial and seal it with a cap.

  • Microwave Reaction: Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[6]

  • Work-up and Purification: After cooling, work-up and purify the product as described in the conventional heating protocol.

Biological Screening Protocols: Unveiling Therapeutic Potential

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols outline standard assays for assessing anticancer, antimicrobial, and enzyme inhibitory activities.

Diagram: Biological Screening Workflow

Screening_Workflow cluster_0 Anticancer Screening cluster_1 Antimicrobial Screening cluster_2 Enzyme Inhibition Screening A Cancer Cell Lines (e.g., MCF-7, PC-3) B MTT Assay A->B C Determine IC50 Values B->C End Lead Compound Identification C->End D Bacterial/Fungal Strains (e.g., S. aureus, C. albicans) E Broth Microdilution Method D->E F Determine MIC Values E->F F->End G Target Enzyme (e.g., DPP-IV) H In Vitro Enzymatic Assay G->H I Determine IC50 Values H->I I->End Start Synthesized Derivatives Start->A Start->D Start->G

Caption: Workflow for the biological screening of synthesized derivatives.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Rationale: This protocol is a standard method to evaluate the cytotoxic effects of the synthesized compounds on various cancer cell lines. A dose-dependent decrease in cell viability indicates potential anticancer activity.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[1]

  • Normal cell line (for selectivity assessment, e.g., ME-16C)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Representative Anticancer Activity Data:

Compound MCF-7 IC50 (µM) PC-3 IC50 (µM) Selectivity Index (Normal/Cancer)
Derivative 115.2 ± 0.622.8 ± 1.1>10
Derivative 28.7 ± 0.412.5 ± 0.9>15
Doxorubicin0.5 ± 0.10.8 ± 0.2~1

Data is hypothetical and for illustrative purposes.

Protocol 4: Antimicrobial Activity Screening (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Rationale: This protocol determines the potency of the synthesized compounds against a panel of pathogenic bacteria and fungi. The broth microdilution method is a widely used and standardized technique.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)[8][9]

  • Fungal strains (e.g., Candida albicans)[10]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., ampicillin, fluconazole)[8][10]

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a positive drug control.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Representative Antimicrobial Activity Data:

Compound S. aureus MIC (µg/mL) P. aeruginosa MIC (µg/mL) C. albicans MIC (µg/mL)
Derivative 316328
Derivative 48164
Ampicillin2128N/A
FluconazoleN/AN/A2

Data is hypothetical and for illustrative purposes.

Protocol 5: DPP-IV Inhibitory Assay

Dipeptidyl peptidase-IV (DPP-IV) is a therapeutic target for type 2 diabetes. This assay measures the ability of the synthesized compounds to inhibit the activity of the DPP-IV enzyme.

Rationale: This in vitro enzymatic assay provides a direct measure of the inhibitory potential of the synthesized compounds against a specific molecular target, guiding further optimization for the development of antidiabetic agents.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or a fluorescent substrate)[11]

  • Assay buffer (e.g., Tris-HCl)

  • Synthesized compounds dissolved in DMSO

  • Sitagliptin (positive control)[12]

  • 96-well plate (black or clear, depending on the substrate)

  • Microplate reader (spectrophotometer or fluorometer)

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the synthesized compound at various concentrations, and the DPP-IV enzyme.[11]

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[11]

  • Initiation of Reaction: Add the DPP-IV substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Measure the rate of product formation (e.g., absorbance of p-nitroanilide at 405 nm or fluorescence of the released fluorophore) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Representative DPP-IV Inhibition Data:

Compound DPP-IV IC50 (µM)
Derivative 512.5
Derivative 65.8
Sitagliptin0.02

Data is hypothetical and for illustrative purposes.

Conclusion: A Versatile Platform for Drug Discovery

This compound represents a highly versatile and strategically valuable starting material for the generation of diverse chemical libraries for biological screening. The dual reactivity of the hydrazide and bromo functionalities allows for a combinatorial approach to derivatization, enabling a comprehensive exploration of the chemical space around the pyridine core. The protocols detailed in these application notes provide a robust framework for the synthesis of novel hydrazone and biaryl derivatives and their subsequent evaluation in key therapeutic areas such as oncology, infectious diseases, and metabolic disorders. By following these methodologies, researchers can efficiently identify and optimize lead compounds with promising therapeutic potential.

References

Application Notes and Protocols for the Strategic Use of 5-Bromopyridine-3-carbohydrazide in the Synthesis of Novel Pyridine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds and 5-Bromopyridine-3-carbohydrazide

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding, pi-stacking, and metal coordination, which are critical for molecular recognition at biological targets. Its derivatives have demonstrated a vast range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. Consequently, the development of efficient synthetic routes to novel, functionalized pyridine-based heterocycles is a cornerstone of modern drug discovery.

This compound has emerged as a highly versatile and valuable building block in this endeavor. This compound strategically combines three key chemical features:

  • The Pyridine Core: Provides the foundational pharmacophore with favorable pharmacokinetic properties.

  • The Bromo Substituent: Acts as a versatile synthetic handle for post-modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular complexity and the fine-tuning of biological activity.

  • The Carbohydrazide Moiety: A reactive functional group that serves as a gateway to a multitude of heterocyclic systems through well-established cyclization reactions. The carbohydrazide can be readily converted into key intermediates for the synthesis of 1,3,4-oxadiazoles, pyrazoles, 1,2,4-triazoles, and other important scaffolds.[1]

This guide provides detailed application notes and field-proven protocols for the utilization of this compound in the synthesis of three key classes of pyridine-fused heterocyclic scaffolds: 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles. The protocols are designed to be self-validating, with explanations of the chemical principles and causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic transformations.

I. Synthesis of N'-Arylidene-5-bromopyridine-3-carbohydrazide (Schiff Base Intermediates)

The initial and pivotal step in many synthetic pathways involving this compound is its condensation with aromatic aldehydes to form N'-arylidene-5-bromopyridine-3-carbohydrazides, commonly known as Schiff bases. These intermediates are not only biologically active in their own right but are also the direct precursors for the synthesis of 1,3,4-oxadiazoles through oxidative cyclization.

Causality and Experimental Rationale:

The reaction is a classic nucleophilic addition-elimination. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, which protonates the aldehyde's carbonyl oxygen, further enhancing its electrophilicity and facilitating the subsequent dehydration to form the stable imine (C=N) bond. Ethanol is an excellent solvent choice as it readily dissolves the reactants and allows for easy product precipitation upon cooling.

Caption: General workflow for the synthesis of Schiff base intermediates.

Detailed Experimental Protocol: Synthesis of N'-(4-methoxybenzylidene)-5-bromopyridine-3-carbohydrazide

This protocol provides a representative procedure for the synthesis of a Schiff base from this compound and 4-methoxybenzaldehyde.

Materials:

  • This compound (2.16 g, 10 mmol)

  • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

  • Absolute Ethanol (40 mL)

  • Glacial Acetic Acid (3-4 drops)

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL) with gentle warming if necessary.

  • To this solution, add 4-methoxybenzaldehyde (10 mmol) dissolved in 10 mL of ethanol.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C. The product can be further purified by recrystallization from ethanol if required.

  • Characterize the final product by IR, ¹H NMR, and Mass Spectrometry to confirm its structure.

Expected Data Value
Appearance White to off-white solid
Yield Typically > 85%
IR (KBr, cm⁻¹) ~3200 (N-H), ~1660 (C=O, amide), ~1600 (C=N, imine)
¹H NMR (DMSO-d₆, δ ppm) Singlet for -OCH₃ (~3.8 ppm), singlet for N=CH (~8.5 ppm), aromatic protons, and NH proton.

II. Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

The 1,3,4-oxadiazole moiety is a bioisostere of ester and amide groups, offering improved metabolic stability and pharmacokinetic properties.[2] Pyridine-oxadiazole hybrids have shown promising antibacterial, antifungal, and anti-inflammatory activities.[2][3] The most common and efficient method to synthesize these scaffolds from this compound is through the oxidative cyclization of the corresponding Schiff base intermediates.

Causality and Experimental Rationale:

This transformation is an intramolecular oxidative cyclization. The Schiff base, in the presence of an oxidizing agent, undergoes cyclization to form the stable five-membered oxadiazole ring. Various oxidizing agents can be employed, such as lead tetraacetate, chloramine-T, or iodine in the presence of a mild base or an oxide like mercuric oxide.[3][4] The use of iodine and yellow mercuric oxide in an anhydrous solvent like DMF is a reliable method that proceeds at room temperature, offering mild reaction conditions.[3] The mercuric oxide acts as an oxidant and also scavenges the HI formed during the reaction.

Caption: Workflow for the synthesis of 1,3,4-oxadiazoles via oxidative cyclization.

Detailed Experimental Protocol: Synthesis of 2-(5-Bromopyridin-3-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Materials:

  • N'-(4-methoxybenzylidene)-5-bromopyridine-3-carbohydrazide (3.34 g, 10 mmol)

  • Yellow Mercuric Oxide (HgO) (3.0 g)

  • Iodine (I₂) (1.5 g)

  • Anhydrous Dimethylformamide (DMF) (50 mL)

  • Crushed Ice

  • Standard laboratory glassware, magnetic stirrer, filtration equipment

Procedure:

  • In a 100 mL round-bottom flask, dissolve the Schiff base intermediate (10 mmol) in anhydrous DMF (50 mL).

  • To this solution, add yellow mercuric oxide (3.0 g) and iodine (1.5 g) in portions while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours under anhydrous conditions (e.g., using a drying tube).

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Pour the filtrate onto crushed ice with vigorous stirring. A solid product will precipitate.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the crude product and recrystallize from a suitable solvent system (e.g., DMF-ethanol 1:1) to obtain the pure 1,3,4-oxadiazole derivative.[3]

  • Confirm the structure of the product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Data Value
Appearance Crystalline solid
Yield Typically 60-80%
IR (KBr, cm⁻¹) Absence of N-H and C=O bands; presence of C-O-C stretch (~1250 cm⁻¹)
¹H NMR (DMSO-d₆, δ ppm) Disappearance of N=CH and NH protons; characteristic shifts for pyridine and aryl protons.

III. Synthesis of 1,5-Disubstituted Pyrazoles

The pyrazole scaffold is another cornerstone of medicinal chemistry, present in drugs like Celecoxib (an anti-inflammatory agent). The synthesis of 3-(5-bromopyridin-3-yl)-substituted pyrazoles can be readily achieved through the condensation of this compound with 1,3-dicarbonyl compounds.

Causality and Experimental Rationale:

This reaction is a classic Knorr pyrazole synthesis variation.[1] It involves a double condensation reaction. The more nucleophilic terminal nitrogen of the hydrazide first attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the other hydrazide nitrogen attacks the second carbonyl group, leading to a dihydropyrazole intermediate. Subsequent dehydration under the reaction conditions (often acidic or basic catalysis and heat) leads to the formation of the stable aromatic pyrazole ring. Using glacial acetic acid as both a solvent and a catalyst provides an effective medium for this transformation.

Caption: General workflow for the synthesis of pyrazole scaffolds.

Detailed Experimental Protocol: Synthesis of 3-(5-Bromopyridin-3-yl)-5-methyl-1H-pyrazole

Materials:

  • This compound (2.16 g, 10 mmol)

  • Acetylacetone (1.1 g, 11 mmol)

  • Glacial Acetic Acid (20 mL)

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Place this compound (10 mmol) and acetylacetone (11 mmol) in a 50 mL round-bottom flask.

  • Add glacial acetic acid (20 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it with water.

  • Dry the crude product and recrystallize from ethanol to afford the pure pyrazole derivative.

  • Characterize the product by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Data Value
Appearance White or pale yellow solid
Yield Typically 70-90%
IR (KBr, cm⁻¹) Broad N-H stretch (~3100-3300 cm⁻¹), absence of C=O stretch
¹H NMR (DMSO-d₆, δ ppm) Singlet for pyrazole CH₃ (~2.3 ppm), singlet for pyrazole H-4 (~6.5 ppm), characteristic pyridine protons, and a broad singlet for the pyrazole NH.

IV. Synthesis of 5-Substituted-4H-1,2,4-Triazole-3-thiols

The 1,2,4-triazole ring is another privileged heterocyclic motif found in a wide array of medicinally important compounds, including the antifungal drug Fluconazole. A common route to 4,5-disubstituted-1,2,4-triazole-3-thiols involves the reaction of a carbohydrazide with an isothiocyanate, followed by base-catalyzed cyclization of the resulting thiosemicarbazide intermediate.[5] An alternative, robust method involves a one-pot reaction with carbon disulfide in a basic medium, followed by cyclization with hydrazine.[6]

Causality and Experimental Rationale:

This synthesis proceeds in two key steps. First, the carbohydrazide reacts with carbon disulfide in the presence of a strong base (like KOH in ethanol) to form a potassium dithiocarbazinate salt. This salt is a stable intermediate. In the second step, this salt is heated with hydrazine hydrate. The hydrazine acts as a dinucleophile, cyclizing the intermediate to form the 4-amino-1,2,4-triazole-3-thiol ring, with the evolution of hydrogen sulfide gas. The final product exists in a tautomeric equilibrium between the thiol and thione forms.

Caption: Workflow for the synthesis of 1,2,4-triazole-3-thiol scaffolds.

Detailed Experimental Protocol: Synthesis of 4-Amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Materials:

  • This compound (2.16 g, 10 mmol)

  • Carbon Disulfide (CS₂) (0.9 g, 12 mmol)

  • Potassium Hydroxide (KOH) (0.67 g, 12 mmol)

  • Absolute Ethanol (30 mL)

  • Hydrazine Hydrate (80% solution, 2 mL, ~40 mmol)

  • Water, Dilute HCl

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

Step 1: Formation of Potassium Dithiocarbazinate Salt

  • Dissolve potassium hydroxide (12 mmol) in absolute ethanol (20 mL) in a 100 mL flask.

  • Add this compound (10 mmol) to the solution.

  • Cool the mixture in an ice bath and add carbon disulfide (12 mmol) dropwise with constant stirring over 30 minutes.

  • Continue stirring the reaction mixture at room temperature for 10-12 hours.

  • After stirring, dilute the mixture with 20 mL of dry ether. A solid precipitate of the potassium salt will form.

  • Filter the salt, wash with ether, and dry. This intermediate is used directly in the next step.

Step 2: Cyclization to the Triazole

  • Place the potassium dithiocarbazinate salt (from the previous step) in a 100 mL round-bottom flask.

  • Add water (15 mL) and hydrazine hydrate (2 mL).

  • Attach a reflux condenser and heat the mixture to reflux gently for 4-6 hours. The evolution of hydrogen sulfide gas (H₂S) will be observed (use a fume hood and test with lead acetate paper).

  • Continue refluxing until the evolution of H₂S ceases.

  • Cool the reaction mixture to room temperature and dilute with 20 mL of cold water.

  • Filter the solution to remove any insoluble impurities.

  • Carefully acidify the clear filtrate with dilute hydrochloric acid (HCl). A white precipitate of the triazole-thiol will form.

  • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize from ethanol to obtain the pure product.[6]

  • Characterize the product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Data Value
Appearance White crystalline solid
Yield Typically 60-75% over two steps
IR (KBr, cm⁻¹) Broad N-H stretch, S-H stretch (~2500-2600 cm⁻¹, often weak), C=N stretch
¹H NMR (DMSO-d₆, δ ppm) Singlet for NH₂ protons, characteristic pyridine protons, and a broad singlet for the SH/NH tautomeric proton.

Conclusion

This compound is a robust and versatile starting material for the synthesis of a diverse range of medicinally relevant heterocyclic scaffolds. The protocols detailed herein for the preparation of 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles provide reliable and reproducible methods for accessing these important chemical entities. By understanding the underlying chemical principles of these transformations, researchers can further adapt and expand upon these methodologies to generate novel libraries of pyridine-based compounds for drug discovery and development. The presence of the bromine atom in the final scaffolds offers a strategic point for further diversification, significantly broadening the accessible chemical space for biological screening.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 5-Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction yields and troubleshoot common issues encountered with this specific, yet versatile, substrate. The electron-deficient nature of the pyridine ring and the position of the bromine atom at C5 present unique challenges that require careful consideration of reaction parameters.

This resource is structured as a dynamic question-and-answer guide, addressing specific problems you might face in the lab. We will delve into the causality behind experimental choices, providing not just solutions, but a deeper understanding of the underlying organometallic principles.

Troubleshooting Guide: Low Yield & Side Reactions

Low to non-existent yields are a common frustration in synthetic chemistry. With 5-bromopyridine, the issue often lies in a few key areas of the catalytic cycle. Let's break down the problems and solutions systematically.

Q1: My reaction with 5-bromopyridine is giving me a very low yield of the desired product. What are the most likely causes and how do I fix it?

Several factors can contribute to low yields in the Suzuki coupling of 5-bromopyridine. The primary culprits are often related to catalyst activity, suboptimal reaction conditions, or the stability of the boronic acid reagent.

Systematic Troubleshooting Workflow for Low Yields:

Caption: A logical workflow to diagnose and resolve low-yield Suzuki reactions.

In-depth Explanation:

  • Catalyst System: The choice of the palladium source and, more critically, the ligand is paramount.[1] 5-Bromopyridine is an electron-deficient heteroaryl halide. While this can facilitate oxidative addition, the pyridine nitrogen's lone pair can coordinate to the palladium center, potentially inhibiting the catalyst.[2][3]

    • Ligand Choice: Bulky, electron-rich phosphine ligands are often necessary.[1][4] These ligands serve a dual purpose: they increase the electron density on the palladium, which promotes the oxidative addition step, and their steric bulk can help prevent the pyridine nitrogen from binding to the metal center and deactivating the catalyst.[3] Ligands like SPhos, XPhos, and P(t-Bu)₃ are excellent starting points for screening.[1]

    • Palladium Source: While pre-formed catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can be effective, generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a suitable ligand often provides more flexibility for optimization.[1][5]

  • Reaction Conditions: The interplay between the base and solvent is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1][3]

    • Base Selection: The base activates the boronic acid, making it more nucleophilic for transmetalation.[6][7] For 5-bromopyridine, moderately strong inorganic bases are typically effective. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[1][8] Cs₂CO₃ is often very effective but is more expensive. K₃PO₄ is a good, less costly alternative.

    • Solvent System: A mixture of an organic solvent and water is frequently used.[8][9] Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[10] The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. The optimal ratio of organic solvent to water often needs to be determined empirically, but a 4:1 to 10:1 ratio is a good starting point.[8][11]

  • Reagent Stability: The stability of the boronic acid is a frequent point of failure.

    • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing it with a C-H bond.[12][13] This effectively destroys the nucleophilic partner. Electron-deficient arylboronic acids are particularly susceptible to this side reaction.[14] To mitigate this, ensure the reaction is properly degassed and run under an inert atmosphere (Nitrogen or Argon) to prevent oxygen-mediated decomposition pathways.[5] Using fresh, high-purity boronic acid is critical.

    • Boronic Esters: If protodeboronation is a persistent issue, switching from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can be highly effective.[3][12] These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[12]

Q2: I'm observing significant amounts of homocoupled byproducts (biaryl from the boronic acid). What causes this and how can I prevent it?

Homocoupling of the boronic acid is a common side reaction, especially when the reaction is not proceeding efficiently.

Primary Cause: The presence of oxygen in the reaction mixture is a major contributor to the homocoupling of boronic acids.[5][15] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the dimerization of the boronic acid.

Solutions:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling.[3] Before heating, thoroughly degas the solvent and the entire reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.[10]

  • Use High-Purity Reagents: Ensure your palladium catalyst and ligands are of high quality and have not decomposed during storage.

  • Optimize Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can accelerate the desired cross-coupling reaction, outcompeting the slower homocoupling pathway.

Q3: My main byproduct is 5-H-pyridine (protodebromination). How do I suppress this side reaction?

Protodebromination (or hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom.[15]

Primary Cause: This side reaction is often mediated by a palladium-hydride (Pd-H) species.[10] These species can form from the reaction of the palladium complex with trace amounts of water, the solvent (especially alcohols), or the base.

Solutions:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can favor the desired reductive elimination step to form the C-C bond over the undesired reductive elimination that leads to the C-H bond.[10]

  • Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene instead of protic solvents like alcohols, which can be a source of hydrides.[10]

  • Base Optimization: While a base is necessary, a very strong base might promote the formation of Pd-H species. Screening different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ is recommended.[10]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect other functional groups on my 5-bromopyridine or boronic acid?

The Suzuki-Miyaura coupling is known for its excellent functional group tolerance.[16] Generally, functional groups like esters, ketones, amides, and nitriles are well-tolerated. However, substrates with acidic protons, such as primary amines or alcohols, can sometimes interfere.[11] For instance, the lone pair on an amino group can coordinate with the palladium catalyst.[2][8] While protection is often not necessary, if you are facing persistent issues with an amine-containing substrate, optimization of the ligand and base is the first course of action.[8][11]

Q2: What is the optimal temperature for the Suzuki coupling of 5-bromopyridine?

There is no single optimal temperature. It is highly dependent on the specific substrates, catalyst system, and solvent. A good starting point is typically in the range of 80-90 °C.[8] If the reaction is sluggish, the temperature can be increased incrementally to 100-110 °C.[17][18] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature and reaction time.[8] Microwave irradiation can also be a powerful tool to accelerate the reaction, often allowing for higher temperatures and significantly shorter reaction times.[8]

Q3: How do I choose between a boronic acid, a boronic ester (e.g., Bpin), or a trifluoroborate salt?

The choice of boron reagent is a balance between reactivity and stability.

Boron ReagentProsCons
Boronic Acid Generally more reactive, often commercially available.[13]Susceptible to protodeboronation and homocoupling.[12][13]
Pinacol Ester (Bpin) More stable, less prone to side reactions.[5] Can be purified by chromatography.May require hydrolysis to the boronic acid to be reactive, potentially slowing the reaction.[13]
Trifluoroborate Salt (BF₃K) Highly stable, crystalline solids.[12] Offer a "slow release" of the boronic acid.[19][20]Hydrolysis rate can be variable and highly dependent on conditions.[19][20]

Recommendation: Start with the boronic acid due to its higher reactivity. If you encounter significant side reactions related to its instability (protodeboronation, homocoupling), switch to the corresponding pinacol ester.[12] Trifluoroborate salts are an excellent option for particularly unstable boronic acids.[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Bromopyridine

This protocol provides a robust starting point. Optimization will likely be necessary for your specific substrates.

References

Technical Support Center: Troubleshooting Low Yield in 5-Bromopyridine-3-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromopyridine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. We understand that achieving a high yield is paramount for the efficiency of your subsequent research and development efforts. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during synthesis.

Section 1: The Synthetic Pathway - A Quick Overview

The most common and reliable method for synthesizing this compound is a two-step process. It begins with the esterification of 5-bromonicotinic acid to form an alkyl ester (typically methyl or ethyl), followed by hydrazinolysis of the ester.[1][2] Understanding this workflow is the first step in effective troubleshooting.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 5-Bromonicotinic Acid B Methyl/Ethyl 5-Bromonicotinate A->B H₂SO₄ (cat.) EtOH or MeOH, Reflux C This compound B->C Hydrazine Hydrate (Excess) EtOH, Reflux

Caption: Standard two-step synthesis pathway for this compound.

Section 2: Troubleshooting Guide

This section addresses specific, common problems that can lead to diminished yields. Each answer provides not only a solution but also the underlying chemical reasoning to empower your experimental design.

Q1: My reaction is incomplete. TLC analysis shows a significant amount of the starting ester remaining even after prolonged reaction time. What are the likely causes and solutions?

This is the most frequent issue and typically points to suboptimal reaction conditions during the hydrazinolysis step. The conversion of an ester to a hydrazide is a nucleophilic acyl substitution reaction.[3] Its efficiency is highly dependent on the concentration of the nucleophile (hydrazine) and the reaction temperature.

Core Issues & Recommended Actions:

ParameterCommon PitfallScientific Rationale & Recommended Solution
Molar Ratio of Hydrazine Using a stoichiometric or low excess (e.g., 1.5-2 equivalents) of hydrazine hydrate.The nucleophilicity of hydrazine is key, but the product carbohydrazide can also act as a nucleophile, leading to side reactions (see Q2). To ensure the reaction goes to completion and minimizes side products, a large excess of hydrazine hydrate is crucial. Solution: Increase the molar ratio of hydrazine hydrate to the ester. A range of 5-10 equivalents is often effective, with some protocols recommending up to 20 equivalents.[4] This high concentration kinetically favors the desired reaction pathway.
Reaction Temperature Running the reaction at room temperature or with insufficient heating.While some hydrazinolysis reactions can proceed at ambient temperatures, they are often slow. The activation energy for the nucleophilic attack on the ester's carbonyl carbon requires thermal input for a practical reaction rate. Solution: Ensure the reaction mixture is heated to reflux in a suitable solvent like ethanol or methanol.[5] Refluxing maintains a consistent, elevated temperature, significantly accelerating the reaction.
Reaction Time Halting the reaction prematurely.Nucleophilic acyl substitutions, while often robust, are not instantaneous. Reaction times can vary based on the specific substrate and conditions. Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[5] Continue refluxing until the starting ester spot has completely disappeared. Typical reaction times range from 2 to 12 hours.[4][5]

Optimized Protocol: Hydrazinolysis of Ethyl 5-Bromonicotinate

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-bromonicotinate (1.0 eq.) in absolute ethanol (approx. 10-15 mL per gram of ester).

  • Add hydrazine hydrate (8-10 eq., 80% solution or higher) to the stirred solution.

  • Heat the mixture to a steady reflux (typically 75-80°C).[5]

  • Monitor the reaction every 1-2 hours via TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The product is more polar and will have a lower Rf value than the starting ester.

  • Once the ester is no longer visible by TLC, proceed to the isolation and workup phase.

Q2: I'm observing an unexpected, higher molecular weight impurity in my crude product. Could this be a side product, and how can I prevent it?

Yes, this is very likely a diacylhydrazine dimer, a common side product in carbohydrazide synthesis when reaction conditions are not optimized.

Mechanism of Dimer Formation:

The desired product, this compound, still possesses a nucleophilic -NH₂ group. If the concentration of hydrazine hydrate is low, the product can compete with hydrazine and attack a second molecule of the starting ester. This results in the formation of N,N'-bis(5-bromopyridin-3-oyl)hydrazine.

Side_Reaction cluster_0 Desired Pathway (High [Hydrazine]) cluster_1 Side Reaction Pathway (Low [Hydrazine]) Ester Ethyl 5-Bromonicotinate Product Desired Product (Carbohydrazide) Ester->Product Nucleophilic Attack Dimer Side Product (Diacylhydrazine Dimer) Ester->Dimer Nucleophilic Attack Hydrazine Hydrazine (NH₂NH₂)

Caption: Competing reaction pathways in carbohydrazide synthesis.

Prevention Strategy:

The solution is directly linked to the answer in Q1: maintain a high concentration of hydrazine . By using a large molar excess of hydrazine hydrate (5-20 fold), you create a statistical and kinetic preference for the ester to react with a hydrazine molecule rather than the already-formed carbohydrazide product.[4]

Q3: The reaction appears complete by TLC, but I'm struggling to isolate the product. My yield after workup is very low. What should I do?

This is an issue of product isolation, not reaction efficiency. This compound is a solid with limited solubility in cold alcohol and water, a property we can exploit for purification.[2]

Troubleshooting Isolation:

  • Induce Crystallization: The product may be soluble in the hot reaction solvent. After the reaction is complete, allow the mixture to cool slowly to room temperature, then place it in an ice bath or a refrigerator (0-4°C) for several hours, or even overnight.[4] This significant decrease in temperature will lower the product's solubility and promote crystallization.

  • Remove Excess Solvent: If crystallization does not occur upon cooling, it may be because the solution is not saturated. Carefully remove the solvent under reduced pressure using a rotary evaporator. Reducing the volume will concentrate the product and often force precipitation. Do not evaporate to complete dryness initially; aim to create a thick slurry.

  • Remove Excess Hydrazine: Excess hydrazine hydrate can sometimes interfere with crystallization by forming a eutectic mixture or an oil. After cooling and filtering the initial crystals, washing the solid with cold water is an effective way to remove the highly water-soluble hydrazine hydrate.[4]

  • Recrystallization: The crude product should be purified by recrystallization to remove any remaining impurities. Ethanol is a commonly used and effective solvent for this purpose.[4]

Protocol: Product Isolation and Purification

  • After confirming reaction completion via TLC, remove the flask from the heat source and allow it to cool to room temperature.

  • Place the flask in an ice-water bath for at least 1-2 hours to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with a small amount of cold ethanol and then with cold deionized water to remove residual hydrazine.

  • To recrystallize, transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Filter the pure, crystalline product, wash with a small amount of cold ethanol, and dry under vacuum.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal starting material: methyl or ethyl 5-bromonicotinate? Both methyl and ethyl esters are excellent substrates for hydrazinolysis.[3] Methyl esters are sometimes slightly more reactive due to less steric hindrance, but ethyl esters are also widely and successfully used. The choice often depends on the ease of preparation or commercial availability of the starting ester.

FAQ 2: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective and common method.[5] Use a mobile phase that provides good separation between the starting ester and the more polar product (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot is a reliable indicator of reaction completion.

FAQ 3: Are there alternative synthesis routes? Yes. An alternative method involves converting 5-bromonicotinic acid into its more reactive acid chloride derivative using an agent like thionyl chloride (SOCl₂).[2] This acid chloride is then reacted with hydrazine hydrate. While this method can be very fast, it requires careful handling of the moisture-sensitive and corrosive acid chloride intermediate. The ester-based route is generally considered more robust and safer for standard laboratory settings.

References

Technical Support Center: Enhancing the Solubility of 5-Bromopyridine-3-carbohydrazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromopyridine-3-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this compound in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address your specific needs. Our approach is grounded in scientific principles and practical laboratory experience to ensure you can overcome solubility hurdles and advance your research.

Understanding the Solubility Challenge of this compound

This compound is a heterocyclic organic compound with a molecular structure that presents a classic solubility challenge. Its pyridine ring, while containing a nitrogen atom that can participate in hydrogen bonding, is also aromatic and relatively nonpolar. The carbohydrazide functional group is polar and capable of both donating and accepting hydrogen bonds. This combination of a somewhat nonpolar ring system with a polar side chain leads to limited solubility in many common organic solvents. The compound is known to be poorly soluble in water and exhibits higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

This guide will explore scientifically sound strategies to enhance the solubility of this compound, focusing on the principles of solvent selection, co-solvency, and pH modification.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The solubility of this compound is governed by its molecular structure. The presence of both a relatively nonpolar pyridine ring and a polar carbohydrazide group creates a molecule with dual polarity. For effective dissolution, a solvent must be able to favorably interact with both parts of the molecule. Solvents that are either too nonpolar or too polar may not effectively solvate the entire molecule, leading to poor solubility.

Q2: I am observing that the compound dissolves in DMSO, but crashes out when I add my reaction mixture in a less polar solvent. What is happening?

A2: This is a common phenomenon known as anti-solvent precipitation. DMSO is a strong polar aprotic solvent that can effectively solvate this compound. However, when a less polar solvent (the "anti-solvent") is introduced, the overall polarity of the solvent system decreases. The compound, being less soluble in this new environment, precipitates out of the solution. To mitigate this, consider using a co-solvent system from the start or a solvent in which both your reactants and this compound have at least moderate solubility.

Q3: Can I use heat to improve the solubility?

A3: Yes, in many cases, heating can increase the solubility of a compound. However, this should be done with caution. It is crucial to know the thermal stability of this compound to avoid degradation. Always perform a small-scale test and consider obtaining thermal analysis data (e.g., from a Safety Data Sheet) if you plan to use elevated temperatures. For many applications, finding a suitable solvent system at ambient temperature is preferable.

Q4: How does the purity of this compound affect its solubility?

A4: Impurities can significantly impact the observed solubility. In some cases, impurities may enhance solubility (e.g., acting as a co-solvent), while in others, they may decrease it by disrupting the crystal lattice in an unfavorable way. For reproducible and reliable experimental results, it is always recommended to use a well-characterized and highly pure sample of the compound.

Troubleshooting Guide: Common Solubility Issues and Solutions

Problem Potential Cause Troubleshooting Steps & Solutions
Compound will not dissolve in the chosen solvent. The solvent is not a good match for the polarity of this compound.1. Consult a solvent polarity chart. Select a solvent with a polarity that is more intermediate, or consider a polar aprotic solvent like DMSO or DMF for initial dissolution. 2. Attempt a co-solvent system. Start with a solvent in which the compound is known to be soluble (e.g., DMSO) and gradually add a second, miscible solvent that is compatible with your downstream application.
A precipitate forms during my reaction. The solubility of a reactant, product, or the starting material has been exceeded in the reaction mixture.1. Increase the solvent volume. This will lower the concentration of all species and may keep them in solution. 2. Consider a different solvent system. A solvent that can accommodate all components of the reaction is ideal. 3. If a product is precipitating, this may be advantageous for purification. You can potentially isolate the product by filtration.
I need to dissolve the compound in a protic solvent like ethanol, but solubility is low. The hydrogen bonding network of the protic solvent may not be ideal for solvating the entire molecule.1. Try a co-solvent approach. Adding a small amount of a stronger polar aprotic solvent like DMSO to the ethanol can significantly improve solubility. 2. Consider pH modification. For protic solvents, adding a small amount of a suitable acid to protonate the pyridine nitrogen can increase solubility.

In-Depth Technical Guidance and Experimental Protocols

Strategic Solvent Selection

The first step in any solubility study is the rational selection of solvents. Based on the structure of this compound, polar aprotic solvents are generally the most effective.

Qualitative Solubility Assessment:

A preliminary assessment of solubility in a range of solvents is a critical first step.

Protocol for Qualitative Solubility Testing:

  • Weigh approximately 5 mg of this compound into a small vial.

  • Add 0.5 mL of the test solvent.

  • Vortex the vial for 1-2 minutes at room temperature.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is considered soluble in that solvent at a concentration of approximately 10 mg/mL.

  • If the solid has not dissolved, the compound is considered sparingly soluble or insoluble.

Table of Expected Qualitative Solubility:

Solvent Solvent Type Expected Qualitative Solubility
WaterPolar ProticPoorly soluble[1]
MethanolPolar ProticModerately soluble[1]
EthanolPolar ProticModerately soluble[1]
AcetonePolar AproticSparingly soluble
AcetonitrilePolar AproticSparingly soluble
DichloromethaneNonpolarInsoluble
TolueneNonpolarInsoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]
Dimethylformamide (DMF)Polar AproticSoluble[1]
The Co-Solvency Approach

Co-solvency is a powerful technique to fine-tune the polarity of a solvent system to match the requirements of the solute.[2] This involves using a mixture of two or more miscible solvents.

Conceptual Workflow for Co-solvency:

cluster_0 Co-Solvency Strategy Start Start Select Primary Solvent Select Primary Solvent (e.g., DMSO, DMF) Start->Select Primary Solvent Dissolve Compound Dissolve 5-Bromopyridine- 3-carbohydrazide Select Primary Solvent->Dissolve Compound Select Co-Solvent Select Miscible Co-Solvent (e.g., Ethanol, Water) Dissolve Compound->Select Co-Solvent Titrate Co-Solvent Titrate with Co-Solvent while observing for precipitation Select Co-Solvent->Titrate Co-Solvent Determine Optimal Ratio Determine Optimal Solvent:Co-Solvent Ratio Titrate Co-Solvent->Determine Optimal Ratio End End Determine Optimal Ratio->End

Caption: Workflow for developing a co-solvent system.

Protocol for Determining an Optimal Co-Solvent System:

  • Prepare a stock solution of this compound in a strong solvent like DMSO at a known concentration (e.g., 20 mg/mL).

  • In a series of vials, add a fixed volume of the stock solution (e.g., 100 µL).

  • To each vial, add increasing volumes of the co-solvent (e.g., ethanol or water).

  • After each addition, vortex the vial and visually inspect for any signs of precipitation.

  • The highest percentage of co-solvent that can be added without causing precipitation represents the boundary of the solubility window for that co-solvent system.

pH Modification to Enhance Solubility

The pyridine nitrogen in this compound is basic and can be protonated by an acid. The resulting salt form of the molecule is typically more soluble in polar solvents.

Mechanism of Solubility Enhancement by pH Modification:

cluster_1 pH Modification Mechanism Compound This compound (Sparingly Soluble) Acid Add Acid (e.g., HCl) Compound->Acid + H+ Protonated_Compound Protonated Pyridine Ring (Increased Polarity) Acid->Protonated_Compound Forms Salt Increased_Solubility Enhanced Solubility in Polar Solvents Protonated_Compound->Increased_Solubility

Caption: Protonation increases polarity and solubility.

Protocol for pH-Mediated Solubility Enhancement:

  • Suspend a known amount of this compound in the desired organic solvent (e.g., ethanol).

  • While stirring, add a dilute solution of a suitable acid (e.g., 1 M HCl in ethanol) dropwise.

  • Continue adding the acid until the solid dissolves.

  • Note the amount of acid required.

  • Caution: The addition of acid may affect the stability of the compound or interfere with subsequent reactions. Always consider the compatibility of the acidic conditions with your experimental design. The use of a buffer system can also be explored to maintain a constant pH.

Conclusion

Improving the solubility of this compound in organic solvents is a common challenge that can be systematically addressed. By understanding the chemical nature of the compound and applying principles of solvent selection, co-solvency, and pH modification, researchers can develop effective strategies to achieve the desired concentrations for their experiments. This guide provides a framework for troubleshooting and a set of actionable protocols to navigate these challenges. For further assistance, please consult the references provided.

References

Technical Support Center: Purification of 5-Bromopyridine-3-carbohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromopyridine-3-carbohydrazide (CAS No. 112193-41-6). This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Here, we provide field-proven insights, a detailed experimental protocol, and a troubleshooting guide to address common challenges encountered during recrystallization.

Introduction: The Critical Role of Purity

This compound is a key heterocyclic building block used in the synthesis of a wide range of biologically active molecules, particularly as a scaffold for novel therapeutics.[1] The purity of this intermediate is paramount, as trace impurities can lead to unwanted side reactions, complicate structural analysis, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and cost-effective technique for refining this compound, leveraging differences in solubility to separate the desired product from contaminants.[2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound during purification.

Q1: What is the fundamental principle behind recrystallizing this compound? A1: Recrystallization is based on the principle that the solubility of most solid compounds increases significantly with temperature.[2][3] The process involves dissolving the impure this compound in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution is slowly cooled, the solubility of the compound decreases, forcing the formation of highly ordered, pure crystals. Impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.

Q2: How do I choose the best solvent for recrystallization? A2: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. Based on its structure—a polar carbohydrazide group and a semi-polar bromopyridine ring—polar protic solvents are excellent starting points.

  • Recommended Solvents: Ethanol, methanol, or isopropanol are often effective.[1][4] A mixed solvent system, such as an ethanol/water mixture, can also be highly effective for fine-tuning solubility.[4]

  • Screening Process: Always perform a small-scale solvent screen. Test the solubility of ~10-20 mg of your crude material in 0.5 mL of several candidate solvents at room temperature and then upon heating. A good solvent will dissolve the compound only when hot.

Q3: What are the typical impurities I might be trying to remove? A3: Impurities often stem from the synthetic route used to prepare the carbohydrazide. Common precursors include methyl 5-bromonicotinate or ethyl 5-bromopyridine-3-carboxylate, which are reacted with hydrazine hydrate.[1][5][6] Therefore, potential impurities include:

  • Unreacted starting ester (e.g., methyl 5-bromonicotinate).

  • Unreacted 5-bromopyridine-3-carboxylic acid.

  • Excess hydrazine hydrate.

  • Side-products from the initial synthesis of the pyridine ring.

  • Degradation products, as the compound can be sensitive to high temperatures and moisture.[1]

Q4: What safety precautions are necessary when handling this compound? A4: this compound is a hazardous chemical. According to its Safety Data Sheet (SDS), it is harmful if swallowed, inhaled, or comes into contact with skin, and it causes serious eye and skin irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhaling dust or vapors.[9][10]

  • Storage: Store the material in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[1]

Part 2: Detailed Recrystallization Protocol

This protocol provides a robust, step-by-step methodology for the purification of this compound.

Materials & Equipment:

  • Crude this compound

  • Candidate recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks (2)

  • Hotplate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask for vacuum filtration

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Experimental Workflow
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a stir bar.

    • Add a small portion of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hotplate with stirring. Add the solvent dropwise from a pre-heated reservoir until the solid just completely dissolves.

    • Causality: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the final yield, as more product will remain in the mother liquor upon cooling.

  • Decolorization & Hot Filtration (Optional):

    • If the hot solution is colored due to high-molecular-weight impurities, add a small amount of activated carbon (a spatula tip is usually sufficient) and boil for 2-3 minutes.

    • To remove the carbon and any insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a glass funnel on the hotplate. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

    • Causality: This step must be done quickly to prevent premature crystallization on the filter paper or in the funnel stem. This is known as "crashing out."

  • Crystallization (Cooling):

    • Cover the flask containing the clear, hot solution with a watch glass or loosely plugged with cotton wool.

    • Allow the solution to cool slowly to room temperature on the benchtop, undisturbed.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Causality: Slow cooling is essential for the formation of large, well-defined crystals.[2] Rapid cooling traps impurities within the crystal lattice and results in the formation of small, often impure, crystals.

  • Crystal Collection & Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.

    • Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product, thereby preventing yield loss.

  • Drying:

    • Allow the crystals to air-dry on the filter for several minutes by maintaining the vacuum.

    • Transfer the semi-dry crystal cake to a watch glass or drying dish.

    • Dry the purified this compound to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C) to avoid thermal decomposition.[1]

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.

Observed ProblemProbable Cause(s)Recommended Solution(s)
Compound Fails to Dissolve 1. Incorrect solvent choice (compound is insoluble). 2. Insufficient solvent volume.1. Select a more suitable polar solvent or try a solvent mixture. 2. Add more hot solvent in small increments until dissolution is achieved.
"Oiling Out" on Cooling 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. The solution was cooled too rapidly.1. Choose a solvent with a lower boiling point. 2. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool again, very slowly.[4]
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated (too much solvent was used). 2. The solution is supersaturated and requires nucleation.1. Gently heat the solution to evaporate some of the solvent and re-cool. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a "seed" crystal of the pure compound.[4]
Very Low Yield 1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. Crystals were washed with too much or warm solvent. 4. The compound has significant solubility in the cold solvent.1. Concentrate the mother liquor by evaporation and cool again to recover a second crop of crystals. 2. Ensure all equipment for hot filtration is pre-heated. 3. Always use a minimal amount of ice-cold solvent for washing. 4. Cool the solution in an ice-salt bath for a lower temperature to further decrease solubility.
Product is Discolored 1. Presence of colored, soluble impurities. 2. Thermal decomposition of the compound.1. Perform the optional decolorization step with activated carbon. 2. Avoid prolonged heating. Ensure the hotplate temperature is not excessively high.
Part 4: Visualization of the Recrystallization Workflow

The following diagram illustrates the logical flow of the purification process.

Recrystallization_Workflow start Crude 5-BPCH dissolve 1. Dissolution (Minimal Hot Solvent) start->dissolve hot_filter 2. Hot Filtration (Optional, Removes Insolubles) dissolve->hot_filter cool 3. Slow Cooling (Crystal Formation) dissolve->cool If no insolubles hot_filter->cool filtrate 4. Vacuum Filtration (Isolate Crystals) cool->filtrate wash 5. Washing (Ice-Cold Solvent) filtrate->wash dry 6. Drying (Vacuum Oven) wash->dry product Pure 5-BPCH Crystals dry->product

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions of 5-Bromopyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromopyridine-3-carbohydrazide in palladium-catalyzed cross-coupling reactions. This molecule presents unique challenges due to its electronic properties and the presence of multiple potential coordinating sites—the pyridine nitrogen and the carbohydrazide moiety. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Core Challenge: The Nature of this compound

Before diving into specific reaction types, it's crucial to understand the inherent properties of your substrate. The pyridine nitrogen lone pair can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1][2] Furthermore, the carbohydrazide group (-CONHNH₂) contains multiple heteroatoms and acidic N-H protons, which can interact with the catalyst or the base, leading to side reactions or catalyst deactivation.[3] Successful catalyst selection hinges on mitigating these non-productive interactions.

Part 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[4] However, with a substrate like this compound, catalyst and condition selection is non-trivial.

Frequently Asked Questions (Suzuki-Miyaura)

Q1: What is the best starting point for a catalyst system for coupling this compound with an arylboronic acid?

A1: For electron-deficient heteroaryl halides like bromopyridines, the critical step is often the reductive elimination from the Pd(II) intermediate. To facilitate this, bulky, electron-rich phosphine ligands are the gold standard. We recommend starting with a second-generation Buchwald biarylphosphine ligand such as SPhos or XPhos.[5] A reliable palladium source would be a pre-formed pre-catalyst like SPhos Pd G2/G3 or a combination of Pd₂(dba)₃ or Pd(OAc)₂ with the chosen ligand. For the base, a moderately weak base like K₃PO₄ or Cs₂CO₃ is often preferred to minimize side reactions like protodeboronation of the boronic acid.[5][6]

Q2: My reaction is sluggish and stalls at ~50% conversion. What's the likely cause?

A2: Stalling is common with pyridine-containing substrates. The primary suspect is catalyst inhibition by the pyridine nitrogen.[1] Another possibility is that the hydrazide group is coordinating to the palladium center. You can address this by:

  • Increasing Ligand:Palladium Ratio: Try increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to favor the formation of the active catalytic species and outcompete substrate inhibition.

  • Switching Ligands: If SPhos doesn't work, consider an even more sterically demanding ligand like RuPhos or BrettPhos.[7]

  • Screening Solvents: A solvent system like 1,4-dioxane/water or toluene/water is a good starting point.[2][8] Sometimes, a more polar aprotic solvent can influence the catalytic cycle favorably.

Q3: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A3: Protodeboronation, where the C-B bond is cleaved by a proton source, is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[5] It is often exacerbated by excess water or an overly strong base. To mitigate this:

  • Ensure Anhydrous Conditions: Use anhydrous, finely ground base and thoroughly dried solvents. While some water is often necessary for the Suzuki reaction, excessive amounts can be detrimental.[5]

  • Use a Milder Base: Switch from strong bases like NaOH or K₂CO₃ to K₃PO₄ or Cs₂CO₃.

  • Use a Boronate Ester: Pinacol boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.

Troubleshooting Guide: Suzuki-Miyaura Coupling
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst poisoning/inhibition by pyridine or hydrazide.[1] 2. Poor quality of reagents (e.g., wet solvent, oxidized boronic acid).[5] 3. Inactive catalyst system.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).[9] 2. Use a pre-catalyst (e.g., XPhos Pd G3). 3. Ensure rigorous exclusion of air and moisture (use freeze-pump-thaw degassing).[5]
Hydrodehalogenation The starting 5-bromopyridine is converted to pyridine-3-carbohydrazide.1. Ensure strict anaerobic conditions. 2. Lower the reaction temperature. 3. Screen different bases; sometimes a weaker base can suppress this pathway.
Homocoupling of Boronic Acid Caused by oxygen oxidizing the Pd(0) catalyst to Pd(II), which promotes this side reaction.[5]1. Thoroughly degas all solvents and reagents.[5] 2. Maintain a positive pressure of inert gas (Argon or Nitrogen). 3. Use a Pd(0) source like Pd(PPh₃)₄ to avoid in-situ reduction steps.[5]

Part 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is used to couple an amine with the aryl bromide. The presence of the hydrazide group, which itself contains N-H bonds, makes this a particularly challenging transformation. The primary concern is the potential for the hydrazide to act as a nucleophile or for the product to undergo further arylation.

Frequently Asked Questions (Buchwald-Hartwig)

Q1: Can I perform a Buchwald-Hartwig amination on this compound without protecting the hydrazide group?

A1: It is highly challenging. The hydrazide N-H protons are acidic and can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu, LHMDS).[10] This can lead to a complex mixture of products, including self-coupling or reaction at the hydrazide nitrogen. The hydrazide is also a powerful reducing agent and can potentially reduce Pd(II) intermediates, leading to catalyst decomposition. We strongly recommend a protecting group strategy for the hydrazide moiety (e.g., Boc protection) before attempting the C-N coupling.

Q2: Assuming I protect the hydrazide, what catalyst system should I use to couple a primary amine?

A2: With a protected substrate, the main challenge remains the pyridine ring. Again, bulky, electron-rich ligands are essential. For primary amines, ligands from the Buchwald biarylphosphine family are excellent choices.[11][12]

  • Recommended System: A G3 or G4 pre-catalyst like tBuXPhos Pd G3 or RuPhos Pd G4 is highly recommended as they are air-stable and form the active Pd(0) species efficiently.[10]

  • Base Selection: A strong, non-nucleophilic base is required. NaOtBu is the most common, but K₃PO₄ or Cs₂CO₃ can be effective with more active catalyst systems and may offer better functional group tolerance.[10]

Q3: My reaction is giving a significant amount of the hydrodehalogenated side product. What causes this?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and often arises from a competing β-hydride elimination pathway from the palladium-amide intermediate.[11] To minimize this:

  • Ligand Choice: Use ligands that promote reductive elimination over β-hydride elimination. Sterically hindered biaryl phosphine ligands are designed for this purpose.[11]

  • Temperature Control: Running the reaction at the lowest effective temperature can often disfavor the β-hydride elimination pathway.

  • Base and Solvent: The choice of base and solvent can influence the relative rates of the desired and undesired pathways. Screening different combinations (e.g., LiHMDS in THF vs. NaOtBu in toluene) may be necessary.

Catalyst Selection Workflow: Buchwald-Hartwig

Here is a decision-making workflow for selecting your initial reaction conditions.

Buchwald_Hartwig_Workflow cluster_0 Starting Point cluster_1 Catalyst & Ligand Selection cluster_2 Base & Solvent start Is the Hydrazide Protected? protect Strongly Recommend Protection (e.g., Boc) start->protect No catalyst Select Catalyst System start->catalyst Yes ligand_primary Primary Amine: Use RuPhos or BrettPhos catalyst->ligand_primary Primary Amine Nucleophile ligand_secondary Secondary Amine: Use XPhos or tBuXPhos catalyst->ligand_secondary Secondary Amine Nucleophile base Select Base ligand_primary->base ligand_secondary->base base_strong Strong Base: NaOtBu or LHMDS base->base_strong Default base_weak Weaker Base (if sensitive groups): K3PO4 or Cs2CO3 base->base_weak Optimization solvent Solvent: Toluene or Dioxane base_strong->solvent base_weak->solvent

Caption: Decision workflow for Buchwald-Hartwig catalyst selection.

Part 3: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the reaction of choice for synthesizing arylalkynes from aryl halides and terminal alkynes.[13] It traditionally employs a dual palladium and copper(I) catalytic system.

Frequently Asked Questions (Sonogashira)

Q1: What are the main challenges for the Sonogashira coupling of this compound?

A1: The challenges are consistent with the other couplings: potential catalyst inhibition by the pyridine and hydrazide functionalities.[14] An additional major side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne to form a diene (Glaser coupling). This is particularly problematic if the cross-coupling reaction is slow.

Q2: What is a good starting catalyst system?

A2: A standard starting point is a Pd(II) source like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst, typically CuI.[13][15]

  • Palladium Source: PdCl₂(PPh₃)₂, Pd(PPh₃)₄[13][15]

  • Copper Co-catalyst: CuI (typically 5-10 mol%)

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is standard, often used as the solvent or co-solvent.[16]

  • Solvent: THF or DMF are common choices.[17][18]

Q3: My reaction is messy, with a lot of alkyne homocoupling. What can I do?

A3: Alkyne homocoupling is a classic sign that the palladium catalytic cycle is struggling, giving the copper-catalyzed side reaction time to occur.

  • Go Copper-Free: The most effective solution is often to switch to a copper-free Sonogashira protocol. These conditions typically require a more active palladium catalyst system, often involving N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands, and a different base (e.g., Cs₂CO₃ or an organic base like DBU).[19][20]

  • Strictly Anaerobic Conditions: Oxygen promotes Glaser homocoupling. Ensure your flask and solvents are rigorously deoxygenated.

  • Optimize Catalyst Loading: Sometimes, increasing the palladium catalyst loading slightly can accelerate the desired cross-coupling enough to outcompete the homocoupling pathway.

Troubleshooting Guide: Sonogashira Coupling
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield & Significant Alkyne Homocoupling 1. Slow cross-coupling allows for copper-catalyzed Glaser coupling. 2. Presence of oxygen.[21]1. Switch to a copper-free protocol (e.g., Pd-NHC catalyst with organic base).[19] 2. Rigorously degas all reagents and maintain an inert atmosphere.
No Reaction or Stalled Reaction 1. Catalyst poisoning by pyridine/hydrazide.[14] 2. Inactive palladium source.1. Use a more robust ligand system, such as an N-heterocyclic carbene (NHC) palladium complex.[13][18] 2. Screen different solvents; DMF can sometimes outperform THF but may also compete for catalyst coordination.[17]
Decomposition of Starting Material The reaction conditions (especially the base) may be too harsh for the carbohydrazide functionality.1. Lower the reaction temperature. 2. Use a milder base if possible (e.g., K₃PO₄ instead of an amine base in some specialized protocols).
General Catalytic Cycle and Points of Interference

This diagram illustrates a simplified Suzuki catalytic cycle, highlighting where the functionalities of this compound can interfere.

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L)₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Ar-Pd(II)-Ar'(L)₂ OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂) TM_Complex->Pd0 Product Ar-Ar' TM_Complex->Product Reductive Elimination Inhibition_Py Pyridine Coordination Inhibition_Py->Pd0 Inhibition Inhibition_Hyd Hydrazide Coordination Inhibition_Hyd->OA_Complex Inhibition Key_Catalyst Catalyst Intermediate Key_Inhibitor Inhibitory Pathway

Caption: Simplified Suzuki cycle showing potential catalyst inhibition points.

General Experimental Protocol Guideline

This protocol serves as a general starting point. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.

  • Preparation: To an oven-dried reaction vial equipped with a stir bar, add this compound (or its protected form) (1.0 eq.), the coupling partner (e.g., boronic acid, amine, or alkyne) (1.2-1.5 eq.), and the base (1.5-2.5 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (1-5 mol%) or the palladium source and ligand. Add this solid mixture to the reaction vial. For Sonogashira, add the CuI co-catalyst (5-10 mol%) at this stage.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: If not using pre-degassed solvent, subject the sealed reaction mixture to three cycles of vacuum backfilling with inert gas.

  • Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the allotted time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., EtOAc), and wash with water or brine. The specific work-up will depend on the product's properties.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Managing Moisture Sensitivity of Carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling carbohydrazide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who utilize these versatile yet moisture-sensitive compounds in their synthetic workflows. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice to ensure the integrity and success of your reactions.

Introduction: The Double-Edged Sword of Carbohydrazide's Reactivity

Carbohydrazide, OC(N₂H₃)₂, and its derivatives are invaluable reagents in organic synthesis, finding applications in the production of pharmaceuticals, herbicides, and polymers.[1] Their utility stems from the highly reactive hydrazine moieties, which readily participate in a variety of chemical transformations. However, this high reactivity also makes them susceptible to hydrolysis, a reaction with water that can compromise experimental outcomes. Understanding and controlling this moisture sensitivity is paramount for achieving reproducible and high-yielding results. This guide provides a comprehensive framework for managing this critical experimental parameter.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with carbohydrazide compounds, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low, and I suspect my carbohydrazide reagent is the issue. How can I check its purity and handle it to prevent degradation?

A1: Low yields are a frequent consequence of using degraded carbohydrazide. The primary culprit is often moisture, which leads to hydrolysis.

Causality: Carbohydrazide is a white, water-soluble solid.[1][2] Its high solubility in water is a clear indicator of its affinity for moisture. When exposed to water, especially at elevated temperatures, carbohydrazide can hydrolyze, breaking down into hydrazine and carbon dioxide.[3] This decomposition pathway consumes your active reagent, leading to reduced product formation.

Troubleshooting & Best Practices:

  • Proper Storage: Always store carbohydrazide in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[4][5][6] For long-term storage, refrigeration (below 4°C/39°F) is recommended.[6]

  • Visual Inspection: Before use, visually inspect the carbohydrazide. It should be a white crystalline powder.[7] Clumping or discoloration can be an indicator of moisture absorption and potential degradation.

  • Drying the Reagent: If you suspect your carbohydrazide has been exposed to moisture, you can dry it in a vacuum oven at a low temperature (e.g., 40-50°C) for several hours. Be cautious, as heating carbohydrazide may result in an explosion.[2][8]

  • Inert Atmosphere Handling: For highly sensitive reactions, handle carbohydrazide under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to atmospheric moisture.[9][10]

Q2: I'm performing a condensation reaction with an aldehyde, but I'm observing an unexpected side product. Could this be related to moisture?

A2: Yes, moisture can lead to the formation of undesired side products.

Causality: The intended reaction is the condensation of the hydrazine moiety of carbohydrazide with the carbonyl group of the aldehyde to form a carbohydrazone. However, if water is present, it can compete with the carbohydrazide as a nucleophile, potentially leading to hydrolysis of the starting materials or intermediates. More significantly, the hydrolysis of carbohydrazide itself generates hydrazine.[3] Hydrazine can then react with your aldehyde to form a hydrazone, which is a common side product in such reactions.

Visualizing the Competing Reactions:

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway (Moisture Induced) Carbohydrazide Carbohydrazide Carbohydrazone Carbohydrazone Product Carbohydrazide->Carbohydrazone Condensation Aldehyde Aldehyde Aldehyde->Carbohydrazone Water H₂O (Moisture) Hydrazine Hydrazine (from hydrolysis) Water->Hydrazine Hydrolysis Hydrazone Hydrazone Byproduct Hydrazine->Hydrazone Condensation Carbohydrazide_hydrolysis Carbohydrazide Carbohydrazide_hydrolysis->Hydrazine Aldehyde_side Aldehyde Aldehyde_side->Hydrazone G start Start: Prepare Notebook flame_dry Flame-dry flask and stir bar start->flame_dry cool Cool flask under inert gas flow flame_dry->cool add_reagents Add solid reagents (e.g., carbohydrazide) cool->add_reagents seal Seal with septum and purge with inert gas add_reagents->seal add_solvent Add anhydrous solvent via syringe seal->add_solvent add_liquid_reagents Add liquid reagents via syringe add_solvent->add_liquid_reagents run_reaction Run reaction (stirring, heating/cooling) add_liquid_reagents->run_reaction monitor Monitor reaction (e.g., TLC) run_reaction->monitor workup Quench and workup monitor->workup end End: Isolate Product workup->end

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromopyridine-3-carbohydrazide for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromopyridine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important building block for library synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful, efficient, and scalable synthesis.

This compound is a valuable intermediate in medicinal chemistry, often utilized in the generation of diverse compound libraries for drug discovery.[1] Its structure, featuring a bromine atom and a hydrazide group, provides two reactive handles for further chemical modifications, such as palladium-catalyzed cross-coupling reactions.[1][2] Scaling up its synthesis from the bench to library production scale, however, can present unique challenges. This guide aims to address these challenges head-on, providing practical, field-proven insights to streamline your workflow.

I. Reaction Scheme and Mechanism

The most common and scalable synthesis of this compound involves a two-step process starting from 5-bromonicotinic acid. The acid is first esterified, typically to its methyl or ethyl ester, followed by hydrazinolysis with hydrazine hydrate.[1][3]

Step 1: Esterification of 5-Bromonicotinic Acid

The esterification is typically carried out by reacting 5-bromonicotinic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid, and heating the mixture to reflux.[3]

Step 2: Hydrazinolysis of the Ester

The resulting ester is then reacted with hydrazine hydrate to form the desired this compound.[1][3] This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group.

Diagram: Synthetic Pathway

Synthesis A 5-Bromonicotinic Acid B Methyl 5-Bromonicotinate A->B CH3OH, H2SO4 (cat.) Reflux C This compound B->C N2H4·H2O Ethanol, Reflux Troubleshooting Start Low Yield or Impure Product Step1 Analyze TLC/LC-MS of Crude Product Start->Step1 CheckEster Is Starting Ester Consumed? Step1->CheckEster IncompleteHydrazinolysis Incomplete Hydrazinolysis CheckEster->IncompleteHydrazinolysis No CheckPurity Is the Product Pure? CheckEster->CheckPurity Yes TroubleshootHydrazinolysis Increase reaction time/temp Increase hydrazine excess IncompleteHydrazinolysis->TroubleshootHydrazinolysis ImpureProduct Impure Product CheckPurity->ImpureProduct No Success High Yield, Pure Product CheckPurity->Success Yes TroubleshootPurification Optimize recrystallization solvent Consider column chromatography ImpureProduct->TroubleshootPurification

References

Validation & Comparative

5-Bromopyridine-3-carbohydrazide vs. other bromopyridine isomers in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Coupling Reactivity of 5-Bromopyridine-3-carbohydrazide and Its Isomers

Introduction: The Central Role of Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to functionalize this heterocycle with precision is paramount. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1]

Among the various starting materials, bromopyridines are workhorse substrates due to their optimal balance of reactivity and stability. However, not all bromopyridines are created equal. The position of the bromine atom, coupled with the electronic influence of other substituents, dictates the substrate's performance in these critical transformations.

This guide provides a comprehensive comparison of This compound against other foundational bromopyridine isomers (2-, 3-, and 4-bromopyridine). We will delve into the underlying principles governing their reactivity and provide field-proven experimental data and protocols for three indispensable cross-coupling reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Heck Coupling. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Pillar 1: Understanding the Reactivity of Bromopyridine Isomers

The success of a cross-coupling reaction hinges on the initial oxidative addition of the C-Br bond to the palladium(0) catalyst. The rate of this step is intricately controlled by a combination of electronic, steric, and coordinating effects within the bromopyridine substrate.

  • Electronic Effects : The pyridine nitrogen is inherently electron-withdrawing, which polarizes the ring and makes the C-Br bond more susceptible to oxidative addition compared to a simple bromobenzene.[1] The position of the bromine relative to the nitrogen is a key determinant of reactivity. Furthermore, additional substituents can either enhance or diminish this effect. The carbohydrazide group (-CONHNH₂) in this compound is a strong electron-withdrawing group, which is expected to significantly activate the C-Br bond for oxidative addition.

  • Steric Hindrance : Bulky groups adjacent to the bromine atom (the ortho positions) can sterically impede the approach of the palladium catalyst, slowing the rate of oxidative addition. 2-Bromopyridine is often considered more challenging than 3- or 4-bromopyridine for this reason.[2]

  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. While necessary for the initial interaction, overly strong or persistent coordination can lead to the formation of stable, off-cycle complexes that inhibit catalysis.[3] The choice of bulky, electron-rich phosphine ligands is a common strategy to mitigate this inhibition and promote the desired catalytic turnover.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)-(Br)L₂ Pd(0)L2->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd(0)L2 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim ArBr Ar-Br ArBr->OxAdd ArB(OH)2 Ar'-B(OH)₂ ArB(OH)2->Transmetal Base Base Base->Transmetal

References

A Comparative Guide to the Anticancer Potential of Pyridine-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as a fertile ground for the design of new therapeutic candidates. Among these, the pyridine ring, a ubiquitous feature in numerous FDA-approved drugs, continues to attract significant attention for its versatile biological activities.[1][2] This guide provides a comparative analysis of the anticancer activity of a specific class of pyridine compounds: pyridine-3-carbohydrazide derivatives . While direct and extensive research on 5-brominated pyridine-3-carbohydrazides is nascent, this guide will draw upon existing literature for structurally related pyridine carbohydrazide and hydrazone analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their cytotoxic profiles, explore structure-activity relationships, elucidate potential mechanisms of action, and provide detailed experimental protocols to support further investigation in this promising area.

Comparative In Vitro Anticancer Activity

The evaluation of cytotoxic activity against a panel of human cancer cell lines is the foundational step in assessing the potential of any new chemical entity. Various studies have explored the anticancer effects of pyridine carbohydrazide derivatives and their related hydrazones. The data, while diverse in the specific derivatives and cell lines tested, allows for a comparative assessment of their potency, often measured by the half-maximal inhibitory concentration (IC50).

Below is a summary of the in vitro cytotoxic activity of selected pyridine-containing carbohydrazide and hydrazone derivatives from recent literature.

Compound IDCore ScaffoldSubstitutionCancer Cell LineIC50 (µM)Reference
7d Imidazo[1,2-a]pyridine-2-carbohydrazide4-bromophenyl (hydrazone)MCF-7 (Breast)22.6[3],[4],[5]
HT-29 (Colon)13.4[3],[4],[5]
4i 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine2,6-dimethylphenylSNB-75 (CNS)PGI: 38.94% at 10µM[1]
UO-31 (Renal)PGI: 30.14% at 10µM[1]
Compound 1 Hydrazide-hydrazoneFuran substituentMCF-7 (Breast)0.7[2]
Compound 2 Hydrazide-hydrazoneThiophene substituentMCF-7 (Breast)0.18[2]
3a Pyridine-urea derivative-HCC1937 (Breast)7.6[6],[4]
Capan-1 (Pancreatic)7.4[6],[4]
3b Pyridine-urea derivative-HCC1937 (Breast)8.9[6],[4]
Capan-1 (Pancreatic)8.4[6],[4]
3d Pyridine-urea derivative-HCC1937 (Breast)7.8[6],[4]
Capan-1 (Pancreatic)7.3[6],[4]
8e Pyridine-urea-MCF-7 (Breast)0.22[7]

PGI: Percent Growth Inhibition

From this data, it is evident that modifications to the core pyridine carbohydrazide structure can lead to a wide range of cytotoxic potencies. For instance, the introduction of a thiophene moiety in Compound 2 resulted in a highly potent IC50 value of 0.18 µM against the MCF-7 breast cancer cell line.[2] Similarly, pyridine-urea derivatives, such as 8e , have demonstrated exceptional activity against the same cell line with an IC50 of 0.22 µM.[7] The imidazopyridine derivative 7d , featuring a 4-bromophenyl group, also shows promising activity against both breast and colon cancer cell lines.[3][4][5]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is intricately linked to the nature and position of their substituents.[1][2] Analysis of the available data provides valuable insights into the structure-activity relationships governing their anticancer effects.

A recurring theme in the broader class of heterocyclic anticancer agents is the impact of halogen substitution. The presence of a bromine atom, as seen in the potent imidazopyridine derivative 7d (4-bromophenyl) and the promising triazole analog 4i (3-bromophenyl), suggests that this functional group can contribute favorably to the compound's anticancer activity.[1][3][4][5] Halogens can modulate the electronic properties and lipophilicity of a molecule, potentially enhancing its binding affinity to biological targets and its ability to cross cell membranes. However, some studies also suggest that bulky halogen groups can sometimes lead to a decrease in activity, indicating that the position and overall molecular context are critical.[1][2]

The hydrazone linkage (-CO-NH-N=CH-) itself is a key pharmacophore. It offers a flexible scaffold that can be readily modified with various aromatic and heterocyclic aldehydes to generate a library of derivatives. The nature of the substituent on the hydrazone moiety significantly influences the biological activity, as demonstrated by the difference in potency between the furan- and thiophene-containing hydrazides.[2]

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer activity of pyridine carbohydrazide derivatives is often attributed to their ability to interfere with critical cellular processes such as cell proliferation, survival, and angiogenesis. Several potential mechanisms of action have been proposed based on in silico and in vitro studies.

Kinase Inhibition

A prominent mechanism for many pyridine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5]

  • PDGFRA Inhibition: Molecular docking studies have suggested that imidazopyridine carbohydrazide derivatives, such as compound 7d , may target the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).[3][4][5] PDGFRA is a receptor tyrosine kinase that, when activated, can trigger downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting cell growth and proliferation.[8]

PDGFRA_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFRA PDGFRA PI3K PI3K PDGFRA->PI3K Activates MAPK MAPK Pathway PDGFRA->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Derivative Pyridine-carbohydrazide Derivative (e.g., 7d) Derivative->PDGFRA PDGF PDGF PDGF->PDGFRA

Caption: Proposed inhibition of the PDGFRA signaling pathway by pyridine-carbohydrazide derivatives.

  • VEGFR-2 Inhibition: Several pyridine-containing compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7] By blocking VEGFR-2, these compounds can potentially starve tumors of their blood supply, thereby inhibiting their growth and metastasis.

Induction of Apoptosis

Another common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis. Studies on hydrazide-hydrazone derivatives have shown that they can induce apoptosis in cancer cells.[2] This is often characterized by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[2]

Apoptosis_Induction Derivative Pyridine-carbohydrazide Derivative Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified pathway of apoptosis induction by pyridine-carbohydrazide derivatives.

Experimental Protocols

To facilitate further research and validation of the anticancer activity of pyridine-3-carbohydrazide derivatives, this section provides standardized, step-by-step methodologies for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Workflow cluster_workflow MTT Assay Workflow Start Seed Cells (96-well plate) Incubate1 Incubate (24h) Start->Incubate1 Treat Add Test Compounds Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified period.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot to determine the extent of apoptosis.

Conclusion and Future Directions

The pyridine-3-carbohydrazide scaffold represents a promising starting point for the development of novel anticancer agents. The available literature on related derivatives demonstrates that this class of compounds can exhibit potent cytotoxic activity against a range of cancer cell lines. The introduction of various substituents, particularly those that can modulate the electronic and steric properties of the molecule, offers a viable strategy for optimizing their anticancer efficacy.

Future research should focus on the systematic synthesis and evaluation of a library of 5-Bromopyridine-3-carbohydrazide derivatives to elucidate the specific contribution of the bromo-substituent to the anticancer activity. Further mechanistic studies are also warranted to identify the precise molecular targets and signaling pathways modulated by these compounds. In vivo studies in relevant animal models will be crucial to assess their therapeutic potential and pharmacokinetic properties. The insights gained from such investigations will undoubtedly pave the way for the rational design of more potent and selective pyridine-based anticancer drugs.

References

A Comparative Guide to the Validation of 5-Bromopyridine-3-carbohydrazide as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The relentless pursuit of novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery. A crucial element in this endeavor is the identification of privileged chemical scaffolds that serve as a foundation for building libraries of potential drug candidates. This guide provides an in-depth technical comparison and a comprehensive validation workflow for a promising, yet underexplored scaffold: 5-Bromopyridine-3-carbohydrazide . We will objectively compare this scaffold's potential against established kinase inhibitor frameworks, provide detailed experimental protocols for its validation, and present a logical framework for data interpretation, thereby offering researchers a robust guide to assessing its therapeutic promise.

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

Kinases orchestrate a vast network of signaling pathways controlling cell growth, differentiation, and survival.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, but challenges such as acquired resistance and off-target toxicity persist.[2][3] The chemical scaffold of an inhibitor is the core structure that dictates its fundamental binding properties to the kinase's ATP pocket.[4][5] Identifying novel scaffolds is critical for expanding the chemical space of inhibitors, overcoming resistance, and improving selectivity.[2]

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to form key hydrogen bonds within the kinase hinge region, enhance solubility, and serve as a versatile anchor for chemical modification.[6][7][8][9] The subject of this guide, this compound, incorporates this proven pyridine core with a carbohydrazide moiety. While carbohydrazide derivatives have been explored for various biological activities, including cytotoxic effects, their systematic validation as a kinase inhibitor scaffold is less documented.[10][11][12][13][14] This guide aims to bridge that gap.

Comparative Scaffolds: Setting the Benchmark

To objectively evaluate this compound, we must compare it to established scaffolds that represent different binding mechanisms. Kinase inhibitors are broadly classified based on their interaction with the kinase's activation loop (DFG motif).[15][16][17]

  • Type I Inhibitors (DFG-in): These inhibitors bind to the active conformation of the kinase, where the DFG motif is "in." They are classic ATP-competitive inhibitors. A representative scaffold is the Aminopyrimidine core found in drugs like Imatinib.[3]

  • Type II Inhibitors (DFG-out): These inhibitors bind to and stabilize the inactive kinase conformation, where the DFG motif is "out."[17][18] This binding mode often confers greater selectivity. The Diaryl Urea scaffold, central to Sorafenib, is a prime example.[10][12]

Our validation strategy will assess where the this compound scaffold fits within this landscape.

dot graph Scaffolds { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

A [label="this compound\n(Test Scaffold)", fillcolor="#FBBC05", pos="0,1.5!"]; B [label="Aminopyrimidine\n(Type I Comparator)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,0!"]; C [label="Diaryl Urea\n(Type II Comparator)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,0!"];

A -- B [label="Comparison"]; A -- C [label="Comparison"]; } dot Caption: Comparative analysis framework.

A Phased Experimental Validation Workflow

A rigorous, multi-stage approach is required to validate a new scaffold. This workflow ensures that data from each stage informs the decisions and experimental design of the next, creating a self-validating system.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular & Mechanistic Validation cluster_2 Phase 3: Selectivity & MoA a Broad Kinase Panel Screen (e.g., 400+ kinases) b IC50 Determination for Hits a->b c Cell Viability Assays (e.g., MTT, CellTiter-Glo) b->c d Target Engagement Assay (e.g., CETSA) c->d e Phospho-Protein Analysis (Western Blot / ELISA) d->e f Mechanism of Inhibition Studies (ATP Competition) e->f g Lead Optimization

Phase 1: Biochemical Profiling & Potency

Scientific Rationale: The initial goal is to determine if the scaffold has any kinase inhibitory activity and, if so, to identify its primary targets and selectivity profile. A broad screen provides an unbiased view of the scaffold's interaction across the human kinome.

Experiment 1: Broad Kinase Panel Screen

  • Objective: To identify which kinases, if any, are inhibited by this compound.

  • Methodology: Use a high-throughput biochemical assay, such as the ADP-Glo™ Kinase Assay , which measures kinase activity by quantifying ADP production.[19][20]

  • Protocol:

    • Screen this compound at a fixed concentration (e.g., 10 µM) against a large panel of purified human kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot).

    • The kinase reaction is performed by incubating the kinase, substrate, ATP, and test compound.[21]

    • Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.[22]

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.[23]

    • Measure luminescence. A decrease in signal relative to a DMSO control indicates inhibition.

Experiment 2: IC₅₀ Determination

  • Objective: To quantify the potency of the scaffold against the "hit" kinases identified in the initial screen.

  • Methodology: Perform dose-response assays using the same biochemical assay format.

  • Protocol:

    • For each hit kinase, set up kinase reactions with a serial dilution of this compound (e.g., from 100 µM down to 1 nM).

    • Include a known inhibitor for that kinase as a positive control.[24]

    • Measure kinase activity at each concentration.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required for 50% inhibition).

Data Presentation & Interpretation:

Summarize the data in a clear, comparative table.

ScaffoldTarget KinaseIC₅₀ (nM)Kinase FamilyBinding Mode
This compound BRAF V600E 85 Ser/Thr KinaseTo be determined
This compound VEGFR2 150 Tyr KinaseTo be determined
This compound p38α 450 Ser/Thr KinaseTo be determined
Aminopyrimidine Cmpd (Comparator)BRAF V600E30Ser/Thr KinaseType I
Diaryl Urea Cmpd (Comparator)BRAF V600E15Ser/Thr KinaseType II

Hypothetical Data

From this hypothetical data, the this compound scaffold shows promising activity against BRAF, a key oncogenic kinase. The next phase will validate this activity in a cellular context.

Phase 2: Cellular Activity & Target Engagement

Scientific Rationale: A compound can be potent in a biochemical assay but fail in a cellular environment due to poor permeability, efflux, or other factors. This phase confirms that the scaffold can enter cells, engage its intended target, and exert a biological effect.[25][26]

Experiment 3: Cell Viability Assay

  • Objective: To determine if the compound inhibits the proliferation of cancer cells that are dependent on the target kinase.

  • Methodology: Use an MTT or CellTiter-Glo® assay on a relevant cancer cell line (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation).

  • Protocol (MTT):

    • Seed A375 cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live cells with active dehydrogenases will convert MTT to a purple formazan product.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure absorbance at ~570 nm. A decrease in signal indicates reduced cell viability.

    • Calculate the EC₅₀ (effective concentration for 50% reduction in viability).

Experiment 4: Cellular Thermal Shift Assay (CETSA®)

  • Objective: To directly confirm that the compound binds to and stabilizes its target protein inside intact cells.[27]

  • Scientific Principle: Ligand binding typically increases the thermal stability of a protein.[28] CETSA measures this shift.[29][30]

  • Protocol:

    • Treat intact A375 cells with the test compound or a vehicle (DMSO) control.

    • Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

    • Lyse the cells and separate the soluble protein fraction (un-denatured) from the precipitated (denatured) fraction via centrifugation.

    • Analyze the amount of soluble target protein (e.g., BRAF) remaining at each temperature using Western Blot or ELISA.

    • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

CETSA_Pathway

Experiment 5: Phospho-Protein Analysis

  • Objective: To show that target engagement leads to the inhibition of the kinase's downstream signaling pathway.

  • Methodology: Western Blot analysis to measure the phosphorylation of a key downstream substrate. For BRAF, this is MEK.

  • Protocol:

    • Treat A375 cells with the compound at various concentrations for a short period (e.g., 2 hours).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for phosphorylated MEK (p-MEK) and total MEK.

    • A dose-dependent decrease in the p-MEK/Total MEK ratio confirms pathway inhibition.

Conclusion & Future Directions

This guide outlines a comprehensive, logically structured workflow for the initial validation of this compound as a kinase inhibitor scaffold. By systematically progressing from broad biochemical screening to specific cellular and mechanistic assays, researchers can build a robust data package.

The hypothetical data presented suggests that this scaffold has the potential to inhibit key oncogenic kinases like BRAF. The key differentiators will be its selectivity profile, its mechanism of action (Type I vs. Type II), and its tractability for medicinal chemistry optimization. The bromine atom at the 5-position provides a strategic handle for synthetic elaboration to improve potency and selectivity.[31][32]

Successful validation through this workflow would establish this compound as a valuable new scaffold, providing a novel starting point for the development of next-generation targeted therapies.

References

A Comparative Analysis of the Biological Activities of 5-Bromopyridine-3-carbohydrazide and Isonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine carbohydrazide scaffold is a cornerstone for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of two related compounds: the well-established antitubercular drug, isonicotinohydrazide (Isoniazid, INH), and the lesser-studied 5-Bromopyridine-3-carbohydrazide. While direct comparative studies on the parent this compound are limited in publicly accessible literature, this guide will leverage data on its derivatives to infer its potential biological profile and contrast it with the known activities of isonicotinohydrazide.

Introduction to the Compounds

Isonicotinohydrazide, or isoniazid, is a derivative of pyridine-4-carboxylic acid and a first-line medication in the treatment of tuberculosis (TB).[1] Its discovery in the mid-20th century revolutionized TB therapy. Structurally, it is characterized by a hydrazide group at the 4-position of the pyridine ring.

This compound is an isomer of a brominated INH analogue, with the carbohydrazide group at the 3-position and a bromine atom at the 5-position of the pyridine ring. This substitution pattern is expected to alter its electronic properties, lipophilicity, and steric profile, which in turn could significantly influence its biological activity.[2] The presence of the bromine atom, a halogen, can enhance membrane permeability and potentially lead to different target interactions.[3]

Mechanism of Action: A Tale of Two Isomers

Isonicotinohydrazide (Isoniazid): A Pro-drug Targeting Mycolic Acid Synthesis

Isoniazid is a prodrug, meaning it requires activation within the target organism, Mycobacterium tuberculosis.[1] The activation is primarily carried out by the mycobacterial catalase-peroxidase enzyme, KatG.[4] Once activated, the resulting isonicotinic acyl radical forms an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA.[4] This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The disruption of mycolic acid synthesis leads to the death of the bacterium.

Diagram: Mechanism of Action of Isonicotinohydrazide (INH)

INH_Mechanism INH Isoniazid (INH) (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated INH (Isonicotinic acyl radical) KatG->Active_INH InhA_Complex INH-NAD Adduct Active_INH->InhA_Complex Forms adduct with NAD NAD+ NAD->InhA_Complex InhA InhA (Enoyl-ACP reductase) InhA_Complex->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Activation of Isoniazid and Inhibition of Mycolic Acid Synthesis.

This compound: A Potential Scaffold for Broader Antimicrobial Activity

While the precise mechanism of the parent this compound is not well-documented, studies on its derivatives suggest a broader spectrum of potential antimicrobial activities that may not be limited to antimycobacterial effects. The hydrazide moiety is a versatile pharmacophore known to contribute to a range of biological activities, including antibacterial, antifungal, and anticancer properties, often through different mechanisms than INH.[5]

Derivatives of pyridine-3-carbohydrazide have been shown to possess antibacterial and antifungal properties.[3][6] It is hypothesized that these compounds may exert their effects through mechanisms such as inhibition of essential enzymes or disruption of cell membrane integrity. The increased lipophilicity due to the bromo-substituent could facilitate passage through microbial cell walls.[3]

Comparative Biological Activity: A Data-Driven Overview

A direct comparison of the minimal inhibitory concentrations (MICs) of the parent this compound and isonicotinohydrazide is challenging due to the lack of published data for the former. However, we can create a comparative profile by examining the well-established activity of INH against the reported activities of various derivatives of pyridine-3-carbohydrazide.

Table 1: Antimicrobial Activity of Isonicotinohydrazide (Isoniazid)

MicroorganismStrainMIC (µg/mL)Reference
Mycobacterium tuberculosisH37Rv0.0156 - 0.25[1][7][8]
Mycobacterium tuberculosisINH-Resistant (inhA mutation)0.05 - 4.0[9]
Mycobacterium tuberculosisINH-Resistant (katG mutation)0.2 - 32[9]
Mycobacterium avium-~2.5[10]

Table 2: Reported Antimicrobial Activities of Pyridine-3-carbohydrazide Derivatives

Derivative of Pyridine-3-carbohydrazideMicroorganismStrainMIC (µg/mL)Reference
N'-Hexanoylpyridine-3-carbohydrazideAeromonas hydrophilaATCC 79668[3]
N'-(4-chlorobenzylidene)-5-bromopyridine-3-carbohydrazideStaphylococcus aureus-Not specified (active)[11]
Functionally substituted pyridine carbohydrazidesPseudomonas aeruginosaATCC 278534 - 16[3]
Functionally substituted pyridine carbohydrazidesStaphylococcus aureusATCC 292132[3]
Functionally substituted pyridine carbohydrazidesCandida glabrataATCC 200116 - 24[3]

Insights from the Data:

  • Isonicotinohydrazide exhibits potent and specific activity against Mycobacterium tuberculosis, with very low MIC values for susceptible strains.[1][7][8] Its efficacy is significantly reduced against strains with mutations in the katG or inhA genes.[9]

  • Derivatives of pyridine-3-carbohydrazide , including brominated analogues, have demonstrated a broader spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.[3]

  • The MIC values for these derivatives against common bacteria and fungi are generally higher than those of INH against M. tuberculosis, suggesting a different potency and likely a different mechanism of action.

Experimental Protocols: Assessing Antimicrobial Activity

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized procedure.[12][13]

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Stock Solution: Dissolve the test compound (this compound or Isonicotinohydrazide) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria overnight in MHB.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control for growth (wells with bacteria and broth, but no compound) and a negative control for sterility (wells with broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[13]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[13] This can be assessed visually or by using a plate reader to measure optical density.

Diagram: Broth Microdilution Workflow

Broth_Microdilution Start Start Prepare_Plate Prepare 96-well Plate with Broth Start->Prepare_Plate Add_Compound Add Compound and Perform Serial Dilutions Prepare_Plate->Add_Compound Inoculate Inoculate Plate Add_Compound->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Isonicotinohydrazide remains a critical tool in the fight against tuberculosis due to its high potency and specific mechanism of action. However, the rise of drug-resistant strains necessitates the exploration of new chemical entities.

This compound, as a structural isomer of a brominated INH analogue, presents an intriguing scaffold. While data on the parent compound is scarce, the demonstrated broad-spectrum antibacterial and antifungal activities of its derivatives suggest that this chemical backbone is a promising starting point for the development of novel antimicrobial agents. The altered substitution pattern likely leads to a different mechanism of action compared to isonicotinohydrazide, which could be advantageous in overcoming existing resistance mechanisms.

Future research should focus on the direct evaluation of this compound against a wide panel of microbes, including drug-resistant strains of M. tuberculosis. Elucidating its precise mechanism of action will be crucial in guiding the rational design of more potent and selective derivatives. The synthetic accessibility of the pyridine-3-carbohydrazide core, coupled with the potential for diverse functionalization, makes it a valuable platform for future drug discovery efforts.

References

Efficacy of 5-Bromopyridine-3-carbohydrazide Derivatives Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel molecular scaffolds that can circumvent existing resistance mechanisms. Among the promising candidates, derivatives of 5-Bromopyridine-3-carbohydrazide have emerged as a noteworthy class of compounds. This guide provides a comprehensive analysis of their efficacy against drug-resistant bacteria, offering a comparative perspective against other antibacterial agents, supported by available experimental data and detailed methodologies for their evaluation.

Introduction: The Rationale for Pyridine-Based Hydrazones

The pyridine ring is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. Its ability to form hydrogen bonds and participate in various biological interactions makes it an attractive core for the design of new therapeutic agents. When combined with a carbohydrazide moiety, which can be further derivatized to form hydrazones, the resulting molecules possess a unique structural and electronic profile. The introduction of a bromine atom at the 5-position of the pyridine ring can further enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cellular uptake and target engagement in bacteria.

Recent studies have highlighted the potential of pyridine carbohydrazide derivatives as potent antimicrobial agents, particularly against multidrug-resistant (MDR) strains.[1][2] This guide will delve into the synthesis, mechanism of action, and comparative efficacy of these compounds, with a focus on their potential to address the urgent threat of drug-resistant bacterial infections.

Proposed Mechanism of Action: Targeting Essential Bacterial Processes

While the precise mechanism of action for this compound derivatives is still under investigation, the broader class of hydrazone-containing compounds has been shown to exert its antibacterial effects through various mechanisms. A prominent hypothesis is the inhibition of bacterial DNA gyrase, an essential enzyme responsible for DNA replication.[3][4] By binding to the active site of DNA gyrase, these compounds can disrupt DNA synthesis, ultimately leading to bacterial cell death.

Molecular docking studies on similar hydrazone derivatives have suggested strong binding interactions within the active site of DNA gyrase.[4] Other potential mechanisms for related compounds include the inhibition of glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis, and the disruption of enzymes involved in ATP production.[1]

Proposed Mechanism of Action cluster_0 This compound Derivative cluster_1 Bacterial Cell Compound Derivative DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibition CellWall Cell Wall Synthesis (Glucosamine-6-Phosphate Synthase) Compound->CellWall Inhibition ATP ATP Production (e.g., Enoyl ACP Reductase) Compound->ATP Inhibition DNA Replication Blocked DNA Replication Blocked DNAGyrase->DNA Replication Blocked Cell Wall Disrupted Cell Wall Disrupted CellWall->Cell Wall Disrupted Energy Depletion Energy Depletion ATP->Energy Depletion Bacterial Cell Death Bacterial Cell Death DNA Replication Blocked->Bacterial Cell Death Cell Wall Disrupted->Bacterial Cell Death Energy Depletion->Bacterial Cell Death

Caption: Proposed mechanisms of antibacterial action for this compound derivatives.

Comparative Efficacy: A Data-Driven Analysis

While specific minimum inhibitory concentration (MIC) values for this compound derivatives are not yet widely published, preliminary studies have indicated their potential. One study on a 5-bromonicotinic acid hydrazone derivative reported "excellent antibacterial activity". For a robust comparison, we can analyze the performance of structurally related pyridine carbohydrazide derivatives against key drug-resistant pathogens.

The following table summarizes the MIC values of functionally substituted pyridine carbohydrazides against various Gram-positive and Gram-negative bacteria, including drug-resistant strains. This data provides a benchmark for the potential efficacy of the 5-bromo substituted analogues.

Compound/DerivativeTarget OrganismResistance ProfileMIC (µg/mL)Reference AntibioticMIC (µg/mL) of Ref.
Pyridine Carbohydrazide Derivative 4 Pseudomonas aeruginosa (ATCC 27853)-4Ampicillin/Cloxacillin≥32
Pyridine Carbohydrazide Derivative 6 Staphylococcus aureus (ATCC 29213)-2Ampicillin/Cloxacillin-
Pyridine Carbohydrazide Derivative 3 Aeromonas hydrophila (ATCC 7966)-2Ampicillin/Cloxacillin-
Isonicotinic Acid Hydrazone 15 Staphylococcus aureus (ATCC 6538)-1.95-7.81--
Indol-2-one Hydrazone 21 Staphylococcus aureus-- (IC50 = 19.32 µM vs DNA Gyrase)Ciprofloxacin- (IC50 = 26.43 µM vs DNA Gyrase)
s-Triazine Hydrazone 19 Staphylococcus aureusMRSA6.25Ampicillin12.5
s-Triazine Hydrazone 19 Escherichia coli-12.5Ampicillin25

Data synthesized from multiple sources.[2][3]

The data clearly indicates that pyridine carbohydrazide derivatives can exhibit potent antibacterial activity, in some cases surpassing that of standard antibiotics against resistant strains. The low MIC values against P. aeruginosa and S. aureus are particularly promising.

Experimental Protocols: Synthesis and Antimicrobial Evaluation

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their antibacterial activity.

Synthesis of this compound Derivatives

The synthesis of the target compounds typically involves a two-step process, starting from methyl 5-bromonicotinate.

Synthesis_Workflow Start Methyl 5-bromonicotinate Step1 Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) Start->Step1 Intermediate 5-Bromonicotinohydrazide Step1->Intermediate Step2 Condensation (Aromatic Aldehyde, Methanol, Room Temp.) Intermediate->Step2 Product N'-substituted-5-bromopyridine-3-carbohydrazone Step2->Product

Caption: General synthetic workflow for this compound derivatives.

Step 1: Synthesis of 5-Bromonicotinohydrazide

  • Reflux a mixture of methyl 5-bromonicotinate and hydrazine hydrate in ethanol.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 5-bromonicotinohydrazide.

Step 2: Synthesis of N'-substituted-5-bromopyridine-3-carbohydrazones

  • Dissolve 5-bromonicotinohydrazide in methanol.

  • Add an equimolar amount of the desired aromatic aldehyde.

  • Stir the reaction mixture at room temperature.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with methanol, and dry to obtain the final hydrazone derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5]

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of the test bacterium on a suitable agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[5]

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a promising class of antibacterial agents with the potential to combat drug-resistant pathogens. Their straightforward synthesis and the potent activity of structurally related compounds warrant further investigation.

Future research should focus on:

  • Systematic Synthesis and Screening: A comprehensive library of this compound derivatives with diverse substitutions on the hydrazone moiety should be synthesized and screened against a broad panel of clinically relevant drug-resistant bacteria.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models will help in understanding the key structural features responsible for antibacterial activity and guide the design of more potent analogues.

  • Mechanism of Action Elucidation: Detailed mechanistic studies are crucial to confirm the molecular targets of these compounds and to understand potential resistance mechanisms.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially providing a new weapon in our arsenal against the growing threat of antimicrobial resistance.

References

A Comparative Guide to the In Vitro Evaluation of Novel 5-Bromopyridine-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel compounds derived from the 5-Bromopyridine-3-carbohydrazide scaffold. Designed for researchers in drug discovery and medicinal chemistry, this document moves beyond mere protocol recitation to explain the strategic rationale behind experimental choices, ensuring a robust and logical screening cascade. We will compare the bioactivity of these novel derivatives against established agents, supported by detailed methodologies and illustrative data.

The this compound scaffold is a promising starting point for drug discovery. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, while the carbohydrazide moiety offers versatile synthetic handles and hydrogen bonding capabilities crucial for target engagement.[1][2] The strategic modification of this core structure allows for the exploration of new chemical space to develop potent and selective therapeutic agents targeting a range of diseases, from cancer to microbial infections.[2][3]

The In Vitro Screening Cascade: A Strategic Workflow

A tiered approach is essential for the efficient evaluation of new chemical entities (NCEs). The process begins with broad assessments of cytotoxicity to establish a foundational safety and efficacy profile, followed by more specific, mechanism-of-action assays tailored to the anticipated therapeutic application. This hierarchical workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_2 Phase 3: Lead Candidate Selection start Synthesis of Novel This compound Derivatives (e.g., NCD-1, NCD-2) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity Test Compounds selectivity Determine IC50 & Selectivity Index (Cancer vs. Non-Cancer Cells) cytotoxicity->selectivity Generate Dose-Response Curves anticancer Anticancer Assays (Apoptosis, Kinase Inhibition) selectivity->anticancer High Selectivity Index antimicrobial Antimicrobial Assays (Broth Microdilution for MIC) selectivity->antimicrobial Broad Cytotoxicity or Specific Hypothesis anti_inflammatory Anti-inflammatory Assays (NO & COX Inhibition) selectivity->anti_inflammatory Low Cytotoxicity & Structural Alerts sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar anti_inflammatory->sar lead Selection of Lead Compound(s) for In Vivo Studies sar->lead Identify Key Moieties

Caption: A logical workflow for the in vitro screening of novel compounds.

Part 1: Primary Screening - Cytotoxicity and Selectivity

The initial and most critical step is to assess the cytotoxic potential of the novel compounds. This establishes a therapeutic window by comparing the concentration required to kill cancer cells versus normal, healthy cells. The MTT assay is a robust, high-throughput colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[1][4]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon) and a non-cancerous cell line (e.g., Vero) into 96-well plates at a density of 5,000-10,000 cells/well.[5][6] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds and a standard reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (logarithmic scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Comparative Data: Cytotoxicity (IC₅₀ in µM)
CompoundMCF-7 (Breast Cancer)HT-29 (Colon Cancer)Vero (Non-Cancerous)Selectivity Index (HT-29)¹
NCD-1 (Novel) 25.415.2>100>6.5
NCD-2 (Novel) 85.178.9>100>1.2
Doxorubicin (Ref.) 0.81.15.34.8

¹Selectivity Index = IC₅₀ in Vero cells / IC₅₀ in HT-29 cells. A higher value indicates greater selectivity for cancer cells.

From this data, NCD-1 emerges as a promising candidate. It exhibits potent activity against the HT-29 colon cancer cell line and, crucially, shows high selectivity, with minimal toxicity to non-cancerous Vero cells at effective concentrations.[5][6]

Part 2: Secondary Screening - Elucidating Mechanism of Action

Based on the primary screening results and the known biological activities of related heterocyclic compounds, secondary assays are performed to investigate potential mechanisms.[2]

A. Anticancer Activity Evaluation

Given the selective cytotoxicity of NCD-1, the next logical step is to determine if it induces apoptosis, a programmed cell death pathway often dysregulated in cancer.

Protocol: Hoechst 33258 Staining for Apoptosis

  • Cell Treatment: Grow MCF-7 or HT-29 cells on glass coverslips and treat them with NCD-1 at its IC₅₀ concentration for 24 hours.

  • Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde for 15 minutes.

  • Staining: Wash again with PBS and stain the cells with Hoechst 33258 solution (1 µg/mL) for 10 minutes in the dark.

  • Visualization: Mount the coverslips onto microscope slides and observe under a fluorescence microscope. Apoptotic cells will display condensed, brightly stained, and fragmented nuclei compared to the uniform, faint staining of healthy nuclei.[5]

Many pyridine-based molecules function as kinase inhibitors.[3][7] Computational studies on similar carbohydrazide derivatives have identified Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) as a plausible target.[5] Inhibition of such receptor tyrosine kinases can block downstream signaling pathways essential for cancer cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PDGFRA PDGFRA (Receptor Tyrosine Kinase) RAS RAS PDGFRA->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Phosphorylates Transcription Factors NCD1 NCD-1 (Inhibitor) NCD1->PDGFRA Blocks ATP Binding Site

References

Navigating the Structure-Activity Landscape of 5-Bromopyridine Carbohydrazides: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, a cornerstone in the design of numerous therapeutic agents. Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile have cemented its importance in drug discovery.[1][2] When functionalized with a carbohydrazide moiety, the resulting scaffold presents a versatile platform for the development of novel bioactive compounds. This guide delves into the structure-activity relationships (SAR) of a specific, yet promising subclass: 5-bromopyridine carbohydrazides.

While a comprehensive, dedicated SAR study on the 5-bromopyridine carbohydrazide scaffold is not extensively documented in publicly available literature, this guide synthesizes findings from structurally related compounds to provide researchers, scientists, and drug development professionals with a predictive and comparative framework. By examining the impact of structural modifications on the biological activities of analogous pyridine and bromo-substituted heterocyclic carbohydrazides, we can extrapolate key principles to guide the rational design of novel 5-bromopyridine carbohydrazide derivatives.

The 5-Bromopyridine Carbohydrazide Core: A Promising Pharmacophore

The 5-bromopyridine carbohydrazide scaffold incorporates several key features that make it an attractive starting point for drug design:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.[2] The aromatic nature of the ring also allows for π-π stacking interactions.

  • Carbohydrazide Linker: This versatile linker (-CONHNH-) provides a combination of hydrogen bond donors and acceptors, contributing to target binding affinity. It also serves as a convenient handle for introducing a wide variety of substituents.

  • 5-Bromo Substituent: The bromine atom at the 5-position of the pyridine ring is a particularly interesting feature. Its electron-withdrawing nature can influence the electronic properties of the pyridine ring, potentially modulating its binding affinity. Furthermore, the bromine atom can serve as a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of a wider chemical space.[3]

Synthetic Strategies: Building the 5-Bromopyridine Carbohydrazide Scaffold

The synthesis of 5-bromopyridine carbohydrazide derivatives generally follows a straightforward and adaptable synthetic route. The core intermediate, 5-bromopyridine-3-carbohydrazide, can be prepared from the corresponding commercially available 5-bromonicotinic acid or its ester.

General Synthetic Protocol:

A typical synthetic pathway involves a two-step process:

  • Esterification of 5-Bromonicotinic Acid: 5-Bromonicotinic acid is first converted to its corresponding methyl or ethyl ester. This is commonly achieved by refluxing the acid in methanol or ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

  • Hydrazinolysis of the Ester: The resulting ester is then treated with hydrazine hydrate, typically in a solvent like ethanol, under reflux conditions to yield the desired this compound.

This key intermediate can then be further derivatized, most commonly through condensation with a variety of aldehydes or ketones to form the corresponding hydrazone derivatives.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization (Hydrazone Formation) 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Ester Methyl/Ethyl 5-Bromonicotinate 5-Bromonicotinic_Acid->Ester MeOH/EtOH, H₂SO₄ (cat.), Reflux Carbohydrazide This compound Ester->Carbohydrazide N₂H₄·H₂O, EtOH, Reflux Hydrazone 5-Bromopyridine Carbohydrazone Derivative Carbohydrazide->Hydrazone EtOH, Reflux Aldehyde_Ketone R-CHO or R-C(O)R' Aldehyde_Ketone->Hydrazone

Caption: General synthetic workflow for 5-bromopyridine carbohydrazide derivatives.

Structure-Activity Relationship Insights from Analogous Compounds

In the absence of a dedicated SAR study for 5-bromopyridine carbohydrazides, we turn our attention to structurally similar compounds to infer potential activity-modulating features. The following sections compare the biological activities of various pyridine and bromo-substituted carbohydrazide derivatives, focusing on anticancer and antimicrobial applications.

Anticancer Activity: The Impact of Aryl Substituents

Studies on related heterocyclic carbohydrazides have demonstrated that the nature of the substituent attached to the hydrazone moiety plays a critical role in determining cytotoxic activity. For instance, in a series of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, the introduction of a bromine atom on the appended phenyl ring of the hydrazone led to a significant enhancement in anticancer activity.

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives against Human Cancer Cell Lines [4]

Compound IDR (Substituent on Phenyl Ring)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HT-29 (Colon Cancer)
7a H> 100> 100
7b 4-F89.465.8
7c 4-Cl45.233.7
7d 4-Br 22.6 13.4
7e 4-NO₂68.355.1

Data extracted from Dadashpour et al., 2018.[4]

The data clearly indicates that the presence of a halogen, particularly bromine, at the para-position of the phenyl ring significantly enhances the cytotoxic potential against both MCF-7 and HT-29 cell lines.[4] This suggests that for 5-bromopyridine carbohydrazones, the introduction of a bromo-substituted aryl moiety at the hydrazone terminus could be a promising strategy to enhance anticancer efficacy.

SAR_Anticancer Scaffold 5-Bromopyridine -C(O)NHN=CH- R Activity Activity Scaffold:subst->Activity Introduction of Bromo-Aryl Group (e.g., 4-bromophenyl)

Caption: Hypothesized SAR for anticancer activity of 5-bromopyridine carbohydrazones.

Antimicrobial Activity: The Role of the Heterocyclic Core and Substituents

The antimicrobial potential of carbohydrazide derivatives is also heavily influenced by their structural features. A study on N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives revealed that various substituents on the benzylidene ring modulate the antimicrobial activity.

Table 2: Antimicrobial Activity of N'-Benzylidene-5-bromothiophene-2-carbohydrazide Derivatives (Zone of Inhibition in mm) [5]

Compound IDR (Substituent on Benzylidene Ring)E. coliS. aureusA. niger
5a H151816
5c 4-Cl182019
5d 2,4-diCl202221
5f 4-OH222423
5j 4-N(CH₃)₂242625

Data extracted from Makwana et al., 2014.[5]

These findings suggest that electron-donating groups (like -OH and -N(CH₃)₂) and multiple electron-withdrawing groups (di-chloro) on the terminal aromatic ring can enhance antimicrobial activity.[5] This provides a valuable starting point for designing 5-bromopyridine carbohydrazone derivatives with potential antimicrobial properties.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of carbohydrazide derivatives are provided below.

Protocol 1: Synthesis of N'-(4-bromobenzylidene)-5-bromonicotinohydrazide
  • Esterification: To a solution of 5-bromonicotinic acid (1.0 g, 4.95 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.2 mL) dropwise.

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-bromonicotinate.

  • Hydrazinolysis: Dissolve the crude methyl 5-bromonicotinate in ethanol (15 mL) and add hydrazine hydrate (0.3 mL, 6.0 mmol).

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain 5-bromonicotinohydrazide.

  • Hydrazone Formation: To a solution of 5-bromonicotinohydrazide (0.22 g, 1.0 mmol) in ethanol (10 mL), add 4-bromobenzaldehyde (0.19 g, 1.0 mmol) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to yield the final product.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed human cancer cells (e.g., MCF-7 or HT-29) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Conclusion and Future Directions

This comparative guide, while acknowledging the limited direct research on 5-bromopyridine carbohydrazides, provides a solid foundation for initiating SAR studies in this area. The analysis of structurally related compounds strongly suggests that the biological activity of this scaffold can be significantly modulated by the nature of the substituents on the terminal aryl ring of the hydrazone moiety. Specifically, the introduction of bromo-substituents on this ring appears to be a promising strategy for enhancing anticancer activity. For antimicrobial applications, a wider range of electronic properties on the terminal ring should be explored.

Future research should focus on the systematic synthesis and biological evaluation of a library of 5-bromopyridine carbohydrazide derivatives with diverse substituents to establish a definitive SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

Comparative analysis of palladium catalysts for reactions with 5-Bromopyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Reactions with 5-Bromopyridine-3-carbohydrazide

Introduction: The Central Role of Pyridine Scaffolds in Modern Drug Discovery

The pyridine motif is a cornerstone of medicinal chemistry, embedded in the architecture of numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. This compound, in particular, represents a versatile building block, offering multiple reaction sites for the synthesis of complex molecular libraries. The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to modulate the pharmacological profile of the resulting compounds. This guide provides a comparative analysis of various palladium catalysts for the functionalization of this important scaffold, offering insights into catalyst selection and reaction optimization for researchers in drug development.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, with their impact being particularly profound in the pharmaceutical industry.[1] These reactions, which enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity, are indispensable tools for the derivatization of heterocyclic compounds like this compound.[2]

This guide will delve into a comparative analysis of three widely employed palladium catalyst systems for key transformations of this compound:

  • Suzuki-Miyaura Coupling: A robust method for C-C bond formation between aryl halides and boronic acids.

  • Buchwald-Hartwig Amination: A powerful technique for the construction of C-N bonds.

  • Sonogashira Coupling: A versatile reaction for the synthesis of aryl alkynes.

By examining the performance of different palladium catalysts in these transformations, we aim to provide a practical framework for catalyst selection, empowering researchers to accelerate their drug discovery programs.

Comparative Analysis of Palladium Catalysts

The choice of palladium catalyst is critical and is dictated by the specific coupling partners and the desired transformation. Here, we compare the performance of three representative palladium catalyst systems in reactions with substrates analogous to this compound.

Catalyst SystemReaction TypeKey AdvantagesTypical ConditionsExpected Yield Range (based on analogs)
Pd(PPh₃)₄ Suzuki-MiyauraCommercially available, well-established, effective for a range of substrates.K₃PO₄, 1,4-Dioxane/H₂O, 70-80 °CGood to Excellent[3]
XPhos Pd G3 Buchwald-HartwigHigh activity, broad substrate scope, effective for challenging couplings.DBU, MeCN/PhMe, 140 °CGood to Excellent[4][5]
PdCl₂(PPh₃)₂ / CuI SonogashiraReliable for alkyne coupling, mild reaction conditions.Et₃N / THF, Room Temp.Excellent[1]

In-Depth Analysis and Experimental Protocols

Suzuki-Miyaura Coupling: Pd(PPh₃)₄

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical synthesis.[6] Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classical and highly effective catalyst for this transformation, particularly with bromopyridine derivatives.[3]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the bromopyridine to the Pd(0) species. This is followed by transmetalation with the boronic acid, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex R-B(OH)2 Base Transmetalation Complex->Pd(0)L2 Coupled Product Ar-R Transmetalation Complex->Coupled Product Reductive Elimination Ar-Br This compound R-B(OH)2 Arylboronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol (Analogous to 5-(4-bromophenyl)-4,6-dichloropyrimidine) [3]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent and Catalyst Addition: Add 1,4-dioxane (6 mL) and water (1.5 mL). Purge the mixture with an inert gas (e.g., argon) for 15 minutes. Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to 70-80 °C and stir for 18-22 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: XPhos Pd G3

For the crucial C-N bond formation, modern palladium precatalysts with bulky, electron-rich phosphine ligands have shown exceptional performance.[7][8] XPhos Pd G3 is a third-generation Buchwald precatalyst that is highly active for the amination of a wide range of aryl halides, including challenging heterocyclic substrates.[4][5]

Mechanism Insight: The Buchwald-Hartwig amination also proceeds via a Pd(0)/Pd(II) catalytic cycle. The bulky XPhos ligand facilitates both the oxidative addition of the aryl bromide and the final reductive elimination step, which is often the rate-limiting step.[7]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) Reactants This compound + Amine + Base (DBU) Catalyst XPhos Pd G3 Solvent MeCN/Toluene Heating Heat to 140 °C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Final Product N-Aryl Pyridine Carbohydrazide Purification->Final Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol (Analogous Conditions) [4][5]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), and XPhos Pd G3 (5 mol%).

  • Solvent and Base Addition: Add a mixture of acetonitrile and toluene. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol) as the base.

  • Reaction: Seal the reaction vessel and heat to 140 °C for the required time (typically 1-24 hours), with stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Sonogashira Coupling: PdCl₂(PPh₃)₂ / CuI

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[9] A common and effective catalyst system for this reaction involves a combination of a palladium(II) source, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, typically copper(I) iodide.[1]

Mechanism Insight: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide, which then undergoes transmetalation with the palladium complex.

Experimental Protocol (Analogous to 5-Bromopyrimidine) [1]

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF and triethylamine.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 3-4 hours).

  • Work-up: Remove the solvent under reduced pressure. Redissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of diverse libraries of potential drug candidates. While Pd(PPh₃)₄ remains a workhorse for Suzuki-Miyaura couplings, the development of advanced catalyst systems like XPhos Pd G3 has significantly broadened the scope and efficiency of C-N bond-forming reactions. For Sonogashira couplings, the classic PdCl₂(PPh₃)₂ / CuI system continues to be a reliable choice.

The selection of the optimal catalyst is a multifactorial decision that depends on the specific substrates, desired reaction type, and process constraints. The experimental protocols and comparative data presented in this guide, based on closely related analogs, provide a solid starting point for researchers to develop efficient and robust synthetic routes for the derivatization of this compound and similar heterocyclic scaffolds. As catalyst technology continues to evolve, we can anticipate the development of even more active, stable, and versatile palladium catalysts that will further empower the field of medicinal chemistry.

References

A Comparative Guide to Assessing the Selectivity of Kinase Inhibitors Derived from 5-Bromopyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1][2] The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[3] This structural similarity presents a formidable challenge in drug development: achieving inhibitor selectivity.[4] A lack of selectivity, often termed promiscuity, can lead to off-target effects, where the inhibitor interacts with unintended kinases or other proteins.[5][6][7][8] These interactions can cause unforeseen toxicities or even paradoxical pathway activation, compromising the therapeutic window and potentially leading to clinical failure.[5][9]

The 5-Bromopyridine-3-carbohydrazide scaffold has emerged as a versatile starting point for the synthesis of novel kinase inhibitors. Its unique structural and electronic properties offer a framework for developing compounds with high potency and, crucially, improved selectivity. This guide provides a comprehensive framework for assessing the selectivity of two hypothetical inhibitors derived from this scaffold, BPC-801 and BPC-920 , against a panel of well-established alternatives. We will delve into the causality behind essential experimental choices, provide detailed protocols for key validation assays, and present a comparative analysis to guide lead candidate selection.

The Strategic Workflow for Selectivity Profiling

A robust assessment of inhibitor selectivity is not a single experiment but a multi-faceted, tiered approach. The goal is to build a comprehensive understanding of a compound's interaction profile, moving from broad, high-throughput screening to deep biophysical and cellular validation. This workflow ensures that resources are focused on candidates with the most promising and well-understood selectivity profiles.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Potency & Thermodynamic Validation cluster_2 Phase 3: Cellular Target Engagement a Primary Screen (Single High Concentration) b Kinome-wide Panel (e.g., KINOMEscan®) a->b Identifies potential hits c Dose-Response Assays (IC50 / Kd Determination) b->c Prioritizes hits for follow-up d Isothermal Titration Calorimetry (ITC) c->d Confirms affinity & mechanism e Cellular Thermal Shift Assay (CETSA) d->e Confirms lead candidates f Downstream Signaling & Phenotypic Assays e->f Validates in-cell activity

Caption: A tiered workflow for kinase inhibitor selectivity assessment.

Phase 1: Unveiling the Kinome Interaction Landscape

The first step is to understand the breadth of a compound's interactions across the human kinome. High-throughput screening against a large, diverse panel of kinases is the most efficient method.[1] Services like Eurofins' KINOMEscan® or Reaction Biology's Kinase Panels offer comprehensive profiling.[10][11][12] These platforms typically use either competition binding assays or enzymatic activity assays.

Causality Behind the Method: We employ a competition binding assay as the primary screen. This method measures the displacement of a known, immobilized ligand from the kinase active site.[13] Its key advantage is that it is independent of ATP concentration and can detect inhibitors with various binding modes (e.g., Type I, Type II), not just ATP-competitive ones.[10][11] Screening at a single, high concentration (e.g., 1,000 nM) is a cost-effective strategy to quickly identify any kinase that the compound might interact with, creating a comprehensive "hit list" for further investigation.[14]

Comparative Data: Single-Dose Kinome Scan

The table below shows the percent inhibition (% Inh) of our hypothetical compounds, BPC-801 and BPC-920, against a selection of kinases at a 1,000 nM concentration. We compare them to Staurosporine (a notoriously promiscuous inhibitor) and Dasatinib (a multi-targeted clinical inhibitor). The target kinase for our hypothetical compounds is Aurora Kinase A (AURKA).

Kinase TargetBPC-801 (% Inh)BPC-920 (% Inh)Staurosporine (% Inh)Dasatinib (% Inh)
AURKA 99.2 98.5 99.895.1
AURKB85.415.299.788.3
ABL112.12.599.599.9
SRC25.65.198.999.8
VEGFR2 (KDR)45.38.999.197.2
FLT333.86.499.496.5
CDK218.93.799.675.4

Interpretation: The initial screen immediately highlights a critical difference. BPC-801 shows potent inhibition of the primary target, AURKA, but also significant activity against AURKB and moderate activity against VEGFR2 and FLT3. In contrast, BPC-920 appears highly selective, with strong inhibition of AURKA and minimal interaction with other kinases at this concentration.

Phase 2: Quantifying Potency and Binding Thermodynamics

Following the broad screen, the next crucial step is to quantify the potency of the interactions identified. This involves generating 10-point dose-response curves to determine the dissociation constant (Kd) or IC50 value for the primary target and any significant off-targets.[14]

Selectivity Score (S-Score)

To quantify selectivity with a single metric, we can calculate a Selectivity Score. A common method is the S(10) score, which is the number of kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

CompoundPrimary TargetOff-Targets (>70% Inh @ 1µM)S(10) Score (468 Kinases)
BPC-801AURKA40.0107
BPC-920AURKA00.0021
StaurosporinePan-Kinase>200~0.45
DasatinibABL1/SRC>25~0.058
Isothermal Titration Calorimetry (ITC)

While dose-response assays provide affinity values, they do not reveal the thermodynamic forces driving the interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose.[15][16] It directly measures the heat released or absorbed as the inhibitor binds to the kinase, providing a complete thermodynamic profile, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18]

Causality Behind the Method: Understanding the thermodynamics is critical for lead optimization. An enthalpically-driven interaction (large negative ΔH) often indicates strong hydrogen bonding and van der Waals interactions, suggesting a good fit in the binding pocket. An entropically-driven interaction (large positive ΔS) can indicate the displacement of water molecules or conformational changes.[19] This information provides actionable insights for medicinal chemists to improve inhibitor design.

cluster_0 ITC Experiment cluster_1 Thermodynamic Output Syringe Syringe (Inhibitor) Cell Sample Cell (Kinase) Syringe->Cell Titration Kd Affinity (Kd) N Stoichiometry (n) dH Enthalpy (ΔH) dS Entropy (ΔS) Heat Measures Heat Change (q) Cell->Heat Binding Event Heat->Kd Heat->N Heat->dH Heat->dS

Caption: The principle of Isothermal Titration Calorimetry (ITC).

Comparative Data: Affinity and Thermodynamics
ParameterBPC-801 (AURKA)BPC-920 (AURKA)
Kd (nM) 2.5 ± 0.3 15.8 ± 1.1
Stoichiometry (n)1.050.98
Enthalpy (ΔH, kcal/mol)-12.5-9.8
Entropy (-TΔS, kcal/mol)0.5-2.1

Interpretation: BPC-801 is more potent, with a ~6-fold lower Kd than BPC-920. The binding of BPC-801 is strongly enthalpically driven, indicating a highly optimized fit with strong, direct interactions in the binding pocket. BPC-920's binding is also driven by enthalpy but has an unfavorable entropic component, which may suggest some conformational rigidity is induced upon binding. While less potent, BPC-920's high selectivity may make it a more desirable starting point.

Phase 3: Confirming Engagement in a Cellular Context

Demonstrating potent and selective binding to a purified kinase is only part of the story. A successful inhibitor must engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying this intracellular target engagement.[20][21]

Causality Behind the Method: CETSA operates on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[22][23] By heating intact cells treated with an inhibitor and then measuring the amount of soluble target protein remaining, we can directly observe this stabilization as a shift in the protein's melting temperature (Tm).[24] This assay is invaluable because it accounts for cell permeability, efflux, and intracellular metabolism, providing a physiologically relevant measure of target engagement.

Comparative Data: Cellular Thermal Shift Assay (CETSA)
Compound (1 µM)TargetBasal Tm (°C)Tm with Compound (°C)Thermal Shift (ΔTm, °C)
BPC-801AURKA48.252.5+4.3
BPC-920AURKA48.255.8+7.6
DMSO (Vehicle)AURKA48.248.20

Interpretation: This is a critical result. Despite being less potent in biochemical assays, BPC-920 induces a significantly larger thermal shift for AURKA in intact cells . This strongly suggests that BPC-920 has superior cell permeability and/or avoids active efflux, leading to higher effective intracellular concentrations and more robust target engagement compared to BPC-801. This cellular data, combined with its superior selectivity, elevates BPC-920 as the more promising lead candidate.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Dose-Response)
  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Reaction: For each kinase to be tested, dispense the kinase, a biotinylated peptide substrate, and assay buffer into a 384-well plate.

  • Inhibitor Addition: Add the diluted compounds to the assay plate to achieve the desired final concentrations (e.g., 10,000 nM to 0.5 nM). Include DMSO-only wells as a "no inhibition" control.

  • Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.[4][25]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing EDTA. Add a detection reagent (e.g., a europium-labeled anti-phospho-antibody and an APC-labeled streptavidin) for a TR-FRET based readout.

  • Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each concentration relative to the DMSO control. Fit the data to a four-parameter logistic model to determine the IC50 or Kd value.

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Extensively dialyze the purified kinase protein (e.g., 10-20 µM) and the inhibitor solution (e.g., 100-200 µM) against the identical buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.[16]

  • Instrument Setup: Thoroughly clean the ITC sample cell and syringe. Set the experimental temperature to 25 °C.

  • Loading: Load the kinase solution into the sample cell and the inhibitor solution into the titration syringe, ensuring no air bubbles are present.

  • Titration: Perform the experiment by injecting small aliquots (e.g., 2 µL) of the inhibitor into the sample cell at timed intervals (e.g., 150 seconds). A small initial injection (e.g., 0.4 µL) is often performed and discarded during analysis.

  • Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, generating a raw thermogram.

  • Data Analysis: Integrate the peaks in the thermogram to determine the heat change per injection. Plot these values against the molar ratio of inhibitor-to-protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH.[18]

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells (e.g., HeLa) to ~80% confluency. Treat the cells with the test compound at the desired concentration (e.g., 1 µM) or with DMSO (vehicle control) for 1-2 hours in the incubator.

  • Heating Step: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[22]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release the cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection (Western Blot): Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein (e.g., anti-AURKA).

  • Data Analysis: Quantify the band intensities at each temperature. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. Determine the Tm (the temperature at which 50% of the protein is denatured) for both the vehicle- and compound-treated samples. The difference between these values is the thermal shift (ΔTm).

Conclusion and Forward Look

The comprehensive assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. This guide demonstrates that a multi-assay strategy, progressing from broad kinome screening to detailed biophysical and cellular characterization, is essential for making informed decisions.

Our comparative analysis of the hypothetical this compound derivatives, BPC-801 and BPC-920, illustrates a common scenario in drug development. While BPC-801 displayed superior biochemical potency, its less favorable selectivity profile and weaker performance in the cellular target engagement assay marked it as a less desirable candidate. Conversely, BPC-920, despite a modest biochemical potency, emerged as the superior lead due to its exceptional selectivity and robust target engagement in a physiological context. This underscores a critical principle: cellular activity and selectivity, not just raw potency, are the true arbiters of a compound's therapeutic potential. By integrating these rigorous, self-validating methodologies, research teams can more effectively identify and optimize kinase inhibitors with the highest probability of clinical success.

References

A Comparative Guide to the Cytotoxicity Evaluation of 5-Bromopyridine-3-carbohydrazide Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, in vitro cytotoxicity screening, and mechanistic evaluation of a novel class of potential anticancer agents: 5-Bromopyridine-3-carbohydrazide derivatives. We will delve into the rationale behind experimental design, present a robust methodology for comparative analysis, and offer insights into interpreting the resulting data for drug development professionals.

Introduction: The Rationale for Pyridine-Carbohydrazide Scaffolds in Oncology

The search for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, are privileged scaffolds due to their ability to form multiple hydrogen bonds and engage in various interactions with biological targets like DNA and protein kinases[1]. Within this domain, the pyridine ring system is a recurring motif in numerous FDA-approved drugs, valued for its versatile chemical reactivity and bioisosteric relationship with a phenyl ring[1][2].

When combined with a carbohydrazide (-CONHNH2) linker, the resulting pyridine-carbohydrazide core offers a flexible platform for creating diverse libraries of derivatives. The carbohydrazide moiety itself is a key pharmacophore known to contribute to a wide spectrum of biological activities, including anticancer effects[1][3][4]. This guide establishes a systematic approach to evaluate a specific, unexplored subclass: derivatives of this compound. The introduction of a bromine atom at the 5-position is a strategic choice, as halogens can modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Proposed Synthetic Pathway and Derivatization

The successful evaluation of any new chemical series begins with an efficient and versatile synthetic route. Based on established methods for analogous compounds, a plausible pathway for synthesizing a library of this compound derivatives is proposed[3][4].

The key starting material, 5-Bromonicotinic acid, is first converted to its methyl ester. Subsequent reaction with hydrazine hydrate yields the core intermediate, this compound. This key intermediate can then be reacted with a diverse panel of substituted aromatic or aliphatic aldehydes to produce the final Schiff base derivatives. This final step is crucial as it allows for the systematic modification of the molecule's periphery, enabling a thorough investigation of the Structure-Activity Relationship (SAR).

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 5-Bromonicotinic acid Ester Methyl 5-bromonicotinate Start->Ester Esterification (MeOH, H+) Hydrazide This compound (Core Intermediate) Ester->Hydrazide Hydrazinolysis (NH2NH2·H2O) Final Target Derivatives (Schiff Bases) Hydrazide->Final Condensation Aldehydes Panel of Substituted Aldehydes (R-CHO) Aldehydes->Final

Figure 1: Proposed synthetic route for this compound derivatives.

Framework for Comparative Cytotoxicity Evaluation

A rigorous and standardized methodology is essential for generating reproducible and comparable cytotoxicity data. We recommend a multi-cell line screening approach using a validated metabolic assay.

Rationale for Cell Line Selection

To assess the breadth of anticancer activity, the derivative library should be screened against a panel of human cancer cell lines representing diverse tumor types. A standard starting panel could include:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, widely used as a benchmark[5][6][7].

  • HT-29: A human colorectal adenocarcinoma cell line, representing gastrointestinal cancers[5][6].

  • K562: A human myelogenous leukemia cell line, to assess activity against hematological malignancies[5][6].

  • Vero or MRC-5: A non-cancerous cell line (e.g., African green monkey kidney or normal human fetal lung fibroblast) to determine the selectivity of the compounds and assess their potential toxicity to normal cells[1][6].

Principle of the MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[8][9]. The core principle lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells[7].

The amount of formazan produced is directly proportional to the number of viable cells. After a defined incubation period, the formazan crystals are solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer[10]. By comparing the absorbance of treated cells to untreated controls, we can quantify the cytotoxic effect of a compound. This method is widely adopted for its simplicity, accuracy, and suitability for high-throughput screening[10].

Experimental Workflow for Cytotoxicity Screening

The overall process, from cell culture to data analysis, follows a systematic workflow to ensure consistency and reliability.

MTT_Workflow cluster_workflow Cytotoxicity Screening Workflow A 1. Cell Seeding Seed cells in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of derivatives. Include Vehicle & Positive Controls. A->B C 3. Incubation Incubate cells with compounds for 72 hours. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 2-4 hours. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50 values. F->G

Figure 2: Standard workflow for the MTT cytotoxicity assay.

Data Presentation and Comparative Analysis

The primary endpoint of the cytotoxicity assay is the IC50 value, which is the concentration of a compound required to inhibit cell growth by 50%. This quantitative measure allows for direct comparison between derivatives and against a standard chemotherapeutic agent, such as Cisplatin or Doxorubicin[5].

Comparative Cytotoxicity Data (Hypothetical)

Data should be summarized in a clear, tabular format. The following table illustrates how results for a hypothetical series of this compound derivatives (BPC-1 to BPC-4) with different substitutions (R) would be presented.

CompoundR-Group (Substituent)IC50 (µM) vs. MCF-7IC50 (µM) vs. HT-29IC50 (µM) vs. K562IC50 (µM) vs. Vero (Selectivity)
BPC-1 -H (Unsubstituted Phenyl)45.251.8>100>100
BPC-2 -4-Cl (4-Chloro Phenyl)15.722.148.389.5
BPC-3 -4-OCH3 (4-Methoxy Phenyl)28.435.675.1>100
BPC-4 -4-NO2 (4-Nitro Phenyl)9.813.425.665.7
Cisplatin (Reference Drug)8.511.25.115.3
Structure-Activity Relationship (SAR) Insights
  • Effect of Substitution: Unsubstituted derivative BPC-1 shows weak activity. The addition of substituents to the phenyl ring significantly enhances cytotoxicity.

  • Electronic Effects: The presence of electron-withdrawing groups (EWG) appears to be beneficial. The nitro-substituted BPC-4 is the most potent derivative, followed by the chloro-substituted BPC-2 . The electron-donating methoxy group in BPC-3 results in lower potency compared to the EWG-containing derivatives.

  • Selectivity: While BPC-4 is the most potent, it also shows higher toxicity towards the non-cancerous Vero cells compared to BPC-2 . This suggests that BPC-2 , with its favorable therapeutic window (high toxicity to cancer cells, lower toxicity to normal cells), might be a more promising lead for further optimization.

Investigating the Potential Mechanism of Action

Identifying the molecular target is a critical next step in drug development[11]. Based on literature for structurally related compounds, a plausible mechanism of action for this series could be the inhibition of protein kinases, which are key regulators of cell proliferation, survival, and differentiation[12][13][14]. Many kinase inhibitors target the ATP-binding pocket, and the heterocyclic pyridine structure is well-suited for such interactions.

A potential target could be a kinase in a critical signaling pathway like the RAS/MAPK pathway, which is frequently hyperactivated in cancers[5].

Kinase_Pathway cluster_pathway Hypothetical Target Pathway: RAS/MAPK GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation BPC_Compound BPC Derivative BPC_Compound->RAF Inhibition

Figure 3: Hypothetical inhibition of the RAF kinase within the RAS/MAPK signaling pathway by a BPC derivative.

Further studies, such as in vitro kinase assays, western blotting for downstream pathway proteins, and cell cycle analysis, would be required to validate this hypothesis[6].

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a synthesized standard procedure for use in a 96-well format.

Reagents and Materials:

  • Selected cancer and non-cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)[7]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[10]

  • Test compounds (dissolved in DMSO to create a stock solution)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Step-by-Step Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells using Trypsin-EDTA. b. Resuspend cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer). c. Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave blank wells with medium only for background control. e. Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds and the reference drug in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. b. Prepare a vehicle control containing the same concentration of DMSO as the highest compound concentration. c. After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate the plate for another 72 hours under the same conditions.

  • MTT Reaction: a. After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (including controls)[9]. b. Incubate the plate for an additional 2 to 4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals[9]. c. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader[9]. b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the initial evaluation of this compound derivatives as potential anticancer agents. By following a systematic approach encompassing rational synthesis, standardized cytotoxicity screening, and logical data interpretation, researchers can efficiently identify promising lead compounds. The hypothetical SAR analysis underscores the importance of systematic chemical modification to optimize potency and selectivity.

Lead compounds identified through this workflow, such as the hypothetical BPC-2 and BPC-4 , would warrant further investigation. Subsequent studies should focus on confirming the mechanism of action, evaluating activity in 3D culture models or xenografts, and assessing their pharmacokinetic profiles to determine their true potential as clinical drug candidates.

References

Safety Operating Guide

Navigating the Disposal of 5-Bromopyridine-3-carbohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling specialized reagents like 5-Bromopyridine-3-carbohydrazide necessitates a thorough understanding of its hazard profile and the corresponding disposal protocols. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a culture of best practices within the laboratory.

Understanding the Hazard Profile of this compound

This compound is a heterocyclic organic compound with a molecular structure that integrates a brominated pyridine ring and a carbohydrazide functional group. This unique combination dictates its reactivity and toxicological properties. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

The presence of the pyridine moiety suggests that this compound should be handled as a hazardous waste, similar to pyridine itself, which is subject to stringent disposal regulations.[5][6] Furthermore, the carbohydrazide group is a derivative of hydrazine, a substance known for its reactivity and toxicity.[7][8][9] Therefore, the disposal procedures for this compound must account for these combined hazards.

Core Principles of Disposal

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or washed down the drain.[10] The primary method for disposal is through an approved hazardous waste management service, which typically involves incineration at high temperatures.[5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound from the laboratory bench to its final collection.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should also be worn.[11]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile gloves, are required. Always inspect gloves for any signs of degradation or perforation before use.[12]

  • Body Protection: A fully buttoned laboratory coat must be worn.[11]

  • Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11][12]

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. This includes any contaminated materials such as gloves, weigh boats, and absorbent pads.

  • Container Material: The waste container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).[11]

In-Lab Waste Collection
  • Solid Waste: Collect pure this compound and any contaminated disposable lab supplies in the designated solid waste container.

  • Solutions: If this compound is in a solution, collect it in a separate, dedicated liquid hazardous waste container. Do not mix it with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines. The container should be clearly labeled with the chemical name and approximate concentration.

  • Empty Containers: The original container of this compound, even when empty, will contain residual chemical. It should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate collected as hazardous waste. The defaced, triple-rinsed container can then typically be disposed of in the appropriate laboratory glass or plastic recycling, in accordance with institutional policy.

Storage of Waste
  • Location: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][13]

  • Container Integrity: Ensure the lid of the waste container is always securely fastened when not in use to prevent the release of vapors.[3][14]

Arranging for Disposal
  • Waste Pickup: Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[11][12] Follow your institution's specific procedures for requesting a waste pickup.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

Immediate Actions
  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne dust.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

Spill Cleanup Procedure for Small Spills

For small spills (a few grams) of solid this compound:

  • PPE: Don appropriate PPE as outlined above.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill absorbent.[12] Avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and a laboratory detergent, collecting all cleaning materials as hazardous waste.

Neutralization of Trace Residues

For final decontamination of non-porous surfaces, a dilute solution of an oxidizing agent can be used to neutralize any remaining traces of the hydrazide moiety. A freshly prepared 5% aqueous solution of sodium hypochlorite (bleach) can be effective.[7][15]

Caution: This neutralization step should only be performed on trace amounts of the chemical after the bulk of the spill has been physically removed. The reaction can be exothermic and may produce nitrogen gas. Ensure adequate ventilation. After a sufficient contact time (e.g., 30 minutes), the area should be thoroughly wiped down with water. All materials used in the neutralization and cleaning process must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path cluster_final Final Steps start Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container rinse Triple-Rinse with Solvent empty_container->rinse store_waste Store Waste Container in Designated Area solid_container->store_waste liquid_container->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate collect_rinsate->liquid_container dispose_container Dispose of Defaced Container (per institutional policy) collect_rinsate->dispose_container request_pickup Request Waste Pickup (EHS or Contractor) store_waste->request_pickup end Disposal Complete request_pickup->end

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.